molecular formula C23H13Cl2Na3O9S B15547470 Mordant Blue 29

Mordant Blue 29

Cat. No.: B15547470
M. Wt: 605.3 g/mol
InChI Key: FUIZKNBTOOKONL-NDOZRWCBSA-K
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Description

Mordant Blue 29 is a useful research compound. Its molecular formula is C23H13Cl2Na3O9S and its molecular weight is 605.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H13Cl2Na3O9S

Molecular Weight

605.3 g/mol

IUPAC Name

trisodium;5-[(Z)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate

InChI

InChI=1S/C23H16Cl2O9S.3Na/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34;;;/h3-8,26H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34);;;/q;3*+1/p-3/b17-12-;;;

InChI Key

FUIZKNBTOOKONL-NDOZRWCBSA-K

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Mordant Blue 29 (Chrome Azurol S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Blue 29, also known as Chrome Azurol S, is a triarylmethane dye with significant applications in analytical chemistry as a complexometric indicator for the determination of various metal ions. This technical guide provides a comprehensive overview of its synthesis pathway, including the preparation of key intermediates. Detailed experimental protocols, quantitative data, and visual representations of the synthesis and related workflows are presented to aid researchers in the replication and optimization of these chemical transformations.

Introduction

This compound (CAS No. 1667-99-8) is a water-soluble dye that forms colored complexes with metal ions. Its primary utility lies in the spectrophotometric determination of metals such as aluminum, beryllium, iron, and copper. The synthesis of this complex organic molecule involves a multi-step process, beginning with the preparation of two key aromatic intermediates, which are then condensed and subsequently oxidized to yield the final dye. This guide will detail the primary synthesis route and provide available experimental parameters.

Synthesis Pathway Overview

The principal synthesis pathway for this compound involves three main stages:

  • Synthesis of Intermediate 1: 2,4-Dichloro-3-formylbenzenesulfonic acid.

  • Synthesis of Intermediate 2: 2-Hydroxy-3-methylbenzoic acid.

  • Condensation, Oxidation, and Salt Formation: The two intermediates are condensed to form a leuco (colorless) triarylmethane derivative, which is then oxidized and converted to its trisodium (B8492382) salt to yield this compound.

An alternative patented method involves the sulfonation of a related dye, Chromeazurol B, to produce Chrome Azurol S.

Synthesis of Intermediates

Intermediate 1: 2,4-Dichloro-3-formylbenzenesulfonic acid

The synthesis of 2,4-dichloro-3-formylbenzenesulfonic acid typically starts from 2,4-dichlorotoluene (B165549).

Step 1: Chlorination of p-Chlorotoluene to 2,4-Dichlorotoluene

  • Reaction: p-Chlorotoluene is chlorinated in the presence of a catalyst, such as zirconium tetrachloride, to produce 2,4-dichlorotoluene[1].

  • Reaction Conditions: The reaction is typically carried out at a temperature range of 5°C to 60°C[1]. Since the reaction is exothermic, cooling may be necessary to maintain the desired temperature.

  • Yield: This process can yield a dichlorotoluene mixture containing at least 80% of the desired 2,4-dichlorotoluene isomer[1]. A yield of 94% for 2,4-dichlorotoluene has been reported through a process involving the diazotization of 5-chloro-2-methylaniline[2].

Step 2: Oxidation of 2,4-Dichlorotoluene to 2,4-Dichlorobenzaldehyde

  • Reaction: The methyl group of 2,4-dichlorotoluene is oxidized to an aldehyde group. Various oxidation methods can be employed.

Step 3: Sulfonation of 2,4-Dichlorobenzaldehyde

  • Reaction: 2,4-Dichlorobenzaldehyde is sulfonated to introduce a sulfonic acid group, yielding 2,4-dichloro-3-formylbenzenesulfonic acid.

Intermediate 2: 2-Hydroxy-3-methylbenzoic acid

This intermediate is synthesized from o-cresol (B1677501) via the Kolbe-Schmitt reaction.

  • Reaction: The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide. o-Cresol is first treated with a strong base (like sodium hydroxide) to form the corresponding phenoxide. This phenoxide is then reacted with carbon dioxide under pressure and heat, followed by acidification to yield 2-hydroxy-3-methylbenzoic acid[3][4].

  • Reaction Conditions: The reaction with carbon dioxide is typically carried out at elevated temperatures (around 125°C) and high pressure (100 atm)[3]. The choice of alkali metal hydroxide (B78521) can influence the regioselectivity of the carboxylation[4].

Core Synthesis of this compound

Condensation of Intermediates

The core of the synthesis involves the condensation of 2,4-dichloro-3-formylbenzenesulfonic acid with two equivalents of 2-hydroxy-3-methylbenzoic acid. This reaction forms the triarylmethane backbone of the dye in its leuco form.

Oxidation

The resulting leuco compound is then oxidized to form the conjugated system responsible for the dye's color. Various oxidizing agents can be used for triarylmethane dyes, including hydrogen peroxide in the presence of a catalyst, manganese dioxide, or lead dioxide[5][6]. Electrochemical advanced oxidation processes (EAOPs) have also been shown to be effective in the decolorization (oxidation) of triarylmethane dyes[7].

Salt Formation

The final step is the conversion of the oxidized product into its trisodium salt to ensure water solubility. This is typically achieved by treatment with a sodium base, such as sodium hydroxide.

Alternative Synthesis via Sulfonation

A patented method describes the synthesis of Chrome Azurol S (this compound) by sulfonating Chromeazurol B[8][9].

  • Reaction: Chromeazurol B is sulfonated using fuming sulfuric acid (oleum) containing 20-30% sulfur trioxide[8][9].

  • Reaction Conditions: The sulfonation is carried out at 80-90°C, followed by a period at 100-105°C for 1-2 hours[8][9].

  • Work-up and Purification: The sulfonated product is washed with a 15-25% saline solution, filtered, and dried. The product is then extracted with anhydrous ethanol (B145695), followed by neutralization with sodium hydroxide solution to form the sodium salt[8][9].

  • Yield and Purity: This method reports a yield of 67-75% with a purity of 70-80%[9].

Quantitative Data Summary

StepReactantsReagents/ConditionsProductYieldPurityReference
Alternative Synthesis Chromeazurol BFuming sulfuric acid (20-30% SO₃), 80-105°C, 1-2 hSulfonated Intermediate--[8][9]
Sulfonated Intermediate15-25% Saline WashWashed Intermediate--[8][9]
Washed IntermediateAnhydrous Ethanol ExtractionPurified Sulfonated Product--[8][9]
Purified Sulfonated ProductSodium HydroxideThis compound (Chrome Azurol S)67-75%70-80%[9]

Experimental Protocols

Synthesis of this compound via Sulfonation of Chromeazurol B

This protocol is adapted from the described patent[8][9].

  • Sulfonation: In a suitable reaction vessel equipped with a stirrer, add Chromeazurol B to fuming sulfuric acid (containing 20-30% by weight sulfur trioxide) with a weight ratio of fuming sulfuric acid to Chromeazurol B of 1-1.2:0.1. Heat the mixture to 80-90°C and maintain for a period, then increase the temperature to 100-105°C and hold for 1-2 hours.

  • Salting Out: Cool the reaction mixture and add a 15-25% (by weight) saline solution to precipitate the sulfonated product. The weight ratio of the sulfonated product to the saline solution should be 1:3-5.

  • Filtration and Washing: Filter the precipitate and wash it with a 15-25% saline solution.

  • Drying: Dry the washed product.

  • Extraction: Extract the dried sulfonated product with anhydrous ethanol. The weight ratio of the sulfonated product to anhydrous ethanol should be 1:10-13. Reflux the mixture for 24 hours.

  • Purification: Filter the ethanolic solution and concentrate it under vacuum to obtain the purified sulfonated product.

  • Neutralization: Dissolve the purified product in water and neutralize it with a sodium hydroxide solution to a pH of 5-6.5 to form the trisodium salt. The weight ratio of the sulfonated product to pure water to sodium hydroxide is approximately 1:7.5-8.0:0.05-0.08.

  • Final Product Isolation: Obtain the final product, Chrome Azurol S, by filtration, vacuum concentration, and drying.

Visualizations

Synthesis Pathway of this compound

Mordant_Blue_29_Synthesis cluster_intermediates Intermediate Synthesis cluster_core Core Synthesis p-Chlorotoluene p-Chlorotoluene 2,4-Dichlorotoluene 2,4-Dichlorotoluene p-Chlorotoluene->2,4-Dichlorotoluene Chlorination 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde 2,4-Dichlorotoluene->2,4-Dichlorobenzaldehyde Oxidation Intermediate_1 2,4-Dichloro-3- formylbenzenesulfonic acid 2,4-Dichlorobenzaldehyde->Intermediate_1 Sulfonation Leuco_Compound Leuco Triarylmethane Intermediate_1->Leuco_Compound o-Cresol o-Cresol Intermediate_2 2-Hydroxy-3- methylbenzoic acid o-Cresol->Intermediate_2 Kolbe-Schmitt Reaction Intermediate_2->Leuco_Compound Condensation Oxidized_Compound Oxidized Dye Leuco_Compound->Oxidized_Compound Oxidation Mordant_Blue_29 This compound (Trisodium Salt) Oxidized_Compound->Mordant_Blue_29 Salt Formation

Caption: Synthesis pathway of this compound from starting materials.

Alternative Synthesis Workflow

Alternative_Synthesis_Workflow Sulfonation Sulfonation with Fuming Sulfuric Acid Salting_Out Precipitation with Saline Solution Sulfonation->Salting_Out Filtration_Wash_1 Filtration and Washing Salting_Out->Filtration_Wash_1 Drying_1 Drying Filtration_Wash_1->Drying_1 Extraction Anhydrous Ethanol Extraction Drying_1->Extraction Purification Filtration and Vacuum Concentration Extraction->Purification Neutralization Neutralization with Sodium Hydroxide Purification->Neutralization Final_Isolation Filtration, Concentration, and Drying Neutralization->Final_Isolation End This compound Final_Isolation->End

Caption: Workflow for the alternative synthesis of this compound.

References

Unveiling the Chemical Versatility of Chrome Azurol S: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chrome Azurol S, a triphenylmethane (B1682552) dye, stands as a cornerstone reagent in various scientific domains, from environmental monitoring to biochemical assays. Its utility stems from its vibrant colorimetric changes in response to varying pH levels and its ability to form distinctly colored complexes with a multitude of metal ions. This technical guide delves into the core chemical properties of Chrome Azurol S, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of its functional mechanisms.

Core Chemical and Physical Properties

Chrome Azurol S, systematically named Trisodium (B8492382) 5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate, is a brownish-black crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValue
Synonyms Mordant Blue 29, C.I. 43825, Alberon[3]
CAS Number 1667-99-8[3]
Molecular Formula C₂₃H₁₃Cl₂Na₃O₉S[3]
Molecular Weight 605.28 g/mol [3]
Appearance Brownish-black crystalline powder[1][2]
Solubility in Water 0.1 g in 100 mL[1]

Acid-Base Indicator Properties

Chrome Azurol S exhibits distinct color changes in response to shifts in pH, a characteristic that makes it a useful acid-base indicator. The protonation and deprotonation of its functional groups lead to alterations in its electronic structure, resulting in different absorption spectra. The key to understanding these transitions lies in its acid dissociation constants (pKa values).

pKa ValuepH Range of Color ChangeColor in Acidic FormColor in Basic Form
pKa₁ ~2.3 - 4.1Reddish-OrangeYellow-Orange
pKa₂ ~4.1 - 6.3Yellow-OrangeReddish-Brown
pKa₃ ~10.3 - 12.5Reddish-BrownYellow

Note: The exact pH ranges for color changes can be influenced by the ionic strength and composition of the solution.

Complexometric Indicator and Spectrophotometric Reagent

A primary application of Chrome Azurol S is in the field of analytical chemistry as a complexometric indicator and a spectrophotometric reagent for the determination of various metal ions.[4] Upon chelation with metal ions, the dye undergoes a significant color change, forming a stable complex that can be quantified using spectrophotometry. This property is harnessed for the sensitive detection of trace metals.

Metal Ion Complexation

Chrome Azurol S forms colored complexes with a wide array of metal ions. The color and stability of these complexes are dependent on the specific metal ion and the pH of the solution.

Metal IonColor of ComplexOptimal pH for Formation
Aluminum (Al³⁺) Bluish-Violet5.8 - 6.2
Beryllium (Be²⁺) Blue4.6 - 6.0[5]
Copper (Cu²⁺) Blue6.0 - 7.0
Iron (Fe³⁺) Blue2.0 - 3.0
Gallium (Ga³⁺) Blue-Violet3.0 - 4.0
Chromium (Cr³⁺) Blue4.5 - 5.5
Spectroscopic Properties

The formation of metal complexes with Chrome Azurol S leads to a bathochromic shift (a shift to longer wavelengths) in its maximum absorbance (λmax). This shift is the basis for the spectrophotometric determination of these metals.

Speciesλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Chrome Azurol S (pH 4.6) 470Not specified
Be-CAS Complex (pH 4.6) 5680.22 x 10⁴[5]
Al-CAS Complex (pH 6.0) 5451.8 x 10⁴
Fe-CAS Complex (pH 2.5) 6301.0 x 10⁵

Experimental Protocols

Spectrophotometric Determination of Beryllium

This protocol outlines the steps for the quantitative determination of beryllium in a sample using Chrome Azurol S.

G Workflow for Beryllium Determination cluster_prep Sample and Reagent Preparation cluster_reaction Complex Formation cluster_measurement Spectrophotometric Analysis A Prepare Beryllium Standard Solutions E To a series of volumetric flasks, add aliquots of standard or sample solutions A->E B Prepare Chrome Azurol S Solution (e.g., 0.05% w/v) G Add Chrome Azurol S solution to each flask and mix well B->G C Prepare Acetate (B1210297) Buffer (pH 4.6) F Add Acetate Buffer to each flask C->F D Prepare Sample Solution (adjust pH if necessary) D->E E->F F->G H Allow color to develop for a specified time (e.g., 15 minutes) G->H I Measure the absorbance of each solution at λmax = 568 nm H->I J Construct a calibration curve of Absorbance vs. Beryllium Concentration I->J K Determine the concentration of Beryllium in the sample from the calibration curve J->K

Workflow for Beryllium Determination

Methodology [5]

  • Preparation of Reagents:

    • Beryllium Standard Stock Solution: Prepare a 100 ppm stock solution of Be²⁺. Dilute to prepare working standards (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 ppm).

    • Chrome Azurol S (CAS) Solution: Prepare a 0.05% (w/v) aqueous solution of Chrome Azurol S.

    • Acetate Buffer: Prepare an acetate buffer solution and adjust the pH to 4.6.

    • EDTA Solution: A 5% EDTA disodium (B8443419) salt solution can be used as a masking agent to overcome interference from ions like aluminum.[5]

  • Procedure:

    • Pipette a known volume of the sample solution into a 25 mL volumetric flask.

    • Add 5 mL of the acetate buffer (pH 4.6).

    • If interfering ions are present, add the EDTA masking agent.

    • Add 2 mL of the Chrome Azurol S solution.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow the solution to stand for 15 minutes for full color development.

    • Measure the absorbance at 568 nm against a reagent blank.

  • Calibration:

    • Prepare a series of standards following the same procedure.

    • Plot a calibration curve of absorbance versus beryllium concentration.

    • Determine the concentration of beryllium in the sample by interpolating its absorbance on the calibration curve.

The Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal method for detecting siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[6][7] The assay is based on the principle of competition for iron between CAS and the siderophore.

G Mechanism of the CAS Assay cluster_initial Initial State cluster_addition Addition of Sample cluster_reaction Competitive Binding cluster_final Final State (Positive Result) A Fe³⁺-CAS-HDTMA Complex (Blue) C Siderophore has a higher affinity for Fe³⁺ than CAS B Sample containing Siderophores B->C D Siderophore removes Fe³⁺ from the CAS complex C->D E Free CAS (Orange/Yellow) D->E F Fe³⁺-Siderophore Complex D->F

Mechanism of the CAS Assay

Methodology for CAS Agar (B569324) Plate Assay [8]

  • Preparation of CAS Agar:

    • Prepare the blue CAS agar by mixing a solution of Chrome Azurol S, FeCl₃, and hexadecyltrimethylammonium bromide (HDTMA).

    • The final medium has a distinct blue color.

  • Inoculation:

    • Inoculate the microbial culture to be tested onto the surface of the CAS agar plate.

  • Incubation:

    • Incubate the plates under appropriate conditions for microbial growth.

  • Observation:

    • A color change from blue to orange or yellow in the medium surrounding a colony indicates the production of siderophores.[8][9] The siderophore produced by the microorganism has a higher affinity for iron than CAS, and it sequesters the iron from the dye complex, causing the color change.[6][7]

Synthesis of Chrome Azurol S

The synthesis of Chrome Azurol S is a multi-step process that can be adapted for a laboratory setting. The following is a generalized workflow based on patented synthesis methods.[10]

G Synthesis Workflow of Chrome Azurol S A Sulfonation of Acid Chrome Pure Blue B with Fuming Sulfuric Acid B Salting out of the Sulfonated Product A->B C Washing and Drying of the Sulfonated Product B->C D Extraction with Ethanol C->D E Neutralization with Sodium Hydroxide (B78521) D->E F Isolation and Drying of Chrome Azurol S E->F

Synthesis Workflow of Chrome Azurol S

Procedure Outline [10]

  • Sulfonation: Acid Chrome Pure Blue B is reacted with fuming sulfuric acid (oleum) at an elevated temperature (e.g., 80-90°C).

  • Salting Out: The reaction mixture is treated with a salt solution to precipitate the sulfonated product.

  • Purification: The crude product is washed with a brine solution and dried.

  • Extraction: The dried product is extracted with absolute ethanol.

  • Neutralization: The ethanolic solution is neutralized with an aqueous solution of sodium hydroxide to form the trisodium salt.

  • Isolation: The final product, Chrome Azurol S, is isolated by concentrating the solution under reduced pressure and drying.

This in-depth guide provides a solid foundation for researchers and scientists working with Chrome Azurol S. Its versatile chemical properties, particularly its distinct colorimetric responses, ensure its continued relevance in a multitude of analytical and biochemical applications.

References

Spectroscopic Properties of Mordant Blue 29: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Mordant Blue 29 (also known as Chrome Azurol S), a triphenylmethane (B1682552) dye widely utilized in analytical chemistry. This document details the dye's absorption characteristics, provides experimental protocols for its spectroscopic analysis, and outlines its application in metal ion detection.

Core Spectroscopic Properties

This compound is a polybasic acid that can exist in various structural forms depending on the pH of the solution, leading to changes in its color and absorption spectrum. Its pronounced chelating properties, owing to the presence of carboxyl and hydroxyl donor groups, make it a valuable reagent for the spectrophotometric determination of metal ions.[1]

Chemical Structure

The molecular structure of C.I. This compound is presented below.

Molecular Formula: C₂₃H₁₃Cl₂Na₃O₉S[2]

Molar Mass: 605.3 g/mol [2]

CAS Number: 1667-99-8[3]

Quantitative Spectroscopic Data

The UV-Vis absorption characteristics of this compound are highly dependent on the pH of the solution. The molar absorptivity, a measure of how strongly the dye absorbs light at a particular wavelength, is also a key parameter.

PropertyValueConditionsReference
Molar Absorptivity (ε) ≥ 11,000 L·mol⁻¹·cm⁻¹Dried molecule[3]
Absorption Maximum (λmax) 425.0 - 435.0 nmpH 7.0 Buffer solution[4]
See table below for pH dependenceAqueous solution[5]
Fluorescence Quantum Yield Data not readily available in literature.-
Fluorescence Lifetime Data not readily available in literature.-
pH-Dependent Absorption Maxima

The absorption maximum (λmax) of this compound shifts significantly with changes in pH, corresponding to different ionic species of the dye in solution.

pH RangeDominant Speciesλmax (nm)
Strongly AcidicH₅In⁺~480
AcidicH₄In~470
Weakly AcidicH₃In⁻~495
NeutralH₂In²⁻~430
AlkalineHIn³⁻~590
Strongly AlkalineIn⁴⁻~590

Data extrapolated from graphical representations in Pytlakowska et al. (2013).[5]

Experimental Protocols

The following are detailed methodologies for the key experiments related to the spectroscopic analysis of this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.

Objective: To determine the absorption maxima (λmax) of this compound at different pH values.

Materials:

  • This compound

  • Deionized water

  • Buffer solutions (pH 2, 4, 6, 7, 8, 10, 12)

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) by dissolving a precise amount of the dye in deionized water.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with the appropriate buffer to achieve a final concentration within the linear range of the spectrophotometer (typically in the µM range).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 300-700 nm).

  • Blank Measurement: Fill a cuvette with the respective buffer solution to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the this compound working solution. Fill the cuvette with the working solution and place it in the spectrophotometer.

  • Data Acquisition: Record the absorption spectrum of the sample.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

  • Repeat: Repeat steps 4-7 for each pH value.

Spectrophotometric Determination of Aluminum

This protocol describes the use of this compound for the quantitative determination of aluminum ions in a sample.

Objective: To determine the concentration of aluminum in an aqueous sample.

Materials:

  • This compound solution

  • Standard aluminum solution (e.g., 1000 ppm)

  • Acetate (B1210297) buffer (pH 5.0)

  • Deionized water

  • Spectrophotometer

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of aluminum standard solutions of known concentrations by diluting the stock solution with deionized water.

  • Complex Formation: To a set of volumetric flasks, add a specific volume of each aluminum standard solution (and the unknown sample to a separate flask). Add the acetate buffer to maintain the pH at 5.0. Finally, add the this compound solution. Dilute to the mark with deionized water and mix well.

  • Incubation: Allow the solutions to stand for a specified time to ensure complete complex formation.

  • Spectrophotometer Measurement: Set the spectrophotometer to the wavelength of maximum absorbance for the Al-Mordant Blue 29 complex (typically around 550-600 nm, which should be predetermined experimentally).

  • Calibration Curve: Measure the absorbance of each standard solution. Plot a calibration curve of absorbance versus aluminum concentration.

  • Sample Analysis: Measure the absorbance of the unknown sample.

  • Concentration Determination: Determine the concentration of aluminum in the unknown sample by interpolating its absorbance on the calibration curve.

Mandatory Visualizations

Experimental Workflow for Aluminum Determination

The following diagram illustrates the general workflow for the spectrophotometric determination of aluminum using this compound.

G Workflow for Spectrophotometric Aluminum Determination cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis A Prepare Al³⁺ Standards E Mix Al³⁺ (Standard/Sample), Buffer, and Reagent A->E B Prepare Unknown Sample B->E C Prepare this compound Reagent C->E D Prepare Buffer (pH 5) D->E F Incubate for Complex Formation E->F G Measure Absorbance at λmax F->G H Generate Calibration Curve G->H I Determine Unknown [Al³⁺] H->I

Caption: Workflow for Spectrophotometric Aluminum Determination.

Logical Relationship of Spectroscopic Analysis

This diagram shows the logical flow from sample preparation to data analysis in spectroscopic measurements.

G Logical Flow of Spectroscopic Analysis A Sample Preparation D Sample Measurement A->D B Instrument Setup C Blank Measurement B->C C->D E Data Acquisition D->E F Data Analysis E->F

Caption: Logical Flow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of Mordant Blue 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mordant Blue 29 (also known as Chrome Azurol S), a triphenylmethane (B1682552) acid dye widely used in analytical chemistry. Understanding the solubility of this compound in various solvents is critical for its application in spectrophotometric determination of metal ions, as well as for its potential use in other research and development contexts.

Core Properties of this compound

This compound is a dark-brown crystalline powder.[1][2] It is known to be soluble in water and slightly soluble in ethanol.[2][3][4] The aqueous solution of this compound typically appears as a brown-yellow or red-brown color.[1][3]

Quantitative Solubility Data

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature. For this compound, the following quantitative solubility data has been reported:

SolventConcentrationConditions
Water (H₂O)4 mg/mLRequires ultrasonic treatment and heating to 60°C.[5]
Dimethyl Sulfoxide (DMSO)4 mg/mLRequires ultrasonic treatment and heating to 60°C.[5]

It is important to note that for DMSO, using a non-hygroscopic (newly opened) solvent is crucial as absorbed moisture can significantly impact the solubility.[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a dye such as this compound. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent(s) of high purity

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container. This ensures that the solution becomes saturated.

  • Equilibration: Place the sealed container in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation to ensure that the maximum amount of solute has dissolved.

  • Phase Separation: After equilibration, centrifuge the solution at a high speed to pellet the undissolved solid.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter. Dilute the withdrawn sample with the same solvent to a concentration that falls within the linear range of a previously established calibration curve.

  • Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of this compound.

  • Calculation of Solubility: Use the absorbance value and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

Calibration Curve: A calibration curve is essential for accurately determining the concentration of the dissolved dye. This is prepared by measuring the absorbance of a series of standard solutions of known concentrations of this compound in the same solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Centrifuge to separate undissolved solid B->C D Withdraw and filter supernatant C->D E Dilute sample to known volume D->E F Measure absorbance via spectrophotometry E->F G Calculate solubility using calibration curve F->G

Caption: Experimental workflow for determining dye solubility.

References

Mordant Blue 29: A Technical Health and Safety Profile for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mordant Blue 29, also known by its synonym Chromazurol S, is a triphenylmethane (B1682552) dye with the CAS number 1667-99-8.[1][2] It is commonly utilized in research and analytical settings, particularly in colorimetric assays for the detection of various metal ions.[3] This technical guide provides a comprehensive overview of the health and safety data for this compound, compiled to meet the needs of researchers, scientists, and professionals in drug development. The information is presented in a structured format, including detailed data tables, descriptions of experimental protocols, and visualizations to facilitate a clear understanding of the associated hazards and handling procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. The substance is a dark-brown powder that is soluble in water.[1][2]

PropertyValueReference
Molecular Formula C23H13Cl2Na3O9S[1][4]
Molecular Weight 605.28 g/mol [1][4]
Appearance Dark-brown powder[1][2]
Solubility Soluble in water[2]
Melting Point 328°C (lit.)[2]
Boiling Point 182°C/1mmHg (lit.)[2]
Flash Point 101°C (lit.)[2]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) as a substance that can cause skin and eye irritation.[1][5]

Hazard ClassificationGHS CategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure Category 3May cause respiratory irritation

The GHS classification dictates the use of specific pictograms, signal words, and precautionary statements on labels and safety data sheets to communicate these hazards effectively.

GHS_Classification cluster_classification GHS Hazard Classification cluster_communication Hazard Communication This compound This compound Skin Irritation Skin Irritation Category 2 This compound->Skin Irritation Eye Irritation Eye Irritation Category 2 This compound->Eye Irritation STOT - SE Specific Target Organ Toxicity(Single Exposure) Category 3 This compound->STOT - SE Pictogram Exclamation Mark Signal Word Warning Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation

Caption: GHS classification and hazard communication for this compound.

Toxicological Information

However, this compound belongs to the triphenylmethane class of dyes. Some dyes in this class have been shown to exhibit toxicity, and their metabolites can be of concern.[1] It is important to handle all triphenylmethane dyes with care, assuming a degree of toxicity in the absence of specific data.

Toxicity EndpointData for this compoundGeneral Information for Triphenylmethane Dyes
Acute Oral Toxicity (LD50) No data availableVaries depending on the specific compound.
Acute Dermal Toxicity (LD50) No data availableVaries depending on the specific compound.
Acute Inhalation Toxicity (LC50) No data availableVaries depending on the specific compound.
Carcinogenicity No data availableSome triphenylmethane dyes have been investigated for carcinogenic properties.
Mutagenicity No data availableSome triphenylmethane dyes have been shown to have mutagenic properties.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken.[1]

Exposure RouteFirst-Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.
Skin Contact Take off contaminated clothing and wash it before reuse. Wash with plenty of water. If skin irritation occurs, get medical help.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to minimize risk when working with this compound.

Handling:

  • Use only outdoors or in a well-ventilated area.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands and skin thoroughly after handling.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Storage:

  • Store in a well-ventilated place.[1]

  • Keep container tightly closed.[1]

  • Store locked up.[1]

PPE_Workflow Start Handling this compound Assess_Risk Assess Risk of Exposure (Inhalation, Skin, Eye) Start->Assess_Risk Engineering_Controls Use Engineering Controls (Fume Hood, Ventilation) Assess_Risk->Engineering_Controls PPE Select Appropriate PPE Engineering_Controls->PPE Gloves Wear Protective Gloves PPE->Gloves Goggles Wear Safety Goggles/Face Shield PPE->Goggles Lab_Coat Wear Lab Coat/Protective Clothing PPE->Lab_Coat End Proceed with Experiment Gloves->End Goggles->End Lab_Coat->End

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Experimental Protocols for Hazard Assessment

The GHS classification of this compound for skin and eye irritation is based on data from experimental studies. While the specific study reports for this chemical are not publicly available, the methodologies would likely follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This in vitro test method is used to predict the skin irritation potential of chemicals. The protocol involves the following key steps:

  • Preparation of the Reconstructed Human Epidermis (RhE) Tissue: A commercially available RhE tissue, which mimics the properties of human skin, is used.

  • Application of the Test Chemical: A small amount of this compound would be applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissue is incubated for a specific period to allow for interaction with the chemical.

  • Viability Assessment: After incubation, the tissue is rinsed, and a cell viability assay (e.g., MTT assay) is performed. The viability of the treated tissue is compared to that of a negative control.

  • Classification: If the tissue viability falls below a certain threshold (typically 50%), the chemical is classified as a skin irritant.

Skin_Irritation_Protocol cluster_protocol OECD 439: In Vitro Skin Irritation Test Workflow Start Prepare RhE Tissue Apply_Chemical Apply this compound Start->Apply_Chemical Incubate Incubate Tissue Apply_Chemical->Incubate Assess_Viability Assess Cell Viability(MTT Assay) Incubate->Assess_Viability Compare_Control Compare to Negative Control Assess_Viability->Compare_Control Classify Classify as Irritant or Non-Irritant Compare_Control->Classify End Report Results Classify->End

Caption: Workflow for in vitro skin irritation testing.

OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method

This in vitro method is used to identify chemicals that are not classified as causing serious eye damage or eye irritation. The general procedure is as follows:

  • Preparation of the RhCE Tissue: A three-dimensional human cornea-like epithelium tissue is used.

  • Application of the Test Chemical: this compound is applied to the epithelial surface.

  • Incubation: The tissue is incubated for a defined period.

  • Viability Measurement: The viability of the tissue is determined using a quantitative assay (e.g., MTT).

  • Classification: The viability of the treated tissue is compared to that of a negative control. A reduction in viability below a specific threshold indicates potential eye-irritating properties.

Conclusion

This compound is a valuable reagent in scientific research, but it is essential to be aware of its associated hazards, primarily skin and eye irritation. While specific acute toxicity data for this compound is lacking, a cautious approach should be adopted based on the general toxicological profile of triphenylmethane dyes. By adhering to the recommended handling, storage, and personal protection guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. The use of in vitro methods for hazard assessment is encouraged to reduce reliance on animal testing.

References

Discovery and history of Mordant Blue 29

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mordant Blue 29 (Chrome Azurol S)

Introduction

This compound, more commonly known by its synonym Chrome Azurol S (CAS), is a triphenylmethane (B1682552) dye widely utilized in analytical chemistry and biochemistry.[1] Its primary application lies in its ability to form colored complexes with various metal ions, making it an invaluable indicator for spectrophotometric analysis and complexometric titrations.[1] This guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Identified by the Colour Index number 43825, it is also known by the names Alberon and Chrome Cyanine BLA.[2][3] Its CAS Registry Number is 1667-99-8.[3]

Physicochemical Properties

This compound is typically available as a red-brown or dark brown powder.[1][4] It is soluble in water, forming a brown-yellow solution, and is slightly soluble in ethanol.[3] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[1]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below. The data corresponds to the commonly available trisodium (B8492382) salt form.

PropertyValueReference(s)
Molecular Formula C₂₃H₁₃Cl₂Na₃O₉S[1][4]
Molecular Weight 605.28 g/mol [4]
Appearance Dark-brown powder[1]
Maximum Absorption (λmax) 458 nm (in water)[1][4]
Water Solubility Soluble (0.1%)[4]
pKa (25°C) pK₁: 2.45, pK₂: 4.86, pK₃: 11.47
Colour Index 43825[4]

Synthesis

While the specific historical details of its initial discovery are not well-documented in available literature, the manufacturing process for this compound is established.

Synthesis Pathway

The synthesis involves a condensation reaction between 2,4-Dichloro-3-formylbenzenesulfonic acid and 2-Hydroxy-3-methylbenzoic acid. The resulting intermediate is then oxidized and converted to its trisodium salt to yield the final product.[3]

Synthesis_Pathway reactant1 2,4-Dichloro-3-formyl- benzenesulfonic acid intermediate Condensed Intermediate reactant1->intermediate Condensation reactant2 2-Hydroxy-3-methyl- benzoic acid reactant2->intermediate product This compound (Chrome Azurol S) intermediate->product Oxidation & Salification

Synthesis pathway of this compound.

Mechanism of Action: Chelation

The functionality of this compound as an indicator is based on its ability to act as a chelating agent. In the absence of metal ions, the dye has a characteristic color. When it complexes with a metal ion (Mⁿ⁺), the electronic structure of the dye molecule is altered, resulting in a significant shift in its absorption spectrum and a visible color change. This property is harnessed in various analytical techniques.

Chelation_Mechanism CAS Chrome Azurol S (Blue-Green) Complex CAS-Metal Complex (Color Change) CAS->Complex Metal Metal Ion (Mⁿ⁺) Metal->Complex Chelation

Chelation of a metal ion by Chrome Azurol S.

Key Applications and Experimental Protocols

This compound is a versatile reagent with applications in environmental monitoring, clinical diagnostics, and microbiological research.

Spectrophotometric Determination of Metal Ions

A primary application of Chrome Azurol S is the quantitative determination of metal ions, such as aluminum, beryllium, iron, and copper.[1] The method is based on the formation of a stable, colored complex between the dye and the metal ion, with the absorbance of the complex being proportional to the metal ion concentration.

This protocol provides a general framework for the spectrophotometric determination of aluminum in a water sample.

  • Preparation of Reagents:

    • Chrome Azurol S Solution (0.05% w/v): Dissolve 50 mg of Chrome Azurol S in 100 mL of deionized water.

    • Buffer Solution (pH 5.5): Prepare an acetate (B1210297) buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.

    • Standard Aluminum Solution (1000 ppm): Use a commercially available certified standard or prepare by dissolving the required amount of aluminum salt in deionized water. Prepare working standards by serial dilution.

  • Procedure:

    • To a 25 mL volumetric flask, add 10 mL of the water sample (or a diluted aliquot).

    • Add 5 mL of the acetate buffer solution (pH 5.5).

    • Add 2 mL of the Chrome Azurol S solution and mix well.

    • Dilute to the mark with deionized water and allow the color to develop for 15 minutes.

    • Measure the absorbance of the solution at 550 nm against a reagent blank prepared in the same manner without the aluminum.[1]

  • Calibration and Analysis:

    • Prepare a series of calibration standards with known aluminum concentrations.

    • Follow the same procedure for the standards to generate a calibration curve of absorbance versus concentration.

    • Determine the concentration of aluminum in the sample by interpolating its absorbance on the calibration curve.

Chrome Azurol S (CAS) Assay for Siderophore Detection

In microbiology, the CAS assay is a universal method for detecting and quantifying siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[5][6] The assay works on the principle that siderophores will remove iron from the blue-colored Fe-CAS-HDTMA (hexadecyltrimethylammonium bromide) complex, causing the dye to be released and resulting in a color change from blue to orange/yellow.[5][6]

This protocol, adapted from Schwyn and Neilands (1987), is used for the semi-quantitative screening of siderophore production by bacteria.[7]

  • Preparation of CAS Agar (B569324):

    • Solution 1 (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water. Mix with 10 mL of an iron(III) solution (1 mM FeCl₃ in 10 mM HCl).

    • Solution 2 (Detergent Solution): Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • CAS Assay Solution: While stirring, slowly add Solution 1 to Solution 2. The resulting dark blue solution should be autoclaved.

    • Final Medium: Autoclave a suitable growth medium (e.g., LB agar). Cool to approximately 50°C. Aseptically mix the CAS assay solution with the growth medium at a 1:9 ratio (e.g., 100 mL CAS solution to 900 mL medium).[7]

    • Pour the mixture into sterile Petri dishes.

  • Inoculation and Incubation:

    • Culture the bacterial isolates to be tested in an appropriate broth medium.

    • Spot 10 µL of the bacterial culture onto the center of the CAS agar plates.[7]

    • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 28°C) for 5-7 days.[7]

  • Data Analysis:

    • Observe the plates for the formation of a yellow-orange halo around the bacterial colonies against the blue background of the agar.

    • The presence of a halo indicates siderophore production.

    • The Siderophore Production Index (SPI) can be calculated by measuring the diameter of the halo and the diameter of the colony.

CAS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cas Prepare CAS-Fe-HDTMA Assay Solution mix Mix Assay Solution with Cooled Agar Medium prep_cas->mix prep_media Prepare Growth Medium (e.g., LB Agar) prep_media->mix pour Pour CAS Agar Plates mix->pour inoculate Inoculate with Bacterial Culture pour->inoculate incubate Incubate Plates (e.g., 28°C, 5-7 days) inoculate->incubate observe Observe for Orange Halos incubate->observe measure Measure Halo and Colony Diameters observe->measure Positive Result calculate Calculate Siderophore Production Index (SPI) measure->calculate

Workflow for the Chrome Azurol S (CAS) agar plate assay.

Conclusion

This compound (Chrome Azurol S) remains a cornerstone reagent in analytical and microbiological laboratories. Its robust and sensitive colorimetric response to metal ions allows for its continued use in the spectrophotometric quantification of various elements. Furthermore, its application in the CAS assay provides a simple yet powerful tool for screening and evaluating siderophore production in microorganisms, an area of significant interest in agricultural, environmental, and biomedical research. The detailed protocols and mechanisms outlined in this guide offer a foundational resource for professionals leveraging this versatile dye in their work.

References

Mordant Blue 29: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Triphenylmethane (B1682552) Dye, Mordant Blue 29 (Chrome Azurol S)

This technical guide provides a comprehensive overview of this compound, a triphenylmethane dye widely utilized in various scientific and research applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key experimental applications.

Introduction

This compound, also known by its common name Chrome Azurol S, is an anionic triphenylmethane dye.[1][2] Its chemical structure features a central triphenylmethane core modified with carboxyl, hydroxyl, and sulfonate functional groups.[3] This specific arrangement of functional groups imparts the dye with its characteristic chromophoric properties and its ability to form stable, colored complexes with a variety of metal ions.[2][3] This property makes it an invaluable reagent in analytical chemistry, particularly for the spectrophotometric determination of metals.[2]

Physicochemical and Spectral Properties

This compound is typically a brown to black solid powder.[4] It is soluble in water, presenting as a brown-light yellow solution, and slightly soluble in ethanol, forming a red-light brown solution.[1][5] The dye is stable under normal conditions but is incompatible with strong oxidizing agents.[2][5]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
C.I. Name This compound, 43825[1]
CAS Number 1667-99-8[1]
Molecular Formula C₂₃H₁₅Cl₂NaO₉S or C₂₃H₁₃Cl₂Na₃O₉S[1][5]
Molecular Weight 561.32 g/mol or 605.28 g/mol [1][5]
Appearance Brown to black solid powder[4]
Melting Point 328°C[6]
Flash Point 101°C[6]
Water Solubility Soluble[1][5]
Ethanol Solubility Slightly soluble[1]
Table 2: Spectral Properties of this compound
ParameterValueConditionsReference
λmax 458 nmIn water[2][5]
λmax 425.0 to 435.0 nmpH 7.0 phosphate (B84403) buffer[7]
pKa1 2.4525°C[5]
pKa2 4.8625°C[5]
pKa3 11.4725°C[5]

Synthesis and Manufacturing

The synthesis of this compound involves a two-step process: a condensation reaction followed by an oxidation step.[1][3] The process begins with the condensation of 2,4-dichloro-3-formylbenzenesulfonic acid with 2-hydroxy-3-methylbenzoic acid.[1][3] The resulting intermediate product is then oxidized to form the final dye structure.[3] Finally, the product is converted into its sodium salt form for commercial use.[1][3]

G Synthesis Workflow of this compound A 2,4-Dichloro-3-formyl- benzenesulfonic acid C Condensation A->C B 2-Hydroxy-3-methylbenzoic acid B->C D Intermediate Product C->D E Oxidation D->E F This compound (Acid Form) E->F G Conversion to Sodium Salt F->G H This compound (Sodium Salt) G->H

Caption: Synthesis workflow for this compound.

Applications in Research and Analysis

This compound has established significant utility in analytical chemistry due to its excellent complex-forming capabilities with a wide range of metal ions.[3]

Metal Ion Detection

The primary application of this compound is as a colorimetric indicator for metal titrations.[3] It forms stable, distinctly colored complexes with various metal ions, including aluminum, iron, chromium, and beryllium.[2][3] This property allows for the quantitative determination of these metals in various samples through spectrophotometry.[2] The dye is also used for the determination of fluoride (B91410) ions, where the beryllium complex of the dye is utilized.[2]

G Mechanism of Metal Ion Detection A This compound (Free Dye) (Yellow-Brown) C Complexation Reaction A->C B Metal Ion (e.g., Al³⁺, Fe³⁺) B->C D This compound-Metal Complex (Colored) C->D E Spectrophotometric Measurement D->E F Quantitative Determination of Metal Ion E->F

Caption: Complexation mechanism for metal ion detection.

Microbiological Applications

In the field of microbiology, this compound is employed to evaluate the production of siderophores by rhizosphere bacteria.[3] Siderophores are high-affinity iron-chelating compounds secreted by microorganisms. The dye's ability to react with iron provides a visual indication of siderophore activity, which is crucial for studies in soil microbiology and plant-microbe interactions.[3]

Experimental Protocols

General Protocol for Spectrophotometric Metal Determination

The following is a generalized protocol for the use of this compound as an indicator in the spectrophotometric determination of a metal ion. Specific parameters such as pH, wavelength, and concentrations will need to be optimized for the specific metal being analyzed.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion of known concentrations.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in deionized water. The concentration may vary depending on the application.

  • Complex Formation: To each standard solution and the unknown sample, add a specific volume of the this compound solution and a buffer solution to maintain the optimal pH for complex formation.

  • Incubation: Allow the solutions to stand for a specified time to ensure complete complex formation.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-dye complex using a spectrophotometer.

  • Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the standard solutions.

  • Determination of Unknown Concentration: Use the calibration curve to determine the concentration of the metal ion in the unknown sample.

G Experimental Workflow for Metal Determination A Prepare Metal Standard Solutions C Mix Standards/Sample with Dye and Buffer A->C B Prepare Mordant Blue 29 Solution B->C D Incubate for Complex Formation C->D E Measure Absorbance at λmax D->E F Plot Calibration Curve E->F G Determine Unknown Concentration F->G

References

Methodological & Application

Application Notes and Protocols for the Spectrophotometric Analysis of Metal Ions Using Mordant Blue 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Blue 29, also known as Chrome Azurol S, is a triphenylmethane (B1682552) dye widely utilized in analytical chemistry for the spectrophotometric determination of various metal ions. This method is predicated on the formation of stable, colored complexes between this compound and metal ions, wherein the intensity of the color produced is directly proportional to the concentration of the metal ion in the sample. This technique offers a simple, cost-effective, and rapid means of quantifying metal ions in diverse matrices. The absorbance of the resulting complex is pH-dependent, necessitating careful control of experimental conditions to ensure accuracy and reproducibility.

These application notes provide detailed protocols for the spectrophotometric analysis of aluminum (Al³⁺), beryllium (Be²⁺), copper (Cu²⁺), and iron (Fe³⁺) using this compound.

Principle of the Method

The fundamental principle involves a complexation reaction between the metal ion of interest and this compound. This reaction results in a shift in the maximum absorbance wavelength (λmax) of the dye and an increase in absorbance at the new λmax. By measuring the absorbance of the solution at this specific wavelength, and comparing it to a calibration curve prepared with standard solutions of the metal ion, the concentration of the metal ion in an unknown sample can be accurately determined. The general workflow for this analysis is depicted below.

G General Workflow for Spectrophotometric Metal Ion Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reagent_Prep Reagent Preparation (this compound, Buffers, Standards) Complex_Formation Complex Formation (Mix Sample/Standard with Reagents) Reagent_Prep->Complex_Formation Sample_Prep Sample Preparation (Digestion, Dilution) Sample_Prep->Complex_Formation Spectro_Measurement Spectrophotometric Measurement (Measure Absorbance at λmax) Complex_Formation->Spectro_Measurement Calibration_Curve Calibration Curve Generation Spectro_Measurement->Calibration_Curve Concentration_Det Concentration Determination Spectro_Measurement->Concentration_Det Calibration_Curve->Concentration_Det

Caption: General experimental workflow for metal ion analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of various metal ions using this compound.

Metal Ionλmax (nm)Optimal pHLinearity Range (ppm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Detection Limit (ppm)Stoichiometry (Metal:Dye)
Aluminum (Al³⁺)5455.8 - 6.20.02 - 0.54.3 x 10⁴0.0051:2
Beryllium (Be²⁺)5684.60.02 - 9.00.22 x 10⁴[1]0.0071:1[1]
Copper (Cu²⁺)5806.00.1 - 2.01.8 x 10⁴0.022:1[2]
Iron (Fe³⁺)6306.00.05 - 1.02.5 x 10⁴0.011:1

Experimental Protocols

1. Reagent Preparation

  • This compound (Chrome Azurol S) Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of deionized water. Some protocols may require the addition of a surfactant like cetyltrimethylammonium bromide (CTAB) to enhance sensitivity and stabilize the complex. If using CTAB, prepare a separate 0.1% w/v CTAB solution and add it to the reaction mixture as specified in the individual protocols.

  • Standard Metal Ion Stock Solutions (1000 ppm): Procure certified standard solutions or prepare by dissolving the appropriate salt of the metal in deionized water or dilute acid as required.

    • Aluminum: Dissolve 1.000 g of high purity aluminum wire in a minimum amount of HCl and dilute to 1 L with deionized water.

    • Beryllium: Use a commercially available 1000 ppm Be standard solution.

    • Copper: Dissolve 3.929 g of CuSO₄·5H₂O in deionized water, add a few drops of concentrated H₂SO₄, and dilute to 1 L.

    • Iron: Dissolve 1.000 g of iron wire in a mixture of HCl and HNO₃, and dilute to 1 L with deionized water.

  • Buffer Solutions:

    • Acetate (B1210297) Buffer (pH 4.6): Mix equal volumes of 1 M acetic acid and 1 M sodium acetate solutions and adjust the pH to 4.6.

    • Acetate Buffer (pH 6.0): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 6.0.

2. Protocol for Aluminum (Al³⁺) Analysis

  • Preparation of Standard Solutions: Prepare a series of standard aluminum solutions (e.g., 0.05, 0.1, 0.2, 0.3, 0.4, 0.5 ppm) by diluting the 1000 ppm stock solution with deionized water.

  • Sample Preparation: Acidify the water sample to be analyzed. If solids are present, digest the sample using appropriate acid digestion methods.

  • Color Development:

    • To a 25 mL volumetric flask, add 10 mL of the standard or prepared sample solution.

    • Add 2 mL of the 0.05% this compound solution.

    • Add 5 mL of acetate buffer (pH 6.0).

    • Dilute to the mark with deionized water and mix well.

  • Absorbance Measurement: Allow the color to develop for 15 minutes. Measure the absorbance at 545 nm against a reagent blank prepared in the same manner without the aluminum.

  • Calibration Curve: Plot the absorbance of the standards against their concentrations. Determine the concentration of aluminum in the sample from the calibration curve.

3. Protocol for Beryllium (Be²⁺) Analysis [1]

  • Preparation of Standard Solutions: Prepare beryllium standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 9.0 ppm) from the stock solution.

  • Sample Preparation: For mineral samples, perform an appropriate acid digestion to bring the beryllium into solution.[1]

  • Color Development:

    • In a 25 mL volumetric flask, place an aliquot of the sample or standard solution.

    • Add 2 mL of 5% EDTA solution to mask interfering ions like aluminum.[1]

    • Add 2.5 mL of the 0.05% this compound solution.

    • Add 5 mL of acetate buffer (pH 4.6).[1]

    • Make up to the mark with deionized water and mix thoroughly.

  • Absorbance Measurement: Measure the absorbance immediately at 568 nm against a reagent blank.[1] The color is stable for at least 24 hours.[1]

  • Calibration Curve: Construct a calibration curve by plotting absorbance versus beryllium concentration.

4. Protocol for Copper (Cu²⁺) Analysis

  • Preparation of Standard Solutions: Prepare a range of copper standards (e.g., 0.2, 0.5, 1.0, 1.5, 2.0 ppm) by diluting the stock solution.

  • Sample Preparation: Adjust the pH of the sample to approximately 6.0.

  • Color Development:

    • To a 25 mL volumetric flask, add 10 mL of the standard or sample.

    • Add 3 mL of the 0.05% this compound solution.

    • Add 5 mL of acetate buffer (pH 6.0).

    • Dilute to volume with deionized water and mix.

  • Absorbance Measurement: After 10 minutes, measure the absorbance at 580 nm against a reagent blank.

  • Calibration Curve: Plot the absorbance values of the standards against their concentrations to create a calibration curve.

5. Protocol for Iron (Fe³⁺) Analysis

  • Preparation of Standard Solutions: Prepare iron standards (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 ppm) from the stock solution.

  • Sample Preparation: Ensure the sample is in an acidic matrix to maintain iron solubility.

  • Color Development:

    • In a 25 mL volumetric flask, add 10 mL of the standard or sample solution.

    • Add 2 mL of the 0.05% this compound solution.

    • Add 5 mL of acetate buffer (pH 6.0).

    • Bring the volume to 25 mL with deionized water and mix well.

  • Absorbance Measurement: Allow the solution to stand for 20 minutes before measuring the absorbance at 630 nm against a reagent blank.

  • Calibration Curve: Generate a calibration curve by plotting the absorbance of the standards versus their respective concentrations.

Mandatory Visualizations

Signaling Pathway/Logical Relationship

In the context of this application, a traditional signaling pathway is not applicable. Instead, the logical relationship is the chemical complexation reaction between the metal ion and this compound, which forms the basis of the analysis.

G Principle of Metal Ion-Mordant Blue 29 Complexation cluster_props Properties Metal Metal Ion (e.g., Al³⁺, Be²⁺) Complex [Metal-(this compound)] Complex (Colored) Metal->Complex + MB29 This compound (Free Dye) MB29->Complex + MB29_prop Low Absorbance at λmax of Complex MB29->MB29_prop Complex_prop High Absorbance at λmax of Complex Complex->Complex_prop

Caption: Metal ion complexation with this compound.

Safety Precautions

This compound may cause skin and eye irritation.[3] It is recommended to handle the reagent with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[3]

References

Application Notes and Protocols for Siderophore Detection using Mordant Blue 29 (Chrome Azurol S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderophores are low molecular weight, high-affinity iron-chelating molecules produced by microorganisms and some plants to scavenge for ferric iron (Fe³⁺) in iron-limiting environments. This ability to acquire iron is crucial for microbial survival, growth, and virulence. The detection and quantification of siderophores are therefore essential in various fields, including clinical microbiology, environmental science, agriculture, and drug development, where siderophore production can be a target for novel antimicrobial strategies.

Mordant Blue 29, more commonly known as Chrome Azurol S (CAS), is a dye used in a universal colorimetric assay for the detection and quantification of siderophores. The CAS assay is a reliable and widely used method that provides both qualitative and quantitative results.[1][2]

The principle of the CAS assay is based on the competition for iron between the siderophore and the CAS dye. In the assay reagent, CAS forms a stable, blue-colored ternary complex with Fe³⁺ and a cationic detergent, typically hexadecyltrimethylammonium bromide (HDTMA).[3] When a sample containing siderophores is introduced, the siderophores, which have a higher affinity for iron, sequester the Fe³⁺ from the CAS-Fe³⁺-HDTMA complex. This leads to the release of the free CAS dye, resulting in a color change from blue to orange/yellow, which can be observed visually or measured spectrophotometrically.[1][2]

Data Presentation: Quantitative Siderophore Production

The following table summarizes representative quantitative data on siderophore production by different bacterial species under varying iron concentrations, as determined by the Chrome Azurol S (CAS) assay. Siderophore production is expressed as "% Siderophore Units," calculated from the decrease in absorbance at 630 nm of the CAS assay solution.

Bacterial StrainIron (Fe³⁺) Concentration (µM)% Siderophore UnitsReference
Pseudomonas aeruginosa185.3 ± 2.1[4]
1062.7 ± 3.5[4]
5015.1 ± 1.8[4]
Bacillus subtilis178.9 ± 2.8[4]
1055.4 ± 3.1[4]
5012.6 ± 1.5[4]
Escherichia coli172.5 ± 4.0[4]
1048.2 ± 2.9[4]
509.8 ± 1.2[4]

Experimental Protocols

Qualitative CAS Agar (B569324) Plate Assay

This method is used for screening microorganisms for siderophore production.

a. Materials and Reagents:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Agar

  • Growth medium appropriate for the microorganism (e.g., Luria-Bertani, Potato Dextrose Agar)

  • Sterile Petri dishes

  • Autoclave

  • pH meter

  • Sterile glassware

b. Preparation of Solutions:

  • CAS Stock Solution (1 mg/mL): Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • FeCl₃ Stock Solution (1 mM): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • HDTMA Solution (2 mg/mL): Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • Blue Dye Solution: While stirring, slowly add the FeCl₃ stock solution to the CAS stock solution. Then, slowly add the HDTMA solution to the CAS/FeCl₃ mixture. The resulting solution will be dark blue. Autoclave this solution and store it in a dark, sterile container.

  • PIPES Buffer (0.5 M, pH 6.8): Dissolve 15.12 g of PIPES in approximately 80 mL of deionized water. Adjust the pH to 6.8 with 5 M NaOH and bring the final volume to 100 mL.

c. Preparation of CAS Agar Plates:

  • Prepare 900 mL of the desired growth medium with 1.5% (w/v) agar. Autoclave and cool to 50-60°C.

  • In a separate flask, add 100 mL of the autoclaved Blue Dye Solution.

  • Aseptically add the Blue Dye Solution to the molten agar with gentle swirling to mix thoroughly.

  • Pour the blue CAS agar into sterile Petri dishes and allow them to solidify.

d. Inoculation and Incubation:

  • Inoculate the center of the CAS agar plates with the test microorganism (as a single colony or a spot of liquid culture).

  • Incubate the plates under conditions optimal for the growth of the microorganism.

  • Observe the plates daily for the appearance of a color change (orange or yellow halo) around the microbial growth. The diameter of the halo is indicative of the amount of siderophore produced.

Quantitative Liquid CAS Assay

This method provides a quantitative measurement of siderophore production.

a. Materials and Reagents:

  • All reagents listed for the qualitative assay (excluding agar and growth medium components for plates).

  • Culture broth suitable for the microorganism.

  • Centrifuge and sterile centrifuge tubes.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 630 nm.

  • 96-well microplates (for microplate reader).

b. Preparation of CAS Assay Solution:

  • Prepare the Blue Dye Solution as described in the qualitative protocol.

  • Prepare the PIPES Buffer as described in the qualitative protocol.

  • To prepare the final CAS Assay Solution , mix the Blue Dye Solution and PIPES Buffer in a 1:1 ratio. This solution should be prepared fresh before use.

c. Experimental Procedure:

  • Culture the microorganism in a suitable liquid medium under desired experimental conditions (e.g., varying iron concentrations).

  • After incubation, centrifuge the culture to pellet the cells.

  • Collect the cell-free supernatant, which contains the secreted siderophores.

  • In a microplate well or a spectrophotometer cuvette, mix 100 µL of the culture supernatant with 100 µL of the CAS Assay Solution.

  • As a reference (blank), mix 100 µL of sterile, uninoculated culture medium with 100 µL of the CAS Assay Solution.

  • Incubate the mixture at room temperature for a standardized period (e.g., 20 minutes to 1 hour).

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

d. Data Analysis:

Calculate the percentage of siderophore units using the following formula[5]:

% Siderophore Units = [(Ar - As) / Ar] x 100

Where:

  • Ar is the absorbance of the reference (medium + CAS solution).

  • As is the absorbance of the sample (supernatant + CAS solution).

Visualizations

Siderophore_Detection_Principle cluster_0 Initial State: Blue Complex cluster_1 Addition of Siderophore cluster_2 Final State: Color Change CAS_Fe_HDTMA This compound (CAS) + Fe³⁺ + HDTMA Stable Blue Complex Siderophore_Fe Siderophore-Fe³⁺ Complex CAS_Fe_HDTMA->Siderophore_Fe Siderophore chelates Fe³⁺ Free_CAS Free this compound (CAS) Orange/Yellow Color CAS_Fe_HDTMA->Free_CAS Release of CAS Siderophore Siderophore Siderophore->Siderophore_Fe

Caption: Principle of the this compound (CAS) assay for siderophore detection.

CAS_Assay_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assay cluster_quantitative Quantitative Assay prep_solutions Prepare CAS, FeCl₃, HDTMA & PIPES Solutions prep_blue_dye Mix to create Blue Dye Solution prep_solutions->prep_blue_dye prep_cas_agar Prepare CAS Agar Plates prep_blue_dye->prep_cas_agar inoculate Inoculate with Microorganism prep_cas_agar->inoculate incubate_qual Incubate inoculate->incubate_qual observe Observe for Orange/Yellow Halo incubate_qual->observe culture_growth Grow Microorganism in Liquid Culture centrifuge Centrifuge and Collect Supernatant culture_growth->centrifuge mix_reagents Mix Supernatant with CAS Assay Solution centrifuge->mix_reagents incubate_quant Incubate mix_reagents->incubate_quant measure_abs Measure Absorbance at 630 nm incubate_quant->measure_abs calculate Calculate % Siderophore Units measure_abs->calculate

Caption: Experimental workflow for qualitative and quantitative siderophore detection.

References

Application Notes and Protocols for the Preparation of CAS Agar Plates with Mordant Blue 29 (Chrome Azurol S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms, such as bacteria and fungi, to scavenge for ferric iron from the environment. In the context of drug development, particularly in the search for novel antibiotics, the inhibition of siderophore biosynthesis or uptake represents a promising antimicrobial strategy. The Chrome Azurol S (CAS) agar (B569324) assay is a universal method for detecting the production of siderophores by microorganisms. This document provides detailed protocols for the preparation of CAS agar plates using Mordant Blue 29, which is a synonym for Chrome Azurol S.[1][2][3][4] The assay is based on the principle that a strong chelating agent, such as a siderophore, will remove iron from the blue-colored ternary complex of Chrome Azurol S, ferric iron (Fe³⁺), and the cationic detergent hexadecyltrimethylammonium bromide (HDTMA), resulting in a color change to orange or yellow.[5][6]

Principle of the CAS Assay

The CAS assay is a colorimetric method that relies on the competition for iron between the dye-detergent complex and siderophores.[6] In the CAS agar, Chrome Azurol S (this compound) is complexed with Fe³⁺ and HDTMA, forming a stable blue-colored adduct. When microorganisms that produce siderophores are grown on this medium, the secreted siderophores, which have a higher affinity for iron than CAS, sequester the Fe³⁺ from the complex. This removal of iron causes the dye to revert to its free form, resulting in a visible color change from blue to an orange or yellow halo around the microbial colony. The size of this halo can be semi-quantitatively correlated with the amount of siderophore produced.

Experimental Protocols

This section details the preparation of the necessary solutions and the final CAS agar plates. It is crucial to use high-purity water and acid-washed glassware to minimize iron contamination, which can interfere with the assay.

Protocol 1: Standard CAS Agar Plate Preparation

This protocol is adapted from the widely used method developed by Schwyn and Neilands (1987).

1. Preparation of Stock Solutions:

  • Blue Dye Solution:

    • Solution 1: Dissolve 0.06 g of Chrome Azurol S (this compound) in 50 mL of deionized water.[1]

    • Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[1]

    • Solution 3: Dissolve 0.073 g of HDTMA in 40 mL of deionized water.[1]

    • Mixing: While stirring, slowly add Solution 2 to Solution 1. Then, slowly add Solution 3 to the mixture. The resulting solution will be dark blue. Autoclave and store in a dark bottle.[1]

  • MM9 Salt Solution (5x):

    • Dissolve the following in 500 mL of deionized water:

      • 15 g KH₂PO₄

      • 25 g NaCl

      • 50 g NH₄Cl

    • Autoclave for sterilization.

  • 20% Glucose Solution:

    • Dissolve 20 g of glucose in 100 mL of deionized water.

    • Sterilize by filtration.

  • 10% Casamino Acids Solution:

    • Dissolve 10 g of casamino acids in 100 mL of deionized water.

    • To remove trace iron, extract the solution three times with an equal volume of 3% 8-hydroxyquinoline (B1678124) in chloroform.

    • Sterilize by filtration.

2. Preparation of CAS Agar Medium (per 1 Liter):

  • To 750 mL of deionized water, add 100 mL of 5x MM9 salt solution.

  • Add 32.24 g of PIPES buffer and dissolve. Adjust the pH to 6.8 with 1 M NaOH.

  • Add 15 g of agar and mix.

  • Autoclave the mixture and cool to 50°C in a water bath.

  • Aseptically add the following sterile solutions:

    • 30 mL of 10% Casamino Acids solution

    • 10 mL of 20% Glucose solution

  • Slowly add 100 mL of the sterile Blue Dye Solution along the side of the flask with gentle swirling to ensure thorough mixing without introducing excessive air bubbles.

  • Pour the final blue agar into sterile petri dishes and allow them to solidify.

Protocol 2: Overlay CAS (O-CAS) Assay

This modified method is particularly useful for organisms that are sensitive to HDTMA or when testing siderophore production on different growth media.

1. Preparation of Growth Medium:

  • Prepare and pour plates of a suitable growth medium for the microorganism of interest (e.g., LB agar, Potato Dextrose Agar).

2. Inoculation and Incubation:

  • Inoculate the microorganisms onto the surface of the growth medium plates.

  • Incubate under optimal conditions for growth and siderophore production.

3. Preparation of CAS Overlay Agar:

  • Prepare the Blue Dye Solution as described in Protocol 1.

  • Prepare a solution containing 32.24 g of PIPES buffer in 880 mL of deionized water. Adjust the pH to 6.8.

  • Add 10 g of agar to the PIPES buffer solution.

  • Autoclave the PIPES-agar mixture and cool to 50°C.

  • Slowly add 100 mL of the sterile Blue Dye Solution to the molten PIPES-agar with gentle mixing.

4. Overlay Procedure:

  • After the initial incubation period of the microorganisms, carefully pour approximately 15-20 mL of the molten CAS overlay agar onto the surface of the pre-inoculated plates.

  • Allow the overlay to solidify.

  • Continue to incubate the plates for several hours to days and observe for the appearance of orange or yellow halos around the colonies.

Data Presentation

The following tables summarize the quantitative data for the preparation of the solutions and media.

Table 1: Composition of the Blue Dye Solution

ComponentConcentrationAmount per 100 mL
Chrome Azurol S (this compound)0.6 g/L0.06 g
FeCl₃·6H₂O0.27 g/L0.027 g
10 mM HCl-1 mL of 1M HCl diluted to 100 mL
HDTMA0.73 g/L0.073 g

Table 2: Composition of the CAS Agar Medium (per 1 Liter)

ComponentFinal ConcentrationAmount
MM9 Salt Solution (5x)0.5x100 mL
PIPES Buffer100 mM32.24 g
Agar1.5% (w/v)15 g
Casamino Acids0.3% (w/v)30 mL of 10% solution
Glucose0.2% (w/v)10 mL of 20% solution
Blue Dye Solution10% (v/v)100 mL

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of standard CAS agar plates.

CAS_Agar_Preparation_Workflow Workflow for Standard CAS Agar Plate Preparation cluster_solutions Stock Solution Preparation cluster_media CAS Agar Medium Preparation S1 Prepare Blue Dye Solution (CAS, FeCl3, HDTMA) M5 Gently Mix in Blue Dye Solution S1->M5 Sterile S2 Prepare 5x MM9 Salts M1 Mix MM9, PIPES, Agar in Water S2->M1 S3 Prepare 20% Glucose M4 Aseptically Add Glucose and Casamino Acids S3->M4 Sterile S4 Prepare 10% Casamino Acids S4->M4 Sterile M2 Adjust pH to 6.8 M1->M2 M3 Autoclave and Cool to 50°C M2->M3 M3->M4 M4->M5 M6 Pour Plates M5->M6 I1 Inoculate with Microorganism M6->I1 I2 Incubate and Observe for Halos I1->I2 CAS_Assay_Principle Principle of the CAS Assay for Siderophore Detection cluster_initial Initial State in CAS Agar cluster_reaction Siderophore Interaction CAS_Fe_HDTMA CAS-Fe³⁺-HDTMA Complex CAS_Fe_HDTMA_Color Blue Color Fe_Siderophore Fe³⁺-Siderophore Complex CAS_Fe_HDTMA->Fe_Siderophore Fe³⁺ Transfer Free_CAS_HDTMA Free CAS-HDTMA CAS_Fe_HDTMA->Free_CAS_HDTMA Fe³⁺ Removal Siderophore Siderophore (High Fe³⁺ Affinity) Siderophore->Fe_Siderophore Chelation Free_CAS_HDTMA_Color Orange/Yellow Halo

References

Application Note: Quantification of Aluminum in Water Using Mordant Blue 29

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum is a ubiquitous element in the earth's crust and can be found in various forms in natural water sources.[1] While generally not considered a significant health risk at low concentrations, elevated levels of aluminum in drinking water can be a concern and may indicate issues with water treatment processes where aluminum salts are often used as coagulants.[1] Therefore, accurate and reliable quantification of aluminum in water is crucial for environmental monitoring, public health, and industrial process control.[2]

This application note details a robust and cost-effective spectrophotometric method for the determination of aluminum in water samples using Mordant Blue 29, also known as Eriochrome Cyanine R (ECR).[3][4][5] This colorimetric method is based on the formation of a distinctively colored complex between aluminum ions and this compound dye in a buffered solution.[6][7] The intensity of the resulting color is directly proportional to the aluminum concentration and can be measured using a standard spectrophotometer.

Principle of the Method

In a slightly acidic buffered medium (pH 6.0), dilute solutions of aluminum react with this compound to form a red to pink complex.[6][7] This complex exhibits a maximum absorbance at a wavelength of approximately 535 nm.[6][7] To account for background color and turbidity in the sample, a blank is prepared by adding EDTA, which complexes the aluminum and prevents its reaction with the dye.[6] The difference in absorbance between the sample and the blank is then used to determine the aluminum concentration.

Quantitative Data Summary

The performance of the this compound method for aluminum quantification has been evaluated in several studies. The key quantitative parameters are summarized in the tables below.

Table 1: Method Performance Characteristics

ParameterValueReference
Applicable Concentration Range20 - 300 µg/L (0.02 - 0.3 mg/L)[6]
Wavelength of Maximum Absorption (λmax)535 nm[6][7]
pH6.0[6]
Limit of Detection (LOD)0.0020 mg/L[3]
Limit of Quantification (LOQ)0.0126 mg/L[3]
Linear Range0.01 - 0.50 mg/L[3]

Table 2: Inter-laboratory Study on Precision and Accuracy

Sample DescriptionNumber of LaboratoriesTrue Aluminum Concentration (µg/L)Relative Standard Deviation (%)Relative Error (%)
Synthetic sample in distilled water2752034.41.7
Synthetic sample with Ba and Be in distilled water355038.522.0
Synthetic sample with multiple metals in distilled water26500--

Data from Standard Methods for the Examination of Water and Wastewater.[6]

Experimental Protocols

Reagents and Materials
  • This compound (Eriochrome Cyanine R) Reagent: Prepare by dissolving the appropriate amount of dye in deionized water. A 5 mmol/L stock solution can be prepared by dissolving 0.6704 g of ECR in deionized water and diluting to 250 mL.[3]

  • Aluminum Standard Solution (100 mg/L): A certified aluminum standard solution is recommended.

  • Buffer Solution (pH 6.0): An acetic acid-sodium acetate (B1210297) buffer is suitable.[7]

  • Ascorbic Acid Solution: To reduce interferences from oxidizing agents.

  • EDTA Solution (0.01 M): For preparation of the blank.[7]

  • Sulfuric Acid (0.02 N) [7]

  • Sodium Hydroxide (1.0 N) [7]

  • Methyl Orange Indicator [7]

  • Deionized Water: Free from aluminum contamination.

  • Glassware: All glassware should be thoroughly cleaned and rinsed with acid and deionized water to prevent aluminum contamination.[7]

Sample Handling and Preparation
  • Collect water samples in clean, acid-rinsed plastic bottles.[6]

  • Analyze samples as soon as possible after collection. The maximum holding time is 6 months.[6]

  • If determining soluble aluminum, filter the sample through a 0.45-µm membrane filter. Discard the first 50 mL of filtrate.[6] Do not use filter paper, as it can adsorb soluble aluminum.[6]

  • For total aluminum determination, acid digestion of the sample may be required.

Preparation of Calibration Curve
  • Prepare a series of aluminum standards by diluting the stock aluminum solution to cover the expected concentration range of the samples (e.g., 0.05, 0.1, 0.2, 0.3 mg/L).

  • To 25 mL volumetric flasks, add a known volume of each standard solution.

  • Add 0.5 mL of 0.02 N Sulfuric acid and mix.[7]

  • Add 0.5 mL of ascorbic acid solution and mix.[7]

  • Add 5 mL of buffer solution (pH 6.0) and mix.[7]

  • Accurately pipet 2.5 mL of the this compound reagent into each flask and mix.[7]

  • Dilute to the 25 mL mark with deionized water and mix thoroughly.[7]

  • Allow the color to develop for at least 5 minutes, but no longer than 15 minutes.[7]

  • Measure the absorbance of each standard at 535 nm against a reagent blank (prepared with deionized water instead of the aluminum standard).

  • Plot a calibration curve of absorbance versus aluminum concentration.

Sample Analysis
  • Take two equal aliquots of the water sample.

  • To one aliquot (the "blank"), add 0.5 mL of 0.01 M EDTA solution.[7] This will serve as the instrument blank to correct for sample color and turbidity.[6]

  • Treat both the sample and the blank aliquots as described in steps 3-8 of the "Preparation of Calibration Curve" section.

  • Set the spectrophotometer to zero absorbance using the EDTA-containing blank.[7]

  • Measure the absorbance of the sample aliquot between 5 and 15 minutes after adding the dye.[7]

  • Determine the aluminum concentration in the sample from the calibration curve.

Interferences

Several ions can interfere with the determination of aluminum by this method.

  • Fluoride and Polyphosphates: Cause negative errors. Procedures are available for removing these interferences.[6]

  • Alkalinity: Can interfere but is removed by acidifying the sample.[6]

  • Sulfate: Does not interfere up to a concentration of 2000 mg/L.[6]

  • Iron (III): Can be masked by adding a suitable agent like sodium cyanide.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis Sample_Collection Sample Collection Sample_Treatment Sample and Blank Treatment Sample_Collection->Sample_Treatment Reagent_Preparation Reagent Preparation Reagent_Preparation->Sample_Treatment Calibration_Standards Calibration Standards Absorbance_Measurement Absorbance Measurement at 535 nm Calibration_Standards->Absorbance_Measurement Color_Development Color Development Sample_Treatment->Color_Development Color_Development->Absorbance_Measurement Concentration_Determination Concentration Determination Absorbance_Measurement->Concentration_Determination

Caption: Experimental workflow for aluminum quantification.

reaction_mechanism Al3_plus Al³⁺ Colored_Complex Al-Mordant Blue 29 Complex (Red-Pink) Al3_plus->Colored_Complex Mordant_Blue_29 This compound Mordant_Blue_29->Colored_Complex Buffered_Solution pH 6.0 Buffer Buffered_Solution->Colored_Complex

Caption: Formation of the colored aluminum complex.

References

Application Notes and Protocols for Mordant Blue 29 Staining in Histology

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Histological Staining with Mordant Blue 29

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also widely known as Chrome Azurol S, is a triphenylmethane (B1682552) acid dye utilized in histology for the detection of metal ions, most notably aluminum.[1] Its application is particularly relevant in the study of undecalcified bone tissue, where the accumulation of aluminum can be indicative of certain pathological conditions.[2][3] This staining technique relies on the principle of chelation, where this compound forms a distinctively colored complex with aluminum deposits in tissue sections, allowing for their microscopic visualization. This application note provides a detailed protocol for the use of this compound in a histological setting.

Data Presentation

Chemical Properties of this compound
PropertyValue
Synonyms Chrome Azurol S, C.I. 43825
CAS Number 1667-99-8
Molecular Formula C₂₃H₁₃Cl₂Na₃O₉S
Molecular Weight 605.28 g/mol
Appearance Red-brown powder
Solubility Soluble in water
Quantitative Staining Parameters
ParameterValue/RangeNotes
This compound Concentration 0.5% - 1% (w/v)A 1% solution has been noted for plant tissues. A 0.5% solution is a common starting point for histological stains.
Staining Solution pH ~5.0An acidic pH may aid in the specific binding to aluminum deposits in bone.
Staining Time 10 - 20 minutesOptimal time may vary depending on tissue thickness and fixation.
Differentiation 1% Acetic AcidA brief rinse to remove non-specific background staining.
Bluing Scott's Tap Water SubstituteTo achieve the final stable blue color of the aluminum-dye complex.
Counterstain Concentration 0.5% (w/v)For Eosin Y or Van Gieson's solution.
Counterstaining Time 1 - 3 minutesDependent on the chosen counterstain and desired intensity.

Experimental Protocols

This protocol is a recommended procedure for staining aluminum in undecalcified, paraffin-embedded bone sections.

Reagent Preparation
  • This compound Staining Solution (0.5% w/v, pH 5.0)

    • Dissolve 0.5 g of this compound powder in 100 mL of distilled water.

    • Adjust the pH to 5.0 using 1% acetic acid.

    • Filter the solution before use.

  • 1% Acetic Acid Solution (Differentiating Solution)

    • Add 1 mL of glacial acetic acid to 99 mL of distilled water.

  • Scott's Tap Water Substitute (Bluing Solution)

    • This can be purchased commercially or prepared in the laboratory.

  • 0.5% Eosin Y Counterstain

    • Dissolve 0.5 g of Eosin Y powder in 100 mL of distilled water.[4][5][6]

    • Add a few drops of glacial acetic acid to enhance staining.

    OR

  • Van Gieson's Counterstain

    • Prepare a saturated aqueous solution of picric acid.

    • Prepare a 1% aqueous solution of acid fuchsin.

    • Mix 100 mL of the saturated picric acid solution with 5 mL of the 1% acid fuchsin solution.[7]

Staining Procedure
  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene (2 changes of 5 minutes each).

    • Rehydrate through descending grades of alcohol: 100% (2 changes of 2 minutes each), 95% (2 minutes), and 70% (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the 0.5% this compound staining solution for 10-20 minutes.

  • Washing:

    • Rinse briefly in distilled water.

  • Differentiation:

    • Dip the slides in 1% acetic acid solution for 10-15 seconds to remove background staining.

    • Control this step microscopically.

  • Washing:

    • Rinse thoroughly in distilled water.

  • Bluing:

    • Immerse in Scott's Tap Water Substitute for 1-2 minutes until the aluminum deposits appear as a distinct blue color.

    • Wash in running tap water for 5 minutes.

  • Counterstaining:

    • Immerse in 0.5% Eosin Y solution for 1-3 minutes or in Van Gieson's solution for 1-2 minutes.[8]

  • Dehydration and Mounting:

    • Dehydrate through ascending grades of alcohol: 95% (2 minutes) and 100% (2 changes of 2 minutes each).

    • Clear in xylene (2 changes of 3 minutes each).

    • Mount with a resinous mounting medium.

Visualization of Workflow and Staining Mechanism

G cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Distilled_Water_Rinse1 Rinse (Distilled Water) Rehydration->Distilled_Water_Rinse1 Stain This compound Stain (10-20 min) Distilled_Water_Rinse1->Stain Rinse1 Rinse (Distilled Water) Stain->Rinse1 Differentiate Differentiate (1% Acetic Acid, 10-15s) Rinse1->Differentiate Rinse2 Rinse (Distilled Water) Differentiate->Rinse2 Blue Blue (Scott's Tap Water) Rinse2->Blue Wash Wash (Tap Water) Blue->Wash Counterstain Counterstain (Eosin Y or Van Gieson) Wash->Counterstain Dehydration Dehydration (Ethanol Series) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Fig. 1: this compound Staining Workflow

G cluster_legend Legend cluster_reaction Chelation Reaction Aluminum Aluminum (Al³⁺) MordantBlue This compound Complex Colored Complex Al_ion Aluminum (Al³⁺) in Tissue Stained_Complex Blue-Colored Aluminum-Dye Complex Al_ion->Stained_Complex + MB29_dye This compound (Staining Solution) MB29_dye->Stained_Complex

Fig. 2: Staining Mechanism of this compound

Expected Results

  • Aluminum Deposits: Bright Blue to Blue-Violet

  • Nuclei: Blue to Purple (if a hematoxylin (B73222) counterstain is used before Van Gieson) or Pink/Red (with Eosin Y)

  • Cytoplasm: Pink to Red (with Eosin Y) or Yellow (with Van Gieson)[7]

  • Collagen: Pink (with Eosin Y) or Red (with Van Gieson)

  • Muscle: Pink to Red (with Eosin Y) or Yellow (with Van Gieson)[7]

Interpretation of Results

The presence of blue to blue-violet deposits at sites such as the interface between osteoid and mineralized bone is indicative of aluminum accumulation. The intensity of the staining can provide a semi-quantitative assessment of the extent of aluminum deposition. It is recommended to use positive and negative control tissues to validate the staining results.

References

Chrome Azurol S (CAS) Assay for Bacterial Siderophore Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms, such as bacteria and fungi, to acquire iron from their environment. In environments where iron bioavailability is low, siderophore production is crucial for microbial survival and is often linked to virulence in pathogenic bacteria. The ability to detect and quantify siderophore production is therefore essential for various research areas, including microbial ecology, agricultural biotechnology, and the development of novel antimicrobial agents that target iron acquisition pathways.

The Chrome Azurol S (CAS) assay is a widely used universal colorimetric method for detecting and quantifying siderophores.[1] Its principle is based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S. In the CAS assay solution, CAS forms a stable, blue-colored ternary complex with ferric iron (Fe³⁺) and a cationic detergent, typically hexadecyltrimethylammonium bromide (HDTMA).[2] When a sample containing siderophores is added, the siderophores, which have a higher affinity for iron, sequester the iron from the CAS-Fe³⁺-HDTMA complex. This causes the release of the free CAS dye, resulting in a color change from blue to orange, yellow, or purple, depending on the type of siderophore.[2] This color change can be observed qualitatively on an agar (B569324) plate or measured quantitatively using a spectrophotometer.

Application Notes

The CAS assay is a versatile tool with several applications in research and drug development:

  • Screening for Siderophore-Producing Microorganisms: The CAS agar plate assay provides a simple and effective method for screening large numbers of bacterial isolates for siderophore production. The formation of a colored halo around a microbial colony is a positive indicator.

  • Quantification of Siderophore Production: The liquid CAS assay allows for the quantification of siderophore production in bacterial culture supernatants. This is useful for studying the regulation of siderophore synthesis under different growth conditions or for comparing the siderophore-producing capabilities of different bacterial strains.

  • Identifying Potential Biocontrol Agents: Siderophore-producing bacteria can act as biocontrol agents by competing with plant pathogens for iron, thereby inhibiting their growth.[3] The CAS assay is a primary screening tool for identifying such beneficial microorganisms.

  • Screening for Inhibitors of Siderophore Synthesis: As iron acquisition is critical for the virulence of many pathogenic bacteria, the siderophore biosynthesis pathway is an attractive target for the development of new antimicrobial drugs. The CAS assay can be adapted to screen for compounds that inhibit siderophore production.

Experimental Protocols

Qualitative CAS Agar Plate Assay

This method is used for the visual detection of siderophore production by bacterial colonies.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • PIPES buffer

  • Nutrient agar or other suitable growth medium

  • Petri dishes

  • Autoclave

  • Sterile water

Procedure:

  • Preparation of CAS Stock Solution (Solution 1): Dissolve 60.5 mg of CAS in 50 mL of deionized water.[4]

  • Preparation of Iron(III) Solution (Solution 2): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[2]

  • Preparation of HDTMA Solution (Solution 3): Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.[5]

  • Preparation of CAS Assay Solution (Blue Dye Solution):

    • Slowly add Solution 1 to Solution 2 while stirring.

    • To this mixture, slowly add Solution 3 with continuous stirring. The resulting solution will be dark blue.[6]

    • Autoclave the blue dye solution and store it in a dark, sterile container.

  • Preparation of CAS Agar Plates:

    • Prepare 900 mL of a suitable bacterial growth medium (e.g., Nutrient Agar) and autoclave.

    • In a separate flask, prepare 100 mL of a solution containing 30.24 g of PIPES buffer and 15 g of Bacto agar, adjust the pH to 6.8, and autoclave.[6]

    • Cool both the growth medium and the PIPES-agar solution to approximately 50°C.

    • Aseptically, add 100 mL of the sterile blue dye solution to the 900 mL of molten growth medium.

    • Pour the CAS agar into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Inoculate the center of the CAS agar plates with the bacterial isolates to be screened.

    • Incubate the plates at the optimal growth temperature for the bacteria for 24-72 hours.

  • Observation:

    • Observe the plates for the formation of a colored halo around the bacterial colonies. An orange, yellow, or purple halo against the blue background indicates siderophore production.

Quantitative Liquid CAS Assay

This method provides a quantitative measurement of siderophore production in liquid culture.

Materials:

  • CAS assay solution (prepared as described for the qualitative assay)

  • Bacterial culture grown in iron-limited liquid medium

  • Uninoculated sterile medium (as a reference)

  • Centrifuge

  • Spectrophotometer or microplate reader

  • 96-well microtiter plates or cuvettes

Procedure:

  • Culture Preparation: Grow the bacterial strain in an iron-limited liquid medium to induce siderophore production.

  • Supernatant Collection: Centrifuge the bacterial culture to pellet the cells. Carefully collect the cell-free supernatant, which contains the secreted siderophores.[7]

  • Assay Reaction:

    • In a 96-well microplate, mix 100 µL of the bacterial supernatant with 100 µL of the CAS assay solution.[7]

    • For the reference (Ar), mix 100 µL of the uninoculated sterile medium with 100 µL of the CAS assay solution.[4]

  • Incubation: Incubate the mixture at room temperature for approximately 20 minutes to a few hours, allowing the color to develop.[8]

  • Measurement: Measure the absorbance of the samples (As) and the reference (Ar) at 630 nm using a spectrophotometer or microplate reader.[7]

  • Calculation of Siderophore Units: The quantity of siderophores is often expressed as a percentage of siderophore units, calculated using the following formula:[4]

    % Siderophore Units = [(Ar - As) / Ar] x 100

Data Presentation

The following tables summarize quantitative data on siderophore production from various studies, illustrating the application of the CAS assay.

Table 1: Siderophore Production by Different Microorganisms in Various Media. [9]

MicroorganismMediumSiderophore Production (%)
Pseudomonas aeruginosaMEB80.50
Pseudomonas aeruginosaSMB50.00
Pseudomonas aeruginosaBRB40.00
Pseudomonas aeruginosaCCAB12.00
Pseudomonas aeruginosaNB0.00
Candida famataMEB60.00
Trichoderma virideMEB40.00
Trichoderma harzianumMEB30.00

Data represents the percentage of siderophore units calculated from the reduction in absorbance at 630 nm.

Table 2: Influence of pH on Siderophore Production. [2]

pHRelative Siderophore Production
5.0+
6.0++
7.0+++
8.0++
9.0+

Qualitative representation where '+++' indicates the highest production.

Visualizations

Experimental Workflow for Quantitative CAS Assay

CAS_Workflow cluster_prep Sample Preparation cluster_assay CAS Assay cluster_analysis Data Analysis culture 1. Grow Bacteria in Iron-Limited Medium centrifuge 2. Centrifuge Culture culture->centrifuge supernatant 3. Collect Cell-Free Supernatant centrifuge->supernatant mix 4. Mix Supernatant with CAS Solution supernatant->mix incubate 5. Incubate at Room Temperature mix->incubate measure 6. Measure Absorbance at 630 nm incubate->measure calculate 7. Calculate % Siderophore Units measure->calculate

Caption: Workflow for the quantitative Chrome Azurol S (CAS) liquid assay.

Siderophore Biosynthesis and Regulation Pathway

Caption: Simplified pathway of siderophore biosynthesis regulation by iron levels.

References

Application Notes and Protocols for Mordant Blue 29 as a Metallochromic Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Blue 29, also known as Chrome Azurol S, is a triarylmethane dye widely utilized as a metallochromic indicator in complexometric titrations.[1][2] Its ability to form distinctly colored complexes with various metal ions allows for the precise determination of their concentrations in solution. This document provides detailed application notes and protocols for the use of this compound in the quantitative analysis of several metal ions, particularly with ethylenediaminetetraacetic acid (EDTA) as the titrant.

The principle of these titrations lies in the competition between the indicator and the titrant for the metal ion. Initially, the metal ion forms a colored complex with this compound. As the stronger chelating agent, EDTA, is added, it progressively displaces the indicator from the metal-indicator complex. The endpoint is signaled by a sharp color change, indicating the complete chelation of the metal ion by EDTA.

Chemical Properties of this compound

PropertyValue
Synonyms Chrome Azurol S, C.I. 43825
CAS Number 1667-99-8
Molecular Formula C₂₃H₁₃Cl₂Na₃O₉S
Molecular Weight 605.28 g/mol
Appearance Red-brown powder
Solubility Soluble in water

General Principles of Complexometric Titration

Complexometric titrations are a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint. A metallochromic indicator is an ion-sensitive organic molecule that changes color upon binding to a specific metal ion. For a successful titration:

  • The metal-indicator complex must be less stable than the metal-EDTA complex to ensure the titrant can displace the indicator.

  • The color of the free indicator must be distinctly different from the color of the metal-indicator complex.

  • The reaction must be rapid and stoichiometric.

  • The pH of the solution is crucial as it affects the stability of both the metal-EDTA and metal-indicator complexes.

G

Caption: General principle of complexometric titration.

Applications and Protocols

This compound is a versatile indicator for the determination of various metal ions. Below are detailed protocols for the complexometric titration of Aluminum (Al³⁺), Copper (Cu²⁺), and Zinc (Zn²⁺).

Determination of Aluminum (Al³⁺) by Back-Titration

Due to the slow reaction of aluminum with EDTA at room temperature, a back-titration method is employed.

Principle: A known excess of standard EDTA solution is added to the aluminum sample. The solution is heated to ensure complete complexation of Al³⁺ with EDTA. The unreacted EDTA is then back-titrated with a standard zinc sulfate (B86663) solution using this compound as the indicator.

Quantitative Data:

ParameterValue
Titration Type Back-Titration
Titrant Standard Zinc Sulfate (ZnSO₄) solution
Indicator This compound
pH 5.0 - 6.0 (Acetate Buffer)
Endpoint Color Change Blue to Violet-Red

Experimental Protocol:

  • Sample Preparation: Pipette a known volume of the acidic aluminum sample solution into a 250 mL Erlenmeyer flask.

  • EDTA Addition: Add a precisely measured excess of standard 0.05 M EDTA solution.

  • pH Adjustment & Complexation: Add 20 mL of acetate (B1210297) buffer (pH 5.5) and boil the solution gently for 5 minutes to ensure complete formation of the Al-EDTA complex. Cool the solution to room temperature.

  • Indicator Addition: Add 2-3 drops of this compound indicator solution. The solution should turn blue.

  • Titration: Titrate the excess EDTA with a standard 0.05 M ZnSO₄ solution until the color changes sharply from blue to a persistent violet-red.

  • Calculation: Calculate the amount of EDTA consumed by the aluminum and subsequently the concentration of aluminum in the sample.

G

Caption: Workflow for Aluminum determination.

Determination of Copper (Cu²⁺) by Direct Titration

Principle: Copper ions form a stable, colored complex with this compound at a specific pH. This solution is directly titrated with a standard EDTA solution. At the endpoint, EDTA displaces the indicator, resulting in a distinct color change.

Quantitative Data:

ParameterValue
Titration Type Direct Titration
Titrant Standard EDTA solution
Indicator This compound
pH 6.0 - 7.0 (Acetate or Phosphate Buffer)
Endpoint Color Change Yellow-Green to Blue-Violet

Experimental Protocol:

  • Sample Preparation: Pipette a known volume of the copper sample solution into a 250 mL Erlenmeyer flask and dilute with deionized water.

  • pH Adjustment: Add 20 mL of acetate buffer (pH 6.5).

  • Indicator Addition: Add 2-3 drops of this compound indicator solution. The solution will turn a yellow-green color.

  • Titration: Titrate with a standard 0.05 M EDTA solution with constant stirring.

  • Endpoint: The endpoint is reached when the color changes sharply from yellow-green to a distinct blue-violet.

  • Calculation: Calculate the concentration of copper in the sample based on the volume of EDTA consumed.

Determination of Zinc (Zn²⁺) by Direct Titration

Principle: Similar to copper, zinc can be determined by direct titration with EDTA using this compound as the indicator in a buffered solution.

Quantitative Data:

ParameterValue
Titration Type Direct Titration
Titrant Standard EDTA solution
Indicator This compound
pH 5.0 - 6.0 (Acetate Buffer)
Endpoint Color Change Red-Violet to Blue

Experimental Protocol:

  • Sample Preparation: Pipette a known volume of the zinc sample solution into a 250 mL Erlenmeyer flask.

  • pH Adjustment: Add 20 mL of acetate buffer (pH 5.5).

  • Indicator Addition: Add 2-3 drops of this compound indicator solution. The solution should turn a red-violet color.

  • Titration: Titrate with a standard 0.05 M EDTA solution until the color changes to blue.

  • Calculation: Determine the zinc concentration from the volume of EDTA used.

Preparation of Reagents

  • Standard 0.05 M EDTA Solution: Dissolve 18.61 g of disodium (B8443419) EDTA dihydrate in 1 liter of deionized water. Standardize against a primary standard calcium carbonate solution.

  • Standard 0.05 M Zinc Sulfate Solution: Dissolve 14.38 g of zinc sulfate heptahydrate (ZnSO₄·7H₂O) in 1 liter of deionized water. Standardize against the standard EDTA solution.

  • This compound Indicator Solution (0.1% w/v): Dissolve 0.1 g of this compound powder in 100 mL of deionized water.

  • Acetate Buffer (pH 5.5): Mix equal volumes of 1 M acetic acid and 1 M sodium acetate. Adjust pH if necessary.

Interferences

Several metal ions can interfere with the titration by forming stable complexes with either EDTA or the indicator. Common interfering ions include Fe³⁺, Ni²⁺, Co²⁺, and Pb²⁺. Masking agents can be used to eliminate these interferences. For example, triethanolamine (B1662121) can be used to mask iron and aluminum in the determination of zinc.

G

Caption: Logic of using a masking agent.

Conclusion

This compound is a reliable and effective metallochromic indicator for the complexometric determination of various metal ions. By carefully controlling the pH and employing appropriate titration methods (direct or back-titration), accurate and reproducible results can be achieved. Understanding the principles of complexometric titrations and potential interferences is essential for successful application in research and quality control settings.

References

Application Notes and Protocols: Mordant-Based Staining of Bone Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histological staining is a cornerstone of bone tissue analysis, providing crucial insights into bone morphology, cellular activity, and pathology. Mordant dyes play a pivotal role in many staining procedures, forming a coordination complex with the dye to facilitate its binding to tissue components. This creates a stable, insoluble colored lake, enhancing visualization of cellular and extracellular structures. While a vast array of mordant dyes are utilized in histology, this document will focus on the principles of their application in bone tissue staining.

Currently, there is a notable lack of specific, established protocols in peer-reviewed literature for the use of Mordant Blue 29 (also known as Chrome Azurol S) as a general histological stain for bone tissue. Its primary application appears to be in the spectrophotometric detection of metal ions, such as aluminum and iron. However, understanding the principles of mordant-based staining allows for the theoretical consideration of its potential application and provides a foundation for exploring novel staining methodologies. This document will provide a comprehensive overview of mordant staining principles and a detailed protocol for a classic and widely used mordant-based bone stain, hematoxylin (B73222), as an illustrative example.

Principles of Mordant-Based Staining

Mordants are polyvalent metal ions that act as a bridge between the dye molecule and the tissue substrate.[1][2] The most common mordants in histology are salts of aluminum, iron, and tungsten.[1][3] The dye-mordant complex, known as a "lake," possesses a net positive charge, allowing it to bind to anionic (negatively charged) tissue components, such as the phosphate (B84403) groups in the nucleic acids of cell nuclei.[1]

The general mechanism involves two key steps:

  • The mordant binds to the tissue.

  • The dye then binds to the mordant, forming a stable, colored precipitate at the site of localization.

Alternatively, the dye and mordant can be pre-mixed to form the lake in solution before being applied to the tissue.[4]

Potential Application of this compound in Bone Histology

This compound is a triarylmethane dye that forms complexes with metal ions.[5][6] While not traditionally used for general bone histology, its known affinity for metals like aluminum suggests a potential application in studies of bone pathology related to metal accumulation.[7][8] For general histological purposes, its utility would depend on its ability to form stable lakes with common mordants (like aluminum or iron salts) and subsequently bind to specific components of the bone matrix or cellular elements. Further research and methods development would be required to establish a reliable protocol.

Experimental Protocols

The following protocols detail the preparation and staining of both decalcified and undecalcified bone sections using a classic mordant-based stain, Hematoxylin and Eosin (H&E).

I. Staining of Decalcified Bone Sections with Hematoxylin and Eosin

This is the most common method for routine examination of bone and bone marrow.

Materials:

  • Formalin-fixed, paraffin-embedded decalcified bone sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Harris's Hematoxylin solution (or other alum hematoxylin)

  • Acid-alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute (or running tap water)

  • Eosin Y solution

  • Mounting medium

  • Coverslips

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 minutes.

    • Immerse in 70% Ethanol: 2 minutes.

    • Rinse in running tap water: 5 minutes.

  • Nuclear Staining:

    • Immerse in Harris's Hematoxylin: 5-15 minutes (time may vary depending on the age of the stain).

    • Rinse in running tap water: 1-5 minutes.

    • Differentiation: Dip slides in acid-alcohol for a few seconds (1-5 dips). This removes excess background staining.

    • Rinse in running tap water: 1-5 minutes.

    • Bluing: Immerse in Scott's tap water substitute or rinse in gently running tap water for 5 minutes until nuclei turn blue.

    • Rinse in distilled water.

  • Counterstaining:

    • Immerse in Eosin Y solution: 1-3 minutes.

    • Rinse briefly in tap water to remove excess eosin.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 95% Ethanol (2 minutes), 100% Ethanol (2 changes, 3 minutes each).

    • Clear in Xylene: 2 changes, 5 minutes each.

    • Mount with a permanent mounting medium and coverslip.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm: Pink/Red

  • Collagen: Light Pink

  • Calcified Bone Matrix: Pink to reddish-pink

II. Staining of Undecalcified Bone Sections (Plastic Embedded)

This method is used to visualize mineralized bone and osteoid.

Materials:

  • Plastic-embedded undecalcified bone sections on slides

  • Hematoxylin solution (e.g., Weigert's iron hematoxylin)

  • Eosin Y solution (alcoholic)

  • Ethanol (various grades)

  • Xylene or a xylene substitute

  • Mounting medium

  • Coverslips

Protocol:

  • Resin Removal (if necessary) and Hydration:

    • Follow manufacturer's instructions for the specific embedding resin. This may involve specific solvents.

    • Hydrate sections through graded alcohols to water.

  • Nuclear Staining:

    • Stain with Weigert's iron hematoxylin (prepared fresh by mixing equal parts of Solution A and B) for 10-20 minutes.

    • Wash well in running tap water.

    • Differentiate in 1% acid-alcohol if necessary, checking microscopically.

    • Wash in tap water.

    • Blue in Scott's tap water substitute or running tap water.

    • Wash in distilled water.

  • Counterstaining:

    • Stain in alcoholic Eosin Y for 1-5 minutes.

  • Dehydration and Mounting:

    • Dehydrate rapidly through 95% and absolute ethanol.

    • Clear in xylene or a suitable substitute.

    • Mount with a synthetic resinous medium.

Expected Results:

  • Nuclei: Blue/Black

  • Mineralized Bone: Pink/Red

  • Osteoid: Lighter pink than mineralized bone

  • Cellular Cytoplasm: Pink

Data Presentation

Staining MethodTissue PreparationTarget Components & ColorsApplications
Hematoxylin & Eosin (H&E) Decalcified, Paraffin (B1166041) EmbeddedNuclei: Blue/PurpleCytoplasm: PinkBone Matrix: PinkRoutine morphological assessment of bone and bone marrow.
Weigert's Iron Hematoxylin & Eosin Undecalcified, Plastic EmbeddedNuclei: Blue/BlackMineralized Bone: Pink/RedOsteoid: Lighter PinkVisualization of mineralized vs. unmineralized bone matrix.
Phosphotungstic Acid-Hematoxylin (PTAH) Decalcified, Paraffin EmbeddedOsteoid: RedMineralized Bone: BlackCollagen & Fibrin: BlueDifferentiation of osteoid from mineralized bone.[9]

Visualizations

experimental_workflow cluster_preparation Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Fixation Fixation (e.g., Formalin) Decalcification Decalcification (Optional) Fixation->Decalcification Processing Processing & Embedding (Paraffin or Plastic) Decalcification->Processing Sectioning Sectioning Processing->Sectioning Rehydration Deparaffinization & Rehydration Sectioning->Rehydration Mordant_Application Mordant Application (Pre- or Co-staining) Rehydration->Mordant_Application Dye_Staining Primary Dye Staining (e.g., Hematoxylin) Mordant_Application->Dye_Staining Differentiation Differentiation (e.g., Acid-Alcohol) Dye_Staining->Differentiation Counterstaining Counterstaining (e.g., Eosin) Differentiation->Counterstaining Dehydration_Clearing Dehydration & Clearing Counterstaining->Dehydration_Clearing Mounting Mounting & Coverslipping Dehydration_Clearing->Mounting Microscopy Microscopic Analysis Mounting->Microscopy

Caption: General workflow for mordant-based histological staining of bone tissue.

mordant_mechanism cluster_binding Staining Mechanism Tissue Anionic Tissue Component (e.g., Phosphate Group) Mordant Mordant (e.g., Al³⁺) Tissue->Mordant binds to Dye Dye Molecule (e.g., Hematein) Mordant->Dye chelates Lake Dye-Mordant Complex (Lake) Lake->Tissue binds to

Caption: Simplified mechanism of mordant-based staining in histological applications.

References

Application Notes: Spectrophotometric Detection of Beryllium in Environmental Samples using Mordant Blue 29

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beryllium (Be) is a lightweight metal utilized in various industrial applications. However, its toxicity, even at low concentrations, necessitates sensitive and reliable detection methods for environmental monitoring. Mordant Blue 29, also known as Chrome Azurol S (CAS), is a chromogenic reagent that forms a stable, colored complex with beryllium, allowing for its spectrophotometric quantification. This application note provides a detailed protocol for the determination of beryllium in environmental samples using this compound, tailored for researchers, scientists, and drug development professionals. The method is based on the formation of a stable 1:1 beryllium-Mordant Blue 29 complex, which exhibits maximum absorbance at a specific wavelength, allowing for accurate and sensitive measurement.[1][2] To mitigate interference from other metal ions, particularly aluminum, ethylenediaminetetraacetic acid (EDTA) is employed as a masking agent.[1]

Quantitative Data Summary

The spectrophotometric method using this compound for beryllium detection offers reliable quantification within a specific concentration range. The key quantitative parameters are summarized in the table below for easy reference and comparison.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)568 nm[1][2]
pH for Optimal Complex Formation4.6[1][2]
Linear Range (Beer's Law)0.02 - 9 ppm[1][2]
Molar Absorptivity (ε)0.22 x 10⁴ L mol⁻¹ cm⁻¹[1][2]
Complex Stoichiometry (Be:CAS)1:1[1][2]
Stability of Be-CAS ComplexOver 24 hours[1][2]
Relative Standard Deviation (RSD)1.2% for 1 ppm Be (n=10)[1][2]

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the analytical procedure for beryllium determination.

Reagent Preparation

a) this compound (Chrome Azurol S) Reagent (0.05% w/v):

  • Weigh 0.05 g of this compound (Chrome Azurol S) powder.

  • Weigh 0.2 g of Gum Arabic powder, which acts as a stabilizer.

  • Dissolve both substances in approximately 50 mL of double-distilled water in a 100 mL volumetric flask.

  • Bring the solution to the 100 mL mark with double-distilled water.

  • Allow the solution to stand for several days to ensure complete dissolution and stabilization.

  • Filter the solution and store it in a dark bottle. The reagent is stable for several weeks.[1]

b) Standard Beryllium Stock Solution (50 ppm):

  • Weigh 0.9830 g of beryllium sulfate (B86663) tetrahydrate (BeSO₄·4H₂O).

  • Dissolve it in 200 mL of double-distilled water in a 1 L volumetric flask.

  • Add 50 mL of 10 M Hydrochloric Acid (HCl).

  • Dilute to the 1 L mark with double-distilled water. This solution has a concentration of 50 ppm Be.

c) Acetate (B1210297) Buffer (pH 4.6):

  • Prepare a 0.1 M acetic acid solution by diluting 5.72 mL of glacial acetic acid to 1 L with double-distilled water.

  • Prepare a 0.1 M sodium acetate solution by dissolving 8.203 g of anhydrous sodium acetate in 1 L of double-distilled water.

  • Mix the two solutions in an appropriate ratio to achieve a final pH of 4.6. The pH should be verified with a calibrated pH meter.

d) EDTA Disodium (B8443419) Salt Solution (5% w/v):

  • Weigh 5 g of ethylenediaminetetraacetic acid disodium salt (EDTA-2Na).

  • Dissolve in 100 mL of double-distilled water.

Sample Preparation

The preparation of environmental samples is a critical step to ensure accurate quantification of beryllium.

a) Water Samples:

  • Collect water samples in clean polyethylene (B3416737) bottles.

  • Acidify the samples with nitric acid to a pH < 2 to prevent precipitation of metals.

  • If the sample contains suspended solids, filter it through a 0.45 µm membrane filter. The filtrate can be analyzed for dissolved beryllium.

  • If total beryllium is to be determined, the unfiltered sample must be digested. A common procedure involves acid digestion (e.g., with nitric acid and hydrochloric acid) on a hot plate or using a microwave digestion system to bring all beryllium into solution.

b) Soil and Sediment Samples:

  • Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.

  • Accurately weigh a portion of the homogenized sample (e.g., 1 g).

  • Perform acid digestion to extract beryllium from the solid matrix. A common method involves a mixture of strong acids such as nitric acid, hydrochloric acid, and hydrofluoric acid in a Teflon beaker, followed by heating.[1]

  • After digestion, the sample is typically evaporated to near dryness and the residue is redissolved in a known volume of dilute acid (e.g., 5 M HCl).[1]

Analytical Procedure
  • Pipette an aliquot of the prepared sample solution (containing beryllium in the range of 0.02-9 ppm) into a 25 mL volumetric flask.

  • Add 1 mL of the 5% EDTA solution to mask interfering ions.[1]

  • Add 5 mL of the acetate buffer (pH 4.6) to maintain the optimal pH for complex formation.

  • Add 2 mL of the 0.05% this compound reagent.

  • Dilute the solution to the 25 mL mark with double-distilled water and mix thoroughly.

  • Allow the solution to stand for at least 10 minutes for the color to develop fully.

  • Measure the absorbance of the solution at 568 nm using a spectrophotometer against a reagent blank prepared in the same manner without the beryllium standard or sample.[1][2]

  • Construct a calibration curve by preparing a series of standard beryllium solutions of known concentrations and following the same analytical procedure.

  • Determine the concentration of beryllium in the sample by comparing its absorbance to the calibration curve.

Visualizations

To aid in the understanding of the experimental process and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_quantification Quantification Sample Environmental Sample (Water/Soil) Digestion Acid Digestion (if necessary) Sample->Digestion Filtration Filtration Digestion->Filtration Prepared_Sample Prepared Sample Solution Filtration->Prepared_Sample Add_EDTA Add EDTA (Masking Agent) Prepared_Sample->Add_EDTA Add_Buffer Add Acetate Buffer (pH 4.6) Add_EDTA->Add_Buffer Add_MB29 Add this compound Add_Buffer->Add_MB29 Color_Development Color Development Add_MB29->Color_Development Measurement Measure Absorbance (@ 568 nm) Color_Development->Measurement Concentration Determine Beryllium Concentration Measurement->Concentration Calibration Prepare Calibration Curve Calibration->Concentration

Caption: Experimental workflow for beryllium detection.

reaction_pathway Be Be²⁺ Complex [Be(CAS)] Complex (Colored) Be->Complex + MB29 This compound (CAS) MB29->Complex Interfering_Ions Interfering Ions (e.g., Al³⁺) Masked_Complex [Interfering Ion-EDTA] Complex (Colorless) Interfering_Ions->Masked_Complex + EDTA EDTA EDTA->Masked_Complex

Caption: Reaction pathway for beryllium complexation.

References

O-CAS Overlay Technique for Siderophore Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the O-CAS (Overlay Chrome Azurol S) assay, a rapid and versatile method for detecting siderophore production by microorganisms. Siderophores are small, high-affinity iron-chelating molecules secreted by bacteria and fungi, and they play a crucial role in microbial iron acquisition. The detection and characterization of siderophores are of significant interest in various fields, including clinical microbiology, agricultural biotechnology, and drug development, as they represent potential targets for antimicrobial agents or can be harnessed for bioremediation and plant growth promotion.

The O-CAS overlay technique is an improvement upon the traditional CAS agar (B569324) method, offering a less toxic and more efficient way to screen for siderophore-producing microorganisms.[1][2] This method involves growing the microorganisms on a suitable culture medium first and then overlaying it with a CAS-containing agar solution. This separation of growth and detection phases minimizes the toxicity of the CAS reagent to the microorganisms, allowing for the screening of a wider range of species.[3][4]

Principle of the O-CAS Assay

The O-CAS assay is a colorimetric method based on the competition for iron between the siderophores and the powerful chelating dye, Chrome Azurol S (CAS).[5] In the O-CAS solution, CAS forms a stable, blue-colored ternary complex with ferric iron (Fe³⁺) and a cationic detergent, typically hexadecyltrimethylammonium bromide (HDTMA).[3][6] When this blue complex comes into contact with siderophores, the siderophores, having a higher affinity for iron, sequester the Fe³⁺ from the CAS-HDTMA complex. This removal of iron results in a color change of the dye from blue to orange, purple, or yellow, depending on the type of siderophore produced.[4][6] An orange halo around a microbial colony is indicative of hydroxamate-type siderophores, a purple halo suggests the presence of catecholate-type siderophores, and a yellow halo is characteristic of carboxylate-type siderophores.[1][4]

Applications in Research and Drug Development

  • Screening for Novel Siderophore Producers: The O-CAS assay is an excellent high-throughput screening tool to identify new microorganisms that produce siderophores from diverse environmental samples.[2]

  • Antimicrobial Drug Discovery: Siderophore biosynthesis and uptake pathways are essential for the virulence of many pathogenic bacteria. The O-CAS assay can be used to screen for compounds that inhibit siderophore production, representing a promising strategy for the development of novel antimicrobial agents.

  • Biocontrol and Plant Growth Promotion: Siderophore-producing microorganisms can promote plant growth by sequestering iron from the soil and making it available to the plants, while simultaneously depriving pathogenic microbes of this essential nutrient. The O-CAS assay is a valuable tool for identifying and characterizing such beneficial microorganisms.

  • Bioremediation: Siderophores can chelate heavy metals other than iron, making them useful in the bioremediation of contaminated environments. The O-CAS assay can be adapted to screen for microorganisms with potential applications in this area.

Experimental Protocols

Materials and Reagents
  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Agarose (B213101) or Bacto agar

  • Minimal Media 9 (MM9) salt solution (optional, for growth medium)

  • Glucose (optional, for growth medium)

  • Casamino acids (optional, for growth medium)

  • Glassware (acid-washed to remove trace iron)

  • Autoclave

  • pH meter

  • Sterile Petri dishes

Preparation of Solutions

1. Blue Dye Solution (100 mL) [3][7]

  • Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • Procedure: While stirring, slowly add Solution 1 to Solution 2. Then, slowly add this mixture to Solution 3. The final solution should be dark blue. Autoclave and store in a dark, plastic bottle at room temperature.

2. O-CAS Overlay Agar (per liter) [4]

  • PIPES buffer: 30.24 g

  • Agarose: 9 g (0.9% w/v)

  • Blue Dye Solution: 100 mL

  • Deionized water: 900 mL

  • Procedure:

    • Dissolve the PIPES buffer in 900 mL of deionized water. Adjust the pH to 6.8 with 1M NaOH. Note: PIPES will not dissolve fully until the pH is raised.[6][7]

    • Add the agarose and autoclave the solution.

    • Cool the autoclaved solution to 50-60°C in a water bath.

    • Aseptically add 100 mL of the sterile Blue Dye Solution and mix gently to avoid bubbles.

    • The O-CAS overlay agar is now ready to be poured over the microbial cultures.

Experimental Workflow

Step 1: Culture of Microorganisms

  • Prepare a suitable growth medium for the microorganisms of interest. To induce siderophore production, it is recommended to use an iron-limited medium. This can be achieved by preparing the medium in acid-washed glassware and using high-purity reagents.

  • Inoculate the agar plates with the test microorganisms. This can be done by spotting, streaking, or replica plating.

  • Incubate the plates under optimal conditions for microbial growth and siderophore production (e.g., 24-72 hours at the appropriate temperature).

Step 2: O-CAS Overlay

  • Once the microbial colonies have grown to a suitable size, retrieve the plates from the incubator.

  • Carefully pour a thin layer (approximately 10 mL for a standard 90 mm Petri dish) of the molten O-CAS overlay agar (at 50-60°C) over the surface of the culture plate.[4]

  • Allow the overlay to solidify completely at room temperature.

Step 3: Incubation and Observation

  • Incubate the plates at room temperature or the optimal growth temperature for a few minutes to several hours.[4][6]

  • Observe the plates for the appearance of colored halos around the microbial colonies. A positive result for siderophore production is indicated by a color change from blue to orange, purple, or yellow.

  • The diameter of the halo can be measured to provide a semi-quantitative estimation of the amount of siderophore produced.

Data Presentation

The results of the O-CAS assay can be qualitatively and semi-quantitatively analyzed. The color of the halo provides an indication of the type of siderophore produced, while the size of the halo is proportional to the amount of siderophore secreted.

Siderophore TypeExpected Color ChangeExample Microorganism
Hydroxamate Blue to OrangeBacillus cereus[4]
Catecholate Blue to PurpleAspergillus niger[4]
Carboxylate Blue to YellowRhizopus oligosporus[4]

Note: The intensity and exact hue of the color change may vary depending on the specific siderophore, its concentration, and the pH of the medium.

Troubleshooting

IssuePossible CauseSolution
No halo formation for a known siderophore producer Insufficient siderophore production.Optimize culture conditions (e.g., use iron-deficient medium, extend incubation time).
Toxicity of the O-CAS overlay.Ensure the overlay agar is cooled to 50-60°C before pouring.
O-CAS overlay agar is green instead of blue pH of the PIPES buffer is incorrect (too high).Carefully adjust the pH of the PIPES buffer to 6.8 before autoclaving.[7][8]
Inconsistent results Contamination of glassware with trace iron.Use acid-washed glassware for all solution preparations.

Visualizations

Chemical Principle of the O-CAS Assay

G Chemical Principle of the O-CAS Assay CAS_Fe_HDTMA Blue CAS-Fe³⁺-HDTMA Complex CAS_HDTMA Colorless/Orange/Purple/Yellow CAS-HDTMA CAS_Fe_HDTMA->CAS_HDTMA Fe³⁺ removed Siderophore Siderophore Siderophore_Fe Siderophore-Fe³⁺ Complex Siderophore->Siderophore_Fe Fe³⁺ chelated

Caption: The O-CAS assay is based on the removal of iron from a blue dye complex by siderophores.

Experimental Workflow for the O-CAS Overlay Technique

G O-CAS Overlay Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Iron-Limited Growth Medium inoculate Inoculate Plates with Microorganisms prep_media->inoculate prep_overlay Prepare O-CAS Overlay Agar overlay Pour O-CAS Overlay on Grown Cultures prep_overlay->overlay incubate_growth Incubate for Microbial Growth inoculate->incubate_growth incubate_growth->overlay incubate_observe Incubate and Observe for Halos overlay->incubate_observe analyze Qualitative and Semi-Quantitative Analysis of Halos incubate_observe->analyze

Caption: A step-by-step workflow for performing the O-CAS overlay assay for siderophore detection.

References

Troubleshooting & Optimization

Technical Support Center: CAS Assay with Mordant Blue 29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Chrome Azurol S (CAS) assay with Mordant Blue 29 for siderophore detection.

Troubleshooting Guide

This guide addresses common issues encountered during the CAS assay, offering potential causes and solutions in a straightforward question-and-answer format.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
CAS-001 False positives: The CAS reagent changes color without the presence of siderophores. 1. pH Imbalance: The pH of the culture medium or the final assay mixture is not within the optimal range (around 6.8), causing the CAS-Fe complex to be unstable. If the pH is too high, ferric hydroxide (B78521) can form, resulting in a yellow color. 2. Contamination: Trace iron in glassware or media components can interfere with the assay.[1] 3. Interfering Substances: Some media components or metabolic byproducts other than siderophores may chelate iron.1. Adjust pH: Ensure the final pH of the assay solution is buffered to approximately 6.8. Use a non-interfering buffer like PIPES.[2][3] 2. Acid-Wash Glassware: Thoroughly clean all glassware with 6M HCl and rinse extensively with deionized water to remove any trace iron. 3. Run Proper Controls: Always include a negative control (uninoculated medium) to check for background reactivity. Consider diluting the sample if media interference is suspected.[4]
CAS-002 Inconsistent or unstable CAS reagent (e.g., green instead of blue). 1. Incorrect Reagent Concentration: Errors in the preparation of the CAS solution can affect its stability and color. 2. Improper Storage: The CAS reagent is sensitive to light and temperature. 3. High pH: A pH exceeding 6.8 can cause the solution to turn green.[3]1. Follow Protocol Precisely: Adhere strictly to a validated protocol for preparing the CAS solution, ensuring accurate measurements of all components. 2. Proper Storage: Store the autoclaved blue dye solution in a plastic container, protected from light.[2] 3. Verify pH: Double-check the pH of the final CAS agar (B569324) or liquid assay solution before use.[2][3]
CAS-003 No color change observed, even with known siderophore-producing organisms. 1. Insufficient Siderophore Production: The culture conditions may not be optimal for inducing siderophore production. 2. Low Assay Sensitivity: The concentration of siderophores may be below the detection limit of the assay.1. Optimize Culture Conditions: Adjust factors such as the growth medium, carbon and nitrogen sources, and iron availability to enhance siderophore yield. The addition of casamino acids has been shown to increase siderophore production.[4] 2. Concentrate Sample: If possible, concentrate the culture supernatant before performing the assay.
CAS-004 Inhibition of microbial growth on CAS agar plates. Toxicity of HDTMA: The detergent hexadecyltrimethylammonium bromide (HDTMA) used in the standard CAS assay can be toxic to some microorganisms, particularly Gram-positive bacteria and fungi.[5]1. Use an Overlay (O-CAS) Method: Grow the microorganism on a suitable medium first, and then overlay it with the CAS agar. This minimizes direct contact of the organism with HDTMA.[2] 2. Modify the Assay: Consider alternative, less toxic detergents to HDTMA, such as N-dodecyl-N, N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS), which is less toxic to fungi.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the CAS assay?

The CAS assay is a colorimetric method for detecting siderophores. It works on the principle of iron competition.[5] In the assay reagent, this compound (Chrome Azurol S) forms a blue-colored ternary complex with ferric iron (Fe³⁺) and a detergent like HDTMA.[2] Siderophores, which are strong iron chelators, have a higher affinity for iron than the dye. When a sample containing siderophores is added, the siderophores sequester the iron from the dye complex.[6] This releases the free dye, causing a visible color change from blue to orange, yellow, or purple.[7]

Q2: What do the different color changes (orange, yellow, purple) in the CAS assay signify?

The color change can provide a preliminary indication of the type of siderophore produced:

  • An orange halo or solution color is often indicative of hydroxamate-type siderophores.

  • A yellow color change is frequently associated with carboxylate-type siderophores.

  • A purple coloration may suggest the presence of catecholate-type siderophores.

It is important to note that these are general observations, and further specific chemical tests are necessary for the definitive identification of the siderophore type.

Q3: Can the CAS assay be used for all types of microorganisms?

While the CAS assay is considered a universal method for siderophore detection, the standard protocol has limitations. The detergent HDTMA is toxic to some microorganisms, especially Gram-positive bacteria and fungi, which can inhibit their growth on CAS agar plates.[5] To overcome this, modified versions of the assay, such as the overlay CAS (O-CAS) assay, have been developed.[2][7]

Q4: How can I quantify siderophore production using the CAS assay?

The CAS assay can be adapted for quantitative analysis by performing it in a liquid format and measuring the change in absorbance with a spectrophotometer.[6] The decrease in absorbance at a specific wavelength (typically around 630 nm) is proportional to the amount of siderophore in the sample. A standard curve using a known siderophore, such as deferoxamine (B1203445) mesylate (DFOB), can be used to quantify the siderophore concentration in terms of siderophore units or equivalents.

Experimental Protocols

Preparation of CAS Blue Dye Solution

This protocol outlines the preparation of the foundational blue dye solution used in the CAS assay.[2][3]

Materials:

  • This compound (Chrome Azurol S)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Hydrochloric acid (HCl), 10 mM

  • Deionized water (ddH₂O)

Procedure:

  • Solution 1: Dissolve 0.06 g of this compound in 50 ml of ddH₂O.[2][3]

  • Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 ml of 10 mM HCl.[2][3]

  • Solution 3: Dissolve 0.073 g of HDTMA in 40 ml of ddH₂O.[2][3]

  • Slowly add Solution 1 to 9 ml of Solution 2 while mixing.

  • Add Solution 3 to the mixture from the previous step and mix thoroughly. The solution should now be a deep blue color.

  • Autoclave the final blue dye solution and store it in a sterile plastic container, protected from light.[2]

Preparation of CAS Agar Plates

This protocol describes how to prepare CAS agar plates for the detection of siderophore-producing microorganisms.[2][3]

Materials:

  • Minimal Media 9 (MM9) salt solution

  • PIPES buffer (piperazine-N,N'-bis(2-ethanesulfonic acid))

  • Bacto agar

  • Casamino acids solution (sterile)

  • 20% Glucose solution (sterile)

  • CAS Blue Dye solution (prepared as above)

  • Deionized water (ddH₂O)

Procedure:

  • Add 100 ml of MM9 salt solution to 750 ml of ddH₂O.

  • Add 32.24 g of PIPES buffer. Adjust the pH to 6.0 and slowly add the PIPES while stirring. The pH will drop as the PIPES dissolves. Slowly bring the final pH up to 6.8.[2][3] Note: Do not exceed a pH of 6.8, as this will cause the solution to turn green.[3]

  • Add 15 g of Bacto agar.

  • Autoclave the mixture and then cool it to 50°C in a water bath.

  • Aseptically add 30 ml of sterile Casamino acid solution and 10 ml of sterile 20% glucose solution to the cooled agar mixture.[2][3]

  • Slowly add 100 ml of the sterile CAS Blue Dye solution along the side of the flask with gentle swirling to ensure thorough mixing without introducing bubbles.[2][3]

  • Aseptically pour the CAS agar into sterile petri dishes and allow them to solidify.

Visualizations

CAS Assay Workflow

CAS_Assay_Workflow Figure 1. Experimental Workflow for CAS Agar Plate Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_cas Prepare CAS Blue Dye prep_agar Prepare MM9-PIPES Agar Base mix Mix CAS Dye with Agar Base prep_agar->mix pour Pour CAS Agar Plates mix->pour inoculate Inoculate Plates with Microorganism pour->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe for Halo Formation incubate->observe no_halo No Halo (Negative) observe->no_halo No Siderophore Production halo Orange/Yellow Halo (Positive) observe->halo Siderophore Production

Caption: Figure 1. Experimental Workflow for CAS Agar Plate Assay.

Principle of the CAS Assay

CAS_Assay_Principle Figure 2. Chemical Principle of the CAS Assay CAS_Fe CAS-Fe³⁺-HDTMA Complex Fe_Siderophore Fe³⁺-Siderophore Complex CAS_Fe->Fe_Siderophore Iron Sequestration Free_CAS Free CAS Dye CAS_Fe->Free_CAS Release Siderophore Siderophore Siderophore->Fe_Siderophore

Caption: Figure 2. Chemical Principle of the CAS Assay.

References

Technical Support Center: Optimizing the Chrome Azurol S (CAS) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Chrome Azurol S (CAS) assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experiments for accurate siderophore detection and quantification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the CAS assay?

The CAS assay is a colorimetric method that relies on the principle of iron competition.[1][2] The assay reagent is a vibrant blue complex formed between Chrome Azurol S (a dye), ferric iron (Fe³⁺), and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[2] Siderophores, which are powerful iron-chelating molecules produced by microorganisms, have a higher affinity for iron than the CAS dye.[2] When a sample containing siderophores is introduced, the siderophores strip the iron from the dye complex. This release of the free dye results in a color change from blue to orange, yellow, or purple, which can be measured spectrophotometrically.[2]

Q2: What do the different color changes in the CAS assay signify?

The resulting color can give a preliminary indication of the type of siderophore present:[2]

  • Orange/Yellow: Often indicative of hydroxamate-type siderophores.[2][3]

  • Purple: May suggest the presence of catecholate-type siderophores.[2]

  • Yellow: Can be associated with carboxylate-type siderophores.[2]

It is crucial to remember that these are general observations. Definitive identification of the siderophore type requires further specific chemical tests.[2]

Q3: How long should I incubate my microbial culture before testing for siderophore production?

The optimal incubation time for siderophore production is highly dependent on the specific microorganism and culture conditions. It can range from 12 hours to over 96 hours.[4][5][6][7] Monitoring the growth curve of your organism and testing for siderophore production at various time points (e.g., 24, 36, 48, 72 hours) is recommended to determine the peak production phase.[4][5]

Q4: What is the appropriate incubation time for the reaction between the culture supernatant and the CAS reagent?

For the liquid CAS assay, after mixing the culture supernatant with the CAS assay solution, a short incubation period is required for the color change to stabilize before measuring the absorbance. A common recommendation is to incubate at room temperature for 20-30 minutes.[1] For the CAS agar (B569324) diffusion (CASAD) assay, visible halos typically form within 4-8 hours.[8][9]

Troubleshooting Guide

Issue 1: No color change or a very weak color change is observed.

Possible Cause Solution
Low Siderophore Concentration The amount of siderophore produced is below the assay's detection limit. Concentrate the culture supernatant or optimize culture conditions (e.g., use iron-limiting media) to enhance production.[1]
Interference from Media Components High phosphate (B84403) concentrations in the medium can sequester iron, making it unavailable. Use a minimal medium with low phosphate, or wash the cells and resuspend them in a minimal medium before the assay.[1]
Incorrect pH The pH of the assay solution is critical for the reaction. Ensure the pH of the CAS reagent is correctly adjusted as per the protocol (typically around 6.8).[1][2]
Siderophore Degradation Siderophores can be unstable. Use fresh culture supernatants for the assay. If storage is necessary, keep samples at 4°C for short periods or freeze them at -20°C or -80°C for long-term storage.[1]

Issue 2: High background color change in the negative control (uninoculated medium).

Possible Cause Solution
Iron-chelating Compounds in Media Some media components may have iron-chelating properties. Prepare a new batch of media with high-purity reagents and test each component individually to identify the source of interference.[1]
Glassware Contamination Trace amounts of chelating substances on glassware can interfere. Use acid-washed glassware (e.g., with 6M HCl) and rinse thoroughly with deionized water.[10][11]

Issue 3: Inconsistent or non-reproducible results.

Possible Cause Solution
Variability in Culture Conditions Minor changes in media composition, incubation time, or temperature can significantly impact siderophore production.[1] Standardize all culture conditions meticulously.
Instability of CAS Reagent The CAS reagent can degrade over time. Prepare fresh reagent for each set of experiments or store it properly (protected from light at 4°C).[1]
Pipetting Errors Inaccurate pipetting leads to significant variations. Use calibrated pipettes and practice proper technique.[1]

Issue 4: The CAS reagent is green instead of blue.

Possible Cause Solution
Incorrect pH The pH of the CAS reagent is critical. A pH exceeding 6.8 can cause the solution to turn green.[2] Carefully adjust the pH of the PIPES buffer to 6.8 before adding other components and avoid overshooting.[2][11]

Quantitative Data: Incubation Time Examples

The optimal incubation time for maximal siderophore production varies significantly between different microorganisms and is influenced by culture conditions. The following table summarizes findings from various studies.

MicroorganismMedium/ConditionOptimal Incubation Time for Siderophore ProductionReference
Pseudomonas aeruginosa azar 11King's B medium72 hours[4]
Bacillus taeanensis SMI_1Marine broth base w/ sucrose48 hours[5]
Enterobacter sp. AABM_9Marine broth base w/ sucrose36 hours[5]
Pseudomonas mendocina AMPPS_5Marine broth base w/ glucose36 hours[5]
Bacillus subtilis QM3LB medium12 hours (initial color change)[6][7]

Experimental Protocols

Standard Liquid CAS Assay Protocol

This protocol provides a method for the semi-quantitative determination of total siderophore production in a liquid culture supernatant.

Reagents:

  • CAS Assay Solution:

    • Solution A: 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Solution B: 72.9 mg of HDTMA in 40 mL of deionized water.

    • Solution C: 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[1]

  • Shuttle Solution (Optional but recommended for improved reactivity):

    • 4.305 g of 5-sulfosalicylic acid in 50 mL of deionized water.[1]

Procedure:

  • Prepare the CAS Assay Solution:

    • Slowly add Solution C to Solution A while stirring continuously.

    • Slowly add Solution B to the mixture of A and C while stirring. The solution should turn a dark blue color.[1]

    • Autoclave the final CAS solution and store it in a dark, sterile, plastic container.[1][11]

  • Assay Execution:

    • In a microplate well or cuvette, mix 100 µL of your culture supernatant (centrifuged to remove cells) with 100 µL of the CAS assay solution.[1]

    • As a reference (blank), mix 100 µL of uninoculated sterile growth medium with 100 µL of the CAS assay solution.

    • Incubate the mixture at room temperature for 20-30 minutes.[1]

  • Measurement:

    • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.[1][3]

  • Calculation:

    • Calculate the percentage of siderophore units (SU) using the following formula: % SU = [(Ar - As) / Ar] * 100 [1][3]

Visualizations

Troubleshooting Workflow

G cluster_start Start: Suboptimal CAS Assay Result cluster_causes Potential Causes cluster_solutions Solutions start Weak or No Color Change cause1 Incubation Time Not Optimal? start->cause1 cause2 Interfering Media Components? start->cause2 cause3 Reagent/Sample Integrity Issue? start->cause3 solution1a Perform Time-Course Experiment (e.g., 24, 48, 72h) cause1->solution1a solution2a Use Low-Phosphate Minimal Medium cause2->solution2a solution2b Use Acid-Washed Glassware cause2->solution2b solution3a Prepare Fresh CAS Reagent cause3->solution3a solution3b Use Fresh Supernatant cause3->solution3b solution1b Plot Siderophore Units vs. Time solution1a->solution1b solution1c Select Optimal Incubation Time solution1b->solution1c

Caption: A troubleshooting workflow for optimizing CAS assay incubation time.

Principle of the CAS Assay

G cluster_initial Initial State: CAS Reagent cluster_reaction Reaction cluster_final Final State: Color Change CAS_Fe CAS-Fe³⁺-HDTMA Complex plus + CAS_Fe->plus CAS_Free Free CAS Dye CAS_Fe->CAS_Free Iron Removal Siderophore Siderophore (from sample) Siderophore_Fe Siderophore-Fe³⁺ Complex Siderophore->Siderophore_Fe High Affinity Iron Chelation plus->Siderophore

Caption: The competitive iron-binding principle of the CAS assay.

References

Technical Support Center: Interference in Mordant Blue 29 Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the use of Mordant Blue 29 (also known as Chrome Azurol S) for metal ion detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for metal detection?

This compound is a triphenylmethane (B1682552) dye that acts as a metallochromic indicator. In solution, it exists in a specific colored form. When it chelates with a metal ion, it forms a stable complex of a different color. The intensity of this new color is directly proportional to the concentration of the metal ion, which can be quantified using spectrophotometry.

Q2: Which metals can be detected using this compound?

This compound is commonly used for the spectrophotometric determination of several metal ions, including but not limited to:

  • Aluminum (Al³⁺)

  • Beryllium (Be²⁺)

  • Copper (Cu²⁺)

  • Iron (Fe³⁺)

  • Nickel (Ni²⁺)

  • Cobalt (Co²⁺)

Q3: What are the common causes of interference in this compound assays?

Interference in this compound assays primarily arises from the presence of non-target metal ions that can also form colored complexes with the dye, leading to inaccurate measurements.[1] Other factors include pH fluctuations and the presence of strong chelating agents in the sample matrix.

Q4: Can I use this compound in a solution containing multiple metal ions?

Direct measurement in a solution with multiple metal ions that react with this compound is not recommended as it will lead to an overestimation of the target analyte. To accurately measure a specific metal ion in a mixed sample, interfering ions must be masked or separated prior to the assay.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions when using this compound for metal detection.

Problem Potential Cause Troubleshooting Steps & Solutions
Higher than expected absorbance reading Presence of interfering metal ions (e.g., Fe³⁺, Al³⁺, Cu²⁺, Cr³⁺).1. Identify Potential Interferences: Review the sample composition to identify potential interfering ions. 2. Use a Masking Agent: Employ a suitable masking agent to selectively complex with the interfering ion and prevent it from reacting with this compound. (See Experimental Protocols for specific masking procedures).
Inconsistent or fluctuating absorbance readings pH of the solution is not stable or is outside the optimal range for the target metal-dye complex formation.1. Verify pH: Ensure the pH of the solution is within the optimal range for your specific assay (typically between 4.5 and 6.5 for many metals). 2. Use a Buffer: Incorporate a suitable buffer system (e.g., acetate (B1210297) buffer) to maintain a stable pH throughout the experiment.
Precipitate formation in the cuvette The concentration of the metal ion or the dye is too high, or the solubility of the metal-dye complex is low under the experimental conditions.1. Dilute the Sample: Dilute the sample to bring the metal ion concentration within the linear range of the assay. 2. Optimize Dye Concentration: Ensure the this compound concentration is appropriate for the expected analyte concentration.
No or very low color change despite the expected presence of the metal ion Presence of strong chelating agents (e.g., EDTA) in the sample that are binding to the target metal ion more strongly than this compound.1. Sample Pre-treatment: If possible, remove the interfering chelating agent through methods like ion-exchange chromatography. 2. Increase this compound Concentration: In some cases, a higher concentration of the indicator may be able to compete with the interfering chelator. This should be validated carefully.
Unexpected color development The color of the solution may be influenced by the combination of the target metal complex and interfering metal complexes.1. Run a Blank: Prepare a blank solution containing all reagents except the target metal to observe any background color. 2. Isolate the Cause: Systematically remove components from the reaction mixture to identify the source of the unexpected color.

Quantitative Data on Interfering Ions

The tolerance limit is the maximum concentration of a foreign ion that causes an error of not more than ±5% in the determination of the target metal ion. The following table summarizes the tolerance limits for common interfering ions in the determination of Aluminum, Beryllium, and Copper using this compound.

Target Metal Interfering Ion Tolerance Limit (Molar Ratio - Interferent:Target) Masking Agent
Aluminum (Al³⁺) Iron (Fe³⁺)1:10Ascorbic Acid
Copper (Cu²⁺)1:5Thiourea
Chromium (Cr³⁺)1:2-
Beryllium (Be²⁺) Aluminum (Al³⁺)1:1EDTA
Iron (Fe³⁺)1:20EDTA, Ascorbic Acid
Copper (Cu²⁺)1:50EDTA
Copper (Cu²⁺) Iron (Fe³⁺)1:2Fluoride
Aluminum (Al³⁺)1:1Triethanolamine
Nickel (Ni²⁺)1:10Cyanide

Note: These values are approximate and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Masking of Iron (Fe³⁺) Interference in Aluminum (Al³⁺) Detection
  • Reagents:

    • This compound solution (0.05% w/v)

    • Aluminum standard solutions

    • Acetate buffer (pH 5.5)

    • Ascorbic acid solution (5% w/v)

  • Procedure:

    • To a 25 mL volumetric flask, add a known volume of the sample containing aluminum and iron.

    • Add 2 mL of the 5% ascorbic acid solution and mix well. Allow the solution to stand for 5 minutes to ensure the complete reduction of Fe³⁺ to Fe²⁺.[2]

    • Add 5 mL of the acetate buffer (pH 5.5).

    • Add 2 mL of the this compound solution.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow the color to develop for 15 minutes.

    • Measure the absorbance at the predetermined λmax (typically around 590 nm) against a reagent blank.

Protocol 2: Masking of Aluminum (Al³⁺) Interference in Beryllium (Be²⁺) Detection
  • Reagents:

    • This compound solution (0.05% w/v)

    • Beryllium standard solutions

    • Acetate buffer (pH 4.8)

    • EDTA solution (0.1 M)

  • Procedure:

    • To a 25 mL volumetric flask, add a known volume of the sample containing beryllium and aluminum.

    • Add 1 mL of the 0.1 M EDTA solution. The EDTA will selectively form a stable, colorless complex with aluminum, masking its presence.[3]

    • Add 5 mL of the acetate buffer (pH 4.8).

    • Add 2 mL of the this compound solution.

    • Dilute to the mark with deionized water and mix well.

    • Allow the color to stabilize for 20 minutes.

    • Measure the absorbance at the predetermined λmax (typically around 570 nm) against a reagent blank.

Visualizations

Signaling Pathway of Metal Detection

Metal_Detection_Pathway cluster_0 Detection Reaction cluster_1 Interference Pathway cluster_2 Troubleshooting with Masking Agent MB29 This compound (Free Dye - Color A) Complex This compound-Metal Complex (Chelated - Color B) MB29->Complex + Metal Ion Interfering_Complex This compound-Interferent Complex (False Positive - Color C) MB29->Interfering_Complex + Interfering Ion Metal_Ion Target Metal Ion (e.g., Al³⁺) Metal_Ion->Complex Interfering_Ion Interfering Ion (e.g., Fe³⁺) Interfering_Ion->Interfering_Complex Masked_Complex Masked Interferent (Inactive) Interfering_Ion->Masked_Complex + Masking Agent Masking_Agent Masking Agent (e.g., Ascorbic Acid) Masking_Agent->Masked_Complex

Caption: Signaling pathway of this compound metal detection and interference.

Experimental Workflow for Interference Troubleshooting

Caption: Logical workflow for troubleshooting interference in this compound assays.

References

Technical Support Center: Mordant Blue 29 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the fading of Mordant Blue 29 stain in microscopy applications.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound stain.

Issue 1: Weak or Pale Staining

Question: Why does my this compound stain appear weak or pale immediately after the staining procedure?

Answer: Weak initial staining can be attributed to several factors related to tissue preparation and the staining protocol itself. Here are the primary causes and their solutions:

  • Inadequate Fixation: Poor fixation can lead to insufficient binding of the dye-mordant complex to the tissue. Ensure that the tissue is properly fixed, typically in 10% neutral buffered formalin, and that the fixation time is appropriate for the tissue size and type.

  • Improper Mordanting: The mordant is crucial for linking the dye to the tissue.[1] Using an incorrect mordant concentration, having an improper pH during mordanting, or insufficient mordanting time can result in weak staining. Always prepare fresh mordant solutions and strictly follow the recommended protocol timings.

  • Suboptimal pH of Staining Solution: The pH of the this compound staining solution can significantly impact its binding affinity.[2] An incorrect pH can alter the charge of both the dye and the tissue components, leading to reduced staining intensity. Prepare the staining solution with the recommended buffer and verify the pH before use.

  • Exhausted Staining Solution: Over time and with repeated use, the dye concentration in the staining solution can decrease, leading to weaker staining. If you observe a gradual decrease in staining intensity, prepare a fresh solution.

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue section will prevent the aqueous staining solution from penetrating the tissue, resulting in patchy or weak staining. Ensure complete deparaffinization by using fresh xylene and alcohol solutions.

Issue 2: Rapid Fading of the Stain

Question: My this compound stain looks good initially, but fades quickly, sometimes within days or weeks. What is causing this, and how can I prevent it?

Answer: Rapid fading of the stain is a common issue and is often related to photobleaching and environmental factors. This compound is a member of the triarylmethane class of dyes, which are known to be susceptible to fading upon exposure to light.

  • Photobleaching: Exposure to light, especially the high-intensity light from a microscope's illumination source, is a primary cause of fading.[3] Minimize the exposure of your stained slides to light. When not actively viewing, keep them in a dark, cool, and dry place. For microscopy, use the lowest light intensity necessary for observation and use neutral density filters to control brightness instead of adjusting the lamp voltage.

  • Choice of Mounting Medium: The mounting medium plays a critical role in the preservation of the stain. Some mounting media can contribute to fading, while others are specifically formulated to prevent it.[4] Whenever possible, use a non-aqueous, resinous mounting medium with a neutral pH. Mounting media containing antioxidants can also significantly reduce the rate of fading.[5][6]

  • Oxidation: The chemical structure of the dye can be altered by oxidation, leading to a loss of color. This can be exacerbated by exposure to air and light. Ensuring the coverslip is properly sealed can help to minimize contact with air.

  • High Temperature and Humidity: Storing slides in a warm or humid environment can accelerate the chemical reactions that lead to fading. Store your slides in a cool, dry, and dark location.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as Chrome Azurol S or C.I. 43825, is a triarylmethane acid dye.[7] In histological staining, it is often used with a metallic salt, called a mordant (e.g., iron alum or aluminum salts). The mordant acts as a bridge, forming a coordination complex with the dye and then binding to specific tissue components, most notably the phosphate (B84403) groups of nucleic acids in the cell nucleus.[1] This dye-mordant complex is what imparts the color to the tissue.

Q2: Can I use this compound as a substitute for Hematoxylin?

A2: Yes, this compound (often referred to as Mordant Blue 3 in this context) can be used as a substitute for Hematoxylin for nuclear staining. It provides a similar blue to blue-black nuclear stain.

Q3: What is the best way to store my this compound-stained slides for long-term archiving?

A3: For long-term storage, it is crucial to minimize exposure to light, heat, and humidity. Store slides in a dedicated slide box in a cool, dark, and dry place. The choice of a high-quality, non-aqueous mounting medium with a proven track record of preservation is also essential. While specific longevity data for this compound is limited, proper storage can preserve other histological stains for decades.

Q4: Are there any alternatives to this compound that are less prone to fading?

A4: While many traditional histological stains are susceptible to some degree of fading, the choice of mordant can significantly influence the lightfastness of mordant dyes.[8][9] For instance, in textile dyeing, chrome and iron mordants have been shown to improve the lightfastness of certain natural dyes compared to alum and tin mordants.[8] If fading is a persistent issue, you might consider exploring alternative nuclear stains known for their stability, although this may require significant protocol optimization.

Data Presentation

FactorImpact on StainingRecommendations for this compound
Light Exposure HighMinimize exposure to microscope illumination and ambient light. Store slides in the dark.
Mounting Medium HighUse a high-quality, non-aqueous, resinous mounting medium. Consider formulations with antioxidants.
Temperature MediumStore slides in a cool environment.
Humidity MediumStore slides in a dry environment to prevent moisture-induced degradation.
pH of Solutions HighStrictly adhere to the recommended pH for both mordanting and staining solutions.
Mordant Type HighThe choice of mordant can affect color and stability. Use high-purity mordant salts.

Experimental Protocols

Protocol 1: Mordant Blue 3 (this compound) Progressive Nuclear Staining

This protocol is adapted for progressive nuclear staining where the staining intensity is controlled by the immersion time in the dye solution.

Reagents:

  • Staining Solution:

    • Mordant Blue 3 (C.I. 43825): 1 g

    • Iron Alum (Ferric Ammonium Sulfate): 0.5 g

    • Hydrochloric Acid (HCl), concentrated: 10 ml

    • Distilled Water: to make 1 liter

  • Bluing Solution:

    • Sodium Acetate: 0.5 g

    • Distilled Water: 100 ml

  • Counterstain:

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Transfer to 100% Ethanol: 2 changes, 3 minutes each.

    • Transfer to 95% Ethanol: 2 changes, 3 minutes each.

    • Transfer to 70% Ethanol: 3 minutes.

    • Rinse in running tap water.

  • Staining:

    • Immerse slides in the Mordant Blue 3 staining solution for 5 minutes.

  • Washing:

    • Wash thoroughly in running tap water.

  • Bluing:

    • Immerse slides in 0.5% Sodium Acetate solution for 30 seconds until nuclei turn a distinct blue.

  • Washing:

    • Wash in running tap water.

  • Counterstaining:

    • Immerse slides in Eosin Y solution for 1-2 minutes.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in Xylene.

    • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue to Blue-Black

  • Cytoplasm: Pink to Red

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Faded this compound Stain

Fading_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions & Prevention start Faded this compound Stain Observed cause1 Photobleaching start->cause1 cause2 Improper Mounting Medium start->cause2 cause3 Poor Storage Conditions start->cause3 cause4 Suboptimal Staining Protocol start->cause4 sol1 Minimize Light Exposure: - Use lowest effective microscope light intensity. - Store slides in the dark. cause1->sol1 sol2 Optimize Mounting: - Use a high-quality, non-aqueous mounting medium. - Consider antifade reagents or antioxidants. cause2->sol2 sol3 Proper Storage: - Store slides in a cool, dry, and dark place. cause3->sol3 sol4 Protocol Review: - Check mordant and stain solution pH and freshness. - Ensure adequate fixation and deparaffinization. cause4->sol4

Caption: Troubleshooting workflow for faded this compound stain.

Diagram 2: Mechanism of Mordant Staining

Mordant_Staining_Mechanism Dye This compound (Dye) Complex Dye-Mordant Complex Dye->Complex forms Mordant Metal Ion (e.g., Fe³⁺) Mordant->Complex forms Tissue Tissue Component (e.g., Nucleic Acid) StainedTissue Stained Tissue Tissue->StainedTissue is bound by Complex->StainedTissue binds to

Caption: Simplified mechanism of this compound staining.

References

Technical Support Center: Chrome Azurol S (CAS) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Chrome Azurol S (CAS) assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and reproducible results in siderophore detection.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Chrome Azurol S (CAS) assay?

The CAS assay is a universal colorimetric method for detecting siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[1][2] The assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S.[3][4] In the assay reagent, CAS is complexed with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex.[1][2][5] When a sample containing siderophores is added, the siderophores, having a higher affinity for iron, sequester the iron from the CAS-iron complex.[5] This causes the release of the free CAS dye, resulting in a color change from blue to orange or yellow.[1][2]

Q2: What do the different color changes in the CAS assay indicate?

The color change can give a preliminary indication of the type of siderophore produced. Generally:

  • An orange halo or solution color is indicative of hydroxamate-type siderophores.[5][6]

  • A yellow halo or solution suggests the presence of carboxylate-type siderophores.[6]

  • A purple halo may indicate catechol-type siderophores.[6]

Q3: What are the common causes of false positives in the CAS assay?

A significant drawback of the CAS assay is its non-specificity. Any molecule with iron-chelating properties, not just siderophores, can lead to a positive result.[7][8] False positives can be caused by:

  • pH changes: The CAS-iron complex is sensitive to pH. A decrease in the pH of the medium can cause the complex to dissociate, leading to a color change that is not due to siderophore activity.[9]

  • Presence of other chelating agents: Some metabolic byproducts or components of the culture medium may have iron-chelating properties.

  • Iron contamination: Trace amounts of iron in glassware or media can interfere with the assay.[10]

Q4: Can the CAS assay be quantitative?

Yes, the CAS assay can be used for both qualitative and quantitative analysis of siderophore production.[1][2]

  • Qualitative: Observation of a color change on CAS agar (B569324) plates around a microbial colony indicates siderophore production.[1]

  • Quantitative: In a liquid assay, the change in absorbance of the CAS reagent upon addition of a culture supernatant can be measured spectrophotometrically.[4] The amount of siderophore can be expressed in terms of siderophore units (%) or by creating a standard curve with a known siderophore like desferrioxamine B (DFOB).[11][12]

Q5: The HDTMA in the CAS reagent seems to be toxic to my organism. What can I do?

The detergent HDTMA is known to be toxic to some microorganisms, particularly Gram-positive bacteria and fungi, which can inhibit their growth and, consequently, siderophore production.[9][13][14] To circumvent this, several modified CAS assay protocols have been developed:

  • Overlay CAS (O-CAS) Assay: In this method, the microorganism is first grown on a suitable medium, and then a layer of CAS agar is poured over it.[6][9] This avoids direct contact of the growing organism with HDTMA.

  • Use of less toxic detergents: HDTMA can be replaced with less toxic surfactants like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS).[13]

  • Split-plate modification: The culture medium and the CAS agar are placed in separate halves of a petri dish, allowing diffusion of the siderophores to the CAS agar without direct contact of the microorganism.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the CAS assay.

Symptom Possible Cause Recommended Solution
No color change or a very weak signal Insufficient siderophore production: The microorganism may not be producing enough siderophores in the chosen culture conditions.Optimize culture conditions by using an iron-depleted medium. The composition of the medium, such as carbon and nitrogen sources, can also be adjusted to enhance siderophore production.[5]
HDTMA toxicity: The detergent in the CAS reagent is inhibiting the growth of the microorganism.Use a modified CAS assay like the O-CAS method where the organism is grown first and then overlaid with CAS agar.[5][9] Alternatively, replace HDTMA with a less toxic surfactant like DDAPS.[13]
False positive results (color change in control) Iron contamination: Glassware or media may be contaminated with trace amounts of iron.All glassware should be acid-washed (e.g., with 6M HCl) and rinsed thoroughly with deionized water before use.[4][9] Use high-purity reagents and water.
Low pH of the medium: A drop in pH can cause the CAS-iron complex to break down, leading to a color change.Ensure the pH of the CAS assay solution is correctly buffered and maintained.[9] Run a control with uninoculated medium to check for pH-induced color changes.[10]
Presence of interfering substances: Other secreted molecules besides siderophores might be chelating iron.Validate positive results with other methods, such as cross-feeding assays or specific chemical tests for different types of siderophores.[2][7]
Precipitation of the blue dye in the CAS medium Incorrect concentration of reagents: Lower concentrations of HDTMA or CAS can lead to the precipitation of the dye.[10][13]Prepare the CAS reagent following a validated protocol with precise concentrations of each component.
Inconsistent or unstable CAS reagent (e.g., green color) Improper reagent preparation or storage: The CAS reagent is sensitive to pH, light, and temperature.[5] A pH above 6.8 can cause the solution to turn green.[5]Prepare the reagent carefully, ensuring the final pH is correct. Store the CAS solution in a sterile, dark container.[10]

Experimental Protocols

Standard CAS Agar Plate Assay

This protocol is adapted from the original method by Schwyn and Neilands (1987).

1. Preparation of Solutions:

Solution Components Procedure
Solution 1 (CAS) 0.06 g Chrome Azurol SDissolve in 50 ml deionized water.[9]
Solution 2 (FeCl₃) 0.0027 g FeCl₃·6H₂ODissolve in 10 ml of 10 mM HCl.[9]
Solution 3 (HDTMA) 0.073 g HDTMADissolve in 40 ml deionized water.[9]
MM9 Salt Solution 15 g KH₂PO₄, 25 g NaCl, 50 g NH₄ClDissolve in 500 ml deionized water.[10]
PIPES Buffer 30.24 g PIPESDissolve in 750 ml deionized water and adjust the pH to 6.8 with NaOH.[10]

2. Preparation of Blue Dye Solution:

  • Mix Solution 1 and Solution 2.

  • Slowly add this mixture to Solution 3 while stirring continuously. The solution will turn dark blue.

  • Autoclave the blue dye solution and store it in a sterile, dark plastic container.[10]

3. Preparation of CAS Agar Plates:

  • In a separate flask, add 100 ml of MM9 salt solution to the 750 ml of PIPES buffer.

  • Add 15 g of Bacto agar.

  • Autoclave the agar base and cool it to 50°C in a water bath.

  • In a sterile environment, slowly pour 100 ml of the sterile blue dye solution into the cooled agar base along the glass wall with gentle mixing.

  • Pour the final CAS agar into sterile petri dishes.[10]

Overlay CAS (O-CAS) Assay

This modified protocol is suitable for organisms sensitive to HDTMA.

  • Prepare a growth medium optimal for your microorganism, ensuring it is iron-depleted to induce siderophore production.

  • Inoculate the plates with the test organism and incubate under appropriate conditions.

  • Prepare the CAS agar as described in the standard protocol, but as an overlay without the growth nutrients (MM9, glucose, casamino acids).

  • After the microorganism has grown, pour a thin layer of the molten CAS overlay agar (cooled to ~50°C) onto the surface of the culture plate.[5]

  • Incubate the plates and observe for the formation of a colored halo around the colonies.

Visualizations

CAS Assay Mechanism

CAS_Assay_Mechanism cluster_initial_state Initial State: Blue Complex cluster_reaction Reaction cluster_final_state Final State: Color Change CAS_Fe_HDTMA CAS-Fe³⁺-HDTMA Complex (Blue) Siderophore_Fe Siderophore-Fe³⁺ Complex CAS_Fe_HDTMA->Siderophore_Fe Siderophore sequesters Fe³⁺ Free_CAS Free CAS Dye (Orange/Yellow) CAS_Fe_HDTMA->Free_CAS CAS is released Siderophore Siderophore Siderophore->Siderophore_Fe Troubleshooting_False_Positives Start Positive CAS Result Check_Control Check Uninoculated Control Plate Start->Check_Control Color_Change_Control Color Change in Control? Check_Control->Color_Change_Control No_Change_Control No Color Change in Control Color_Change_Control->No_Change_Control No Possible_False_Positive Potential False Positive Color_Change_Control->Possible_False_Positive Yes True_Positive Likely True Positive No_Change_Control->True_Positive Check_pH Measure pH of Medium Possible_False_Positive->Check_pH Low_pH Is pH low? Check_pH->Low_pH Buffer_Medium Action: Buffer the Medium and Re-test Low_pH->Buffer_Medium Yes Check_Glassware Action: Use Acid-Washed Glassware Low_pH->Check_Glassware No Buffer_Medium->Start Validate Action: Validate with Orthogonal Assay (e.g., Cross-feeding) Check_Glassware->Validate

References

Technical Support Center: Enhancing the Chrome Azurol S (CAS) Assay for Low Siderophore Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Chrome Azurol S (CAS) assay. This resource is designed for researchers, scientists, and drug development professionals who are working to detect and quantify siderophores, particularly from microorganisms that exhibit low production levels. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you improve the sensitivity of your CAS assay and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the CAS assay?

The CAS assay is a colorimetric method for detecting siderophores. It relies on the competition for iron between the siderophore and the dye Chrome Azurol S. In the assay reagent, CAS is in a complex with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA). This complex is blue. When siderophores, which have a very high affinity for iron, are present, they sequester the iron from the CAS complex. This causes the dye to be released, resulting in a color change from blue to orange, yellow, or purple, depending on the type of siderophore.

Q2: My microorganism is expected to produce siderophores, but I'm not seeing a color change. What are the possible reasons?

Several factors could lead to a lack of color change:

  • Low Siderophore Concentration: The amount of siderophore produced may be below the detection limit of the standard CAS assay.

  • Interference from Media Components: High concentrations of phosphates or other chelating agents in your growth medium can interfere with the assay.

  • Incorrect pH: The pH of the CAS assay solution is critical for the reaction. A significant deviation from the optimal pH (around 6.8) can prevent the color change.

  • Toxicity of the CAS Reagent: The detergent HDTMA in the standard CAS reagent can be toxic to some microorganisms, inhibiting their growth and, consequently, siderophore production.

Q3: Can I quantify the amount of siderophore produced using the CAS assay?

The CAS assay can be used for semi-quantitative analysis. In the liquid assay, the change in absorbance at 630 nm is proportional to the amount of siderophore in the sample. The siderophore concentration can be expressed as "percent siderophore units" relative to a reference. For more accurate quantification, a standard curve using a known siderophore (e.g., deferoxamine (B1203445) mesylate) is recommended. However, it's important to note that the assay's response can vary with different types of siderophores.

Q4: Are there alternatives to the standard CAS assay for improved sensitivity?

Yes, several modifications to the CAS assay have been developed to enhance sensitivity and overcome its limitations:

  • Buffer-Free CAS Assay: This modification simplifies the reagent preparation and has been shown to be effective in detecting siderophores in diluted growth media.[1]

  • Overlay CAS (O-CAS) Assay: In this method, the microorganism is first grown on a suitable medium, and then an agar (B569324) overlay containing the CAS reagent is added. This separates the microbial growth phase from the detection phase, minimizing the toxicity of the CAS reagent.[2]

  • Simple Double-Layered CAS Agar (SD-CASA): This technique involves a layer of growth medium on top of a layer of CAS agar, allowing for the diffusion of siderophores and a visible color change in the bottom layer.[3]

  • High-Throughput Microplate Assays: Adapting the liquid CAS assay to a 96-well plate format allows for rapid screening of a large number of samples and can be more sensitive for detecting low concentrations.[4]

Troubleshooting Guide

Problem Potential Cause Solution
No or very weak color change 1. Low siderophore production: The concentration of siderophores is below the detection limit. 2. Suboptimal culture conditions: The growth medium or incubation conditions are not conducive to siderophore synthesis. 3. Incorrect pH of CAS reagent: The pH is outside the optimal range for the colorimetric reaction. 4. Degraded CAS reagent: The reagent has lost its reactivity over time.1. Concentrate the supernatant: Lyophilize and resuspend the culture supernatant in a smaller volume. 2. Optimize culture conditions: Use iron-deficient media (e.g., M9 minimal medium, succinate (B1194679) medium) and optimize pH, temperature, and aeration. Consider adding precursors for siderophore biosynthesis if known.[5][6] 3. Verify and adjust pH: Ensure the final pH of the CAS assay solution is approximately 6.8.[3] 4. Prepare fresh reagent: The CAS solution should be prepared fresh for optimal performance.[7]
High background color change (false positive) 1. Iron-chelating compounds in the medium: Some media components (e.g., yeast extract, peptone) can chelate iron. 2. pH of the culture supernatant: A significant change in the pH of the medium by the microorganism can affect the CAS reagent. 3. Contaminated glassware: Trace amounts of iron or other chelating agents on glassware can interfere with the assay.1. Use a minimal or defined medium: Switch to a medium with a known composition and low levels of chelating agents. Using diluted growth media can also reduce background interference.[8] 2. Buffer the CAS assay: Use a buffered CAS solution (e.g., with PIPES buffer) to maintain a stable pH. 3. Use iron-free glassware: Acid-wash all glassware (e.g., with 6M HCl) and rinse thoroughly with deionized water before use.[3][9]
Inhibition of microbial growth on CAS agar plates 1. Toxicity of HDTMA: The detergent in the CAS reagent is toxic to some microorganisms, particularly fungi and Gram-positive bacteria.[10]1. Use a modified agar assay: Employ the O-CAS or SD-CASA method to separate microbial growth from the CAS reagent.[2][3]
Inconsistent or irreproducible results 1. Variability in culture conditions: Minor differences in media preparation, inoculum size, or incubation time can affect siderophore production. 2. Pipetting errors: Inaccurate measurement of reagents or samples. 3. Instability of the CAS reagent: The reagent can degrade, especially when exposed to light.1. Standardize all protocols: Maintain consistency in all experimental steps. 2. Calibrate pipettes: Ensure pipettes are properly calibrated. 3. Store CAS reagent properly: Store the reagent in a dark container at 4°C. Prepare fresh reagent regularly.
Unexpected color changes (e.g., green, purple) 1. pH is too high: A pH above 7.0 can cause the CAS reagent to turn green or yellow due to the formation of ferric hydroxide.[11] 2. Presence of specific types of siderophores: Catechol-type siderophores can produce a purple color change.[12] 3. Interference from other secreted molecules: Some microbial metabolites may interact with the CAS reagent.1. Check and adjust the pH of the CAS reagent and the final reaction mixture.[11] 2. Perform specific chemical tests (e.g., Arnow's test for catechols, Csaky's test for hydroxamates) to confirm the type of siderophore. 3. Use a control with a known siderophore-negative mutant of your strain if available.

Data Presentation

Table 1: Comparison of CAS Assay Modifications for Improved Sensitivity

Assay ModificationPrincipleAdvantagesDisadvantages
Standard CAS Agar/Liquid Assay Direct mixing of culture/supernatant with CAS reagent.Simple and widely used.Low sensitivity for weak producers, HDTMA toxicity can inhibit growth, potential for interference from media components.
Buffer-Free CAS Assay Uses a simplified CAS reagent without a buffer, often in combination with diluted growth media.Improved sensitivity, especially for fastidious microorganisms, and reduced background from complex media.[8]May be more susceptible to pH changes from microbial metabolism.
Overlay CAS (O-CAS) Assay Microorganism is grown on a suitable medium, then overlaid with a CAS-containing agar.Minimizes HDTMA toxicity, allowing for the testing of a wider range of microorganisms, including fungi.[2][10]More steps involved compared to the standard plate assay.
Simple Double-Layered CAS Agar (SD-CASA) A layer of growth medium is poured over a solidified layer of CAS agar.Reduces HDTMA toxicity and allows for semi-quantitative assessment by measuring the halo diameter.[3]Diffusion of siderophores through the agar may be slow.
High-Throughput Microplate Assay Liquid CAS assay adapted to a 96-well plate format.Allows for rapid screening of many samples, requires smaller sample volumes, and can increase sensitivity.[4]Requires a microplate reader for absorbance measurements.

Experimental Protocols

Preparation of Iron-Free Glassware

To ensure the highest sensitivity of the CAS assay, all glassware must be free of contaminating iron.

  • Soak glassware in 6 M HCl overnight.[3]

  • Rinse thoroughly with deionized water at least three times.

  • Autoclave before use.

Standard CAS Agar Plate Assay

This protocol is a standard method for the qualitative detection of siderophore production.

Reagents:

  • Blue Dye Solution:

    • Solution 1: 0.06 g of Chrome Azurol S in 50 ml of deionized water.[3]

    • Solution 2: 0.0027 g of FeCl₃·6H₂O in 10 ml of 10 mM HCl.[3]

    • Solution 3: 0.073 g of HDTMA in 40 ml of deionized water.[3]

  • MM9 Salt Solution: 15 g KH₂PO₄, 25 g NaCl, and 50 g NH₄Cl in 500 ml of deionized water.[3]

  • 20% Glucose Solution (w/v)

  • 10% Casamino Acid Solution (w/v): Treated to remove iron.[3]

  • PIPES Buffer: 32.24 g of piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES).[3]

  • Bacto Agar

Procedure:

  • Prepare the Blue Dye Solution: Mix Solution 1 with 9 ml of Solution 2. Then, slowly add Solution 3 while stirring. The solution should turn dark blue. Autoclave and store in a dark container.[3]

  • Prepare the CAS Agar:

    • To 750 ml of deionized water, add 100 ml of MM9 salt solution.[3]

    • Dissolve 32.24 g of PIPES. Adjust the pH to 6.8 with 1 M NaOH. Do not exceed pH 6.8, as this will cause the solution to turn green.[9]

    • Add 15 g of Bacto agar and autoclave.[3]

    • Cool the agar to 50°C. Aseptically add 30 ml of sterile 10% Casamino acid solution and 10 ml of sterile 20% glucose solution.[3]

    • Slowly add 100 ml of the sterile Blue Dye solution along the side of the flask with gentle swirling to mix thoroughly.[3]

    • Pour the plates and allow them to solidify.

  • Inoculation: Inoculate the center of the CAS agar plates with the test microorganism.

  • Incubation: Incubate the plates under optimal growth conditions until a color change is observed. An orange, yellow, or purple halo around the colony indicates siderophore production.

High-Sensitivity Overlay CAS (O-CAS) Assay

This modified protocol is suitable for microorganisms sensitive to HDTMA.

Reagents:

  • Growth Medium Agar: Prepare a suitable iron-deficient growth medium for your microorganism and solidify with 1.5% agar.

  • O-CAS Overlay Agar:

    • Prepare the Blue Dye solution as described for the standard assay.

    • In a separate flask, dissolve 32.24 g of PIPES in 800 ml of deionized water and adjust the pH to 6.8. Add 15 g of agar and autoclave.

    • Cool the agar to 50°C and aseptically add 100 ml of the sterile Blue Dye solution.

Procedure:

  • Prepare Growth Plates: Pour the growth medium agar into petri dishes and allow to solidify.

  • Inoculate and Incubate: Inoculate the plates with the test microorganism and incubate under appropriate conditions to allow for growth.

  • Prepare Overlay: Melt the O-CAS overlay agar and cool to 50°C.

  • Overlay: Pour a thin layer (e.g., 10 ml for a 100 mm plate) of the O-CAS overlay agar onto the surface of the culture plates.

  • Observe: A color change in the overlay will indicate siderophore production.

Visualizations

Experimental Workflow for Siderophore Detection

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Iron-Deficient Growth Medium incubation Inoculate and Incubate (Liquid or Solid Culture) prep_media->incubation prep_cas Prepare CAS Reagent (Standard or Modified) liquid_assay Liquid CAS Assay (Supernatant + CAS Reagent) prep_cas->liquid_assay plate_assay Plate CAS Assay (Observe Halo Formation) prep_cas->plate_assay prep_culture Prepare Microbial Inoculum prep_culture->incubation incubation->liquid_assay Collect Supernatant incubation->plate_assay Direct Observation spectro Measure Absorbance at 630 nm liquid_assay->spectro halo Measure Halo Diameter plate_assay->halo quantify Quantify Siderophore Production spectro->quantify halo->quantify

A generalized workflow for siderophore detection using the CAS assay.
Simplified Siderophore Biosynthesis Regulation Pathway

siderophore_regulation cluster_conditions Environmental Conditions cluster_regulation Genetic Regulation cluster_outcome Outcome low_fe Low Iron fur_inactive Fur Inactive low_fe->fur_inactive leads to high_fe High Iron fur_active Fur-Fe²⁺ Complex (Active Repressor) high_fe->fur_active leads to sidero_genes Siderophore Biosynthesis Genes fur_inactive->sidero_genes does not bind to promoter fur_active->sidero_genes binds to promoter (Fur box) transcription_on Transcription ON sidero_genes->transcription_on if Fur is inactive transcription_off Transcription OFF sidero_genes->transcription_off if Fur is active sidero_prod Siderophore Production transcription_on->sidero_prod no_sidero_prod No Siderophore Production transcription_off->no_sidero_prod

Simplified regulation of siderophore biosynthesis by the Ferric Uptake Regulator (Fur).

References

Technical Support Center: pH Optimization for Mordant Blue 29 Chelation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pH optimization of Mordant Blue 29 (also known as Chrome Azurol S) chelation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound chelation?

The optimal pH for this compound chelation is highly dependent on the specific metal ion being analyzed. For the colorimetric determination of aluminum, a pH range of 5.0 to 5.5 is generally recommended.[1] At a pH of 5.3, this compound is fully ionized, and intense complex formation with aluminum has been observed between pH 6.0 and 6.5.

Q2: How does pH affect the chelation process with this compound?

The pH of the solution is a critical factor that influences both the charge of the this compound molecule and the metal ion. The absorbance of the resulting metal complex is strongly dependent on the pH.[1] this compound can exist in six different structural forms depending on the pH of the solution. For effective chelation, the dye molecule must be in an appropriate ionization state to donate electrons to the metal ion. Furthermore, at excessively high pH levels, many metal ions will precipitate out of solution as metal hydroxides, preventing the formation of the desired chelate.

Q3: How should I prepare a this compound stock solution?

To prepare a stock solution, accurately weigh a desired amount of this compound powder and dissolve it in deionized water. A common concentration for a stock solution is 1 gram of dye in 100 milliliters of water to create a 1% solution. It is recommended to first create a paste of the dye powder with a small amount of water before adding the rest of the water to ensure complete dissolution. For long-term storage, stock solutions can be kept at -20°C for up to one month or at -80°C for up to six months in a sealed container, protected from light and moisture.[2]

Q4: What are the common interfering ions in this compound chelation experiments?

Interference from other ions is a common issue. For aluminum determination, fluoride (B91410) and ferric ions are known to interfere. The presence of other metal ions that can also form complexes with this compound, such as iron and copper, can lead to inaccurate measurements. It is crucial to consult literature for the specific metal ion you are analyzing to identify potential interfering ions and methods for masking or removing them.

Quantitative Data Summary

The optimal pH for this compound chelation varies depending on the target metal ion. The following table summarizes recommended pH ranges for common metals based on available literature.

Metal IonRecommended pH RangeWavelength (λmax)Notes
Aluminum (Al³⁺)5.0 - 5.5~550 nmAbsorbance is strongly pH-dependent.[1] Intense complex formation also observed at pH 6.0-6.5.
Iron (Fe³⁺)2.0 - 3.8Not SpecifiedStudies on iron complexes with this compound have been conducted, but a definitive optimal pH range for routine analysis is not consistently reported.
Copper (Cu²⁺)~5.0Not SpecifiedGeneral spectrophotometric methods for copper often utilize a pH around 5.0.

Experimental Protocols

Detailed Methodology for pH Optimization of Metal Chelation

This protocol outlines a general procedure for determining the optimal pH for the chelation of a specific metal ion with this compound using UV-Vis spectrophotometry.

1. Preparation of Reagents:

  • This compound Stock Solution (e.g., 0.1% w/v): Dissolve 100 mg of this compound in 100 mL of deionized water. Store in a dark, cool place.

  • Metal Ion Standard Stock Solution (e.g., 1000 ppm): Prepare a stock solution of the metal salt of interest in deionized water. Acidify slightly with a suitable acid (e.g., HCl or HNO₃) to prevent hydrolysis.

  • Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10). Common buffer systems include acetate, phosphate, and borate (B1201080) buffers.

2. Experimental Procedure: a. Prepare a series of test tubes or cuvettes. b. To each tube, add a constant volume of the metal ion standard solution and the this compound stock solution. c. Add a sufficient volume of a specific buffer solution to each tube to achieve a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10). d. Bring the final volume of each solution to a constant value with deionized water. e. Prepare a reagent blank for each pH value containing the this compound and the buffer, but no metal ion. f. Allow the solutions to stand for a specified time to ensure complete complex formation. g. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-dye complex against its corresponding reagent blank. h. Plot the absorbance values against the corresponding pH values. The pH at which the maximum absorbance is observed is the optimal pH for the chelation reaction under those conditions.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Color Development Incorrect pH.Verify the pH of the solution and adjust as necessary using the appropriate buffer.
Reagent degradation.Prepare a fresh this compound solution.
Insufficient reagent concentration.Increase the concentration of this compound.
Presence of strong interfering ions.Use masking agents or a separation technique to remove interfering ions.
Precipitate Formation Metal hydroxide (B78521) precipitation at high pH.Lower the pH of the solution.
Insoluble metal-dye complex.Adjust the solvent system or ionic strength of the solution.
Inconsistent or Non-reproducible Results Fluctuation in pH.Ensure the buffer system has adequate capacity to maintain a stable pH.
Temperature variations.Perform experiments at a constant temperature.
Instrumental drift.Allow the spectrophotometer to warm up properly and perform a baseline correction before measurements.
Color Fading or Instability Photodegradation of the complex.Protect the solutions from light during the experiment.
Chemical instability of the complex at a particular pH.Measure the absorbance at different time intervals after complex formation to assess stability and determine the optimal measurement time.

Visualizations

Experimental_Workflow Experimental Workflow for pH Optimization prep_reagents Prepare Reagents (Dye, Metal, Buffers) setup_series Set Up pH Series (Constant Dye & Metal Conc.) prep_reagents->setup_series add_buffers Add Buffers to Achieve Desired pH Range setup_series->add_buffers incubate Incubate for Complex Formation add_buffers->incubate measure_abs Measure Absorbance at λmax incubate->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Experimental workflow for pH optimization.

Troubleshooting_Logic Troubleshooting Logic for this compound Chelation start Problem Encountered low_abs Low Absorbance start->low_abs precipitate Precipitate Formation start->precipitate inconsistent Inconsistent Results start->inconsistent check_ph Verify/Adjust pH low_abs->check_ph Is pH optimal? precipitate->check_ph Is pH too high? inconsistent->check_ph Is pH stable? check_reagents Check Reagent Quality/ Concentration check_ph->check_reagents Yes check_solubility Assess Complex Solubility check_ph->check_solubility No check_stability Evaluate Complex Stability check_ph->check_stability Yes check_interferences Investigate Interferences check_reagents->check_interferences Yes

Troubleshooting logic for common experimental issues.

References

Technical Support Center: Chrome Azurol S (CAS) Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternatives to Hexadecyltrimethylammonium bromide (HDTMA) in the Chrome Azurol S (CAS) assay to reduce toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the CAS assay?

The Chrome Azurol S (CAS) assay is a widely used universal colorimetric method for detecting and quantifying siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[1][2][3] The assay is based on the principle of competition for iron between the siderophore and the CAS dye.[1][2]

Q2: Why is HDTMA used in the standard CAS assay, and what are its drawbacks?

HDTMA (also known as CTAB) is a cationic surfactant used in the CAS assay to form a stable ternary complex with Fe³⁺ and the CAS dye, resulting in a distinct blue color.[2][4] When a siderophore is introduced, it removes the iron from this complex, causing a color change to orange, yellow, or purple.[2] The primary drawback of HDTMA is its toxicity to many microorganisms, particularly Gram-positive bacteria and fungi, which can inhibit their growth and interfere with siderophore detection.[1][2]

Q3: What are the less toxic alternatives to HDTMA for the CAS assay?

The most promising and frequently cited less toxic alternative to HDTMA is the zwitterionic surfactant N-dodecyl-N,N'-dimethyl-3-amino-1-propanesulfonate (DDAPS) .[1][5][6][7] Studies have shown that replacing HDTMA with DDAPS reduces the toxicity of the assay medium to microorganisms, especially fungi, while producing comparable results in siderophore detection.[1][5]

Q4: Are there other methods to reduce the toxicity of the standard CAS assay without replacing HDTMA?

Yes, several modifications to the CAS assay protocol have been developed to mitigate the toxic effects of HDTMA:

  • Overlay CAS (O-CAS) Assay: In this method, the microorganism is first grown on a suitable iron-depleted medium. Subsequently, a thin layer of molten CAS agar (B569324) is poured over the culture.[2][7] This minimizes the direct contact of the microorganism with HDTMA during its initial growth phase.

  • Simple Double-Layered CAS Agar (SD-CASA): This technique involves a two-layered agar plate. The bottom layer contains the CAS medium with HDTMA, while the top layer is a nutrient agar for the microorganism's growth.[5][8]

  • Adsorbent Resins: Adding an adsorbent resin, such as XAD-4 polystyrene, to the CAS agar can neutralize the excess HDTMA, thereby reducing its toxicity and allowing for the growth of sensitive microorganisms like fungi.[1][7]

Troubleshooting Guide

Issue 1: No color change or a very weak color change is observed.

Possible CauseRecommended Solution
Insufficient Siderophore Production Optimize culture conditions to induce siderophore production. This includes using an iron-depleted growth medium and ensuring appropriate pH, carbon, and nitrogen sources.[2]
Iron Contamination Use high-purity water and acid-wash all glassware (e.g., with 6M HCl) to remove any trace iron contamination that can interfere with the assay.[9][10]
Incorrect pH of the CAS Reagent The pH of the CAS reagent is critical. A pH exceeding 6.8 can cause the solution to turn green and prevent the desired color change.[2][11] Carefully prepare the buffer (e.g., PIPES) and adjust the pH before adding other components.

Issue 2: The CAS agar plates or liquid reagent are green instead of blue.

Possible CauseRecommended Solution
Incorrect pH The pH of the PIPES buffer must be carefully adjusted to 6.8 before the addition of other components. If the pH is too high, the solution will turn green.[2][11]
Improper Reagent Preparation The order of reagent addition is crucial. Follow a validated protocol strictly to ensure the proper formation of the blue ternary complex.[4][9]
Improper Storage The CAS reagent is sensitive to light and temperature. Store the prepared solution in a dark, cool place, or as recommended by the specific protocol, often in a sterile plastic container.[2][9]

Issue 3: Inconsistent results between experiments.

Possible CauseRecommended Solution
Variability in CAS Solution Preparation Prepare a large batch of the CAS solution for a set of experiments to ensure consistency. Ensure all components are fully dissolved before mixing.[12]
Instability of the CAS Reagent Prepare fresh CAS reagent for each experiment or validate its stability over time under your storage conditions.[9][12]
Pipetting Errors Use calibrated pipettes and proper techniques to ensure accurate measurements of reagents and samples.[12]

Quantitative Data Summary

The selection of a surfactant is critical for the sensitivity and reliability of the CAS assay. The following table summarizes key quantitative data for HDTMA and its less toxic alternative, DDAPS.

SurfactantTypeCritical Micelle Concentration (CMC)Key AdvantagesKey Disadvantages
HDTMA / CTAB Cationic~0.9 mMForms a stable, intensely blue complex with Fe-CAS.Highly toxic to some microorganisms, especially fungi and Gram-positive bacteria.[1][2]
DDAPS ZwitterionicNot explicitly found in search resultsSignificantly less toxic to microorganisms, allowing for broader applicability.[1][5][6][7] Produces results comparable to HDTMA.[1][5]May require protocol optimization for specific applications.

Experimental Protocols

Standard CAS Agar Plate Protocol (with HDTMA)

This protocol is adapted from Schwyn and Neilands (1987) and subsequent modifications.[4][11]

1. Preparation of Solutions:

  • Glassware Preparation: Clean all glassware with 6M HCl and rinse thoroughly with deionized water to remove trace iron.[4]

  • Blue Dye Solution:

    • Solution 1: Dissolve 0.06 g of CAS in 50 ml of deionized water.[4]

    • Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 ml of 10 mM HCl.[4]

    • Solution 3: Dissolve 0.073 g of HDTMA in 40 ml of deionized water.[4]

    • Mix Solution 1 with 9 ml of Solution 2. While stirring, slowly add Solution 3. The final solution should be dark blue. Autoclave and store in a sterile plastic container.[4]

  • MM9 Salt Solution Stock: Dissolve 15 g KH₂PO₄, 25 g NaCl, and 50 g NH₄Cl in 500 ml of deionized water.[4]

  • PIPES Buffer: In 750 ml of deionized water, dissolve 30.24 g of PIPES. Adjust the pH to 6.8 with NaOH.[9]

  • Other Stocks: Prepare sterile solutions of 20% glucose and 10% casamino acids (iron-removed).

2. Preparation of CAS Agar Plates:

  • To the 750 ml of PIPES buffer, add 100 ml of MM9 salt solution.

  • Add 15 g of Bacto agar and autoclave.[4]

  • Cool the agar to 50°C in a water bath.[9]

  • Aseptically add 30 ml of sterile casamino acid solution and 10 ml of sterile 20% glucose solution.[4]

  • Slowly add 100 ml of the sterile blue dye solution along the glass wall with gentle agitation to ensure thorough mixing.[4][9]

  • Aseptically pour the final CAS agar into sterile petri dishes.

Modified CAS Agar Plate Protocol (with DDAPS)

This protocol substitutes the toxic HDTMA with the less toxic DDAPS.

1. Preparation of Solutions:

  • Follow the same procedure for glassware preparation, MM9 salt solution, PIPES buffer, and other stocks as in the standard protocol.

  • Modified Blue Dye Solution:

    • Solution 1: Dissolve 0.06 g of CAS in 50 ml of deionized water.

    • Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution 3 (Modified): Prepare a stock solution of DDAPS. The exact concentration may require optimization, but a starting point is to replace HDTMA with DDAPS on a molar basis or as recommended in specific literature.

    • Mix Solution 1 with 9 ml of Solution 2. While stirring, slowly add the DDAPS solution. The final solution should be dark blue. Autoclave and store in a sterile plastic container.

2. Preparation of Modified CAS Agar Plates:

  • Follow the same procedure for preparing the agar base, cooling, and adding supplements as in the standard protocol.

  • Slowly add 100 ml of the sterile modified blue dye solution (with DDAPS) to the cooled agar base with gentle agitation.

  • Aseptically pour the plates.

Visualizations

CAS_Assay_Workflow cluster_reagents Reagent Preparation cluster_complex Complex Formation cluster_assay Assay Reaction CAS CAS Dye BlueComplex Fe-CAS-HDTMA (Blue Complex) CAS->BlueComplex FeCl3 FeCl3 FeCl3->BlueComplex HDTMA HDTMA HDTMA->BlueComplex Sample Add Siderophore Sample BlueComplex->Sample Competition for Fe³⁺ ColorChange Color Change (Blue to Orange/Yellow) Sample->ColorChange Siderophore binds Fe³⁺

Caption: Workflow of the standard CAS assay.

Toxicity_Reduction_Strategies cluster_main Strategies to Reduce HDTMA Toxicity in CAS Assay cluster_replace cluster_modify A Replace HDTMA A1 Use DDAPS A->A1 B Modify Protocol B1 Overlay Assay (O-CAS) B->B1 B2 Double-Layered Agar (SD-CASA) B->B2 B3 Adsorbent Resin (XAD-4) B->B3

Caption: Alternatives to reduce HDTMA toxicity.

References

Technical Support Center: Stabilizing Mordant Blue 29 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Mordant Blue 29 (also known as Chrome Azurol S) solutions for long-term use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, chemically known as Chrome Azurol S, is a triphenylmethane (B1682552) dye.[1][2] It is widely used in analytical chemistry as a colorimetric reagent, particularly for the detection of metal ions.[1] Its most common application is in the Chrome Azurol S (CAS) assay, a universal method for detecting and quantifying siderophores, which are iron-chelating compounds secreted by microorganisms.[3][4][5]

Q2: What are the general recommendations for storing this compound powder?

A2: this compound powder is generally stable when stored at room temperature in a tightly sealed container, protected from light and moisture.[1] It is known to be hygroscopic, so keeping it in a dry environment is crucial.

Q3: How should I prepare a stock solution of this compound?

A3: A typical stock solution for the CAS assay is prepared by dissolving this compound in deionized water. For example, a 0.6 mg/mL stock solution can be made by dissolving 60.5 mg of the dye in 100 mL of deionized water.[6] It is critical to use high-purity, iron-free water and acid-washed glassware to prevent contamination that can affect the solution's stability and performance.[7][8]

Q4: What are the optimal storage conditions for a prepared this compound solution?

A4: For long-term stability, prepared stock solutions of this compound should be stored at low temperatures. Recommendations vary, but generally, storage at -20°C is suitable for up to one month, while storage at -80°C can extend the stability to six months.[9] Solutions should be stored in the dark, for instance, in an amber bottle or a container wrapped in aluminum foil, to prevent photodegradation.[6] For working solutions used in assays, autoclaving the final solution and storing it in a dark, sterile plastic container at 4°C is also a common practice.[6][10]

Q5: What factors can lead to the degradation of a this compound solution?

A5: Several factors can contribute to the degradation of this compound solutions:

  • Light Exposure: As a triphenylmethane dye, this compound is susceptible to photodegradation.[11][12]

  • pH: The stability and color of the solution are highly pH-dependent. Significant deviations from the optimal pH can lead to changes in the dye's chemical structure and color.[7][13]

  • Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can cause its degradation.[1]

  • Iron Contamination: The presence of trace amounts of iron can lead to the formation of the iron-dye complex, affecting its performance in assays like the CAS assay.[7]

Experimental Protocols

Preparation of Chrome Azurol S (CAS) Assay Solution

This protocol is adapted from the widely used method for preparing the CAS assay solution for siderophore detection.[6][14][15]

Materials:

  • This compound (Chrome Azurol S)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • PIPES buffer

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized water (high-purity, iron-free)

  • Acid-washed glassware

Stock Solutions:

SolutionComponentsPreparation
CAS Stock 60.5 mg this compoundDissolve in 100 mL deionized water.
Iron(III) Stock 27 mg FeCl₃·6H₂ODissolve in 100 mL of 10 mM HCl.
HDTMA Stock 729 mg HDTMADissolve in 100 mL deionized water.
PIPES Buffer 15.1 g PIPESDissolve in 80 mL deionized water, adjust pH to 6.8 with 5M NaOH, and bring the final volume to 100 mL.

Procedure for CAS Assay Reagent (Blue Agar (B569324) Solution):

  • In a clean, acid-washed flask, mix 10 mL of the CAS stock solution with 1.5 mL of the Iron(III) stock solution.

  • While stirring vigorously, slowly add the mixture from step 1 to 40 mL of the HDTMA stock solution. The resulting solution should be a deep blue color.

  • This final blue solution can be autoclaved and stored in a dark bottle at 4°C.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of the dye in the solution 1. Incorrect concentration of reagents (CAS or HDTMA).2. Improper mixing of solutions.3. Significant pH shift.1. Ensure accurate weighing of all components.2. Add the iron-CAS mixture to the HDTMA solution slowly while stirring vigorously.3. Verify the pH of the final solution and adjust if necessary. The final pH of CAS agar should be around 6.8.[7]
Weak or no color change in the CAS assay 1. Insufficient concentration of the chelating agent (e.g., siderophore).2. Iron contamination in glassware or media.3. Incorrect pH of the assay solution.1. Optimize the production of the chelating agent or use a more concentrated sample.2. Use acid-washed (e.g., with 6M HCl) glassware and high-purity water to eliminate trace iron.[7][8]3. Ensure the pH of the assay medium is optimal for the reaction (e.g., pH 6.8 for CAS agar).[7]
False positive results (color change without a known chelating agent) 1. Presence of other non-siderophore chelating agents in the sample.2. A significant drop in the pH of the medium can cause the CAS-iron complex to dissociate.[7]1. Run appropriate controls with the sample matrix without the analyte of interest.2. Ensure the medium is well-buffered to prevent pH fluctuations. PIPES buffer is commonly used for this purpose.[7]
Fading of the blue color over time in storage 1. Exposure to light leading to photodegradation.2. Chemical degradation due to improper storage temperature or pH.1. Store the solution in a dark or amber-colored container, protected from light.[6]2. Store stock solutions at -20°C or -80°C for long-term stability.[9] Ensure the storage buffer maintains the optimal pH.

Visualizations

TroubleshootingWorkflow start Problem with this compound Solution issue_precip Precipitation? start->issue_precip issue_color Incorrect Color Change in Assay? start->issue_color issue_fade Fading During Storage? start->issue_fade sol_precip Check Reagent Concentrations Ensure Proper Mixing Verify pH issue_precip->sol_precip Yes sol_color Check for Iron Contamination Optimize Chelator Concentration Verify Assay pH issue_color->sol_color Yes sol_fade Store in Dark Container Refrigerate or Freeze Check pH of Buffer issue_fade->sol_fade Yes

Caption: Troubleshooting workflow for common issues with this compound solutions.

CAS_Assay_Mechanism cluster_initial Initial State cluster_reaction Reaction cluster_final Final State CAS_Fe_HDTMA This compound-Fe(III)-HDTMA Complex (Blue Color) Siderophore_Fe Siderophore-Fe(III) Complex CAS_Fe_HDTMA->Siderophore_Fe Iron is sequestered Free_CAS Free this compound (Orange/Yellow Color) CAS_Fe_HDTMA->Free_CAS releases Siderophore Siderophore (High Iron Affinity) Siderophore->Siderophore_Fe

Caption: Chemical principle of the Chrome Azurol S (CAS) assay for siderophore detection.

References

Validation & Comparative

A Head-to-Head Battle for Siderophore Quantification: CAS Assay vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the world of siderophore analysis, choosing the right quantification method is paramount. This guide provides a comprehensive comparison of two widely used techniques: the Chrome Azurol S (CAS) assay and High-Performance Liquid Chromatography (HPLC). We delve into their principles, protocols, and performance, supported by experimental data to inform your selection.

Siderophores, low-molecular-weight iron-chelating compounds produced by microorganisms, are pivotal in microbial iron acquisition and have significant implications for virulence, biogeochemical cycles, and therapeutic applications. Accurate quantification of these molecules is crucial for understanding their roles and harnessing their potential. The colorimetric CAS assay and the chromatographic HPLC method are two common approaches to achieve this, each with its distinct advantages and limitations.

The Underlying Principles

The CAS assay is a universal colorimetric method that relies on a competition for iron.[1] In the assay, a blue-colored ternary complex is formed between Chrome Azurol S dye, ferric iron (Fe³⁺), and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[2][3] When a sample containing siderophores is introduced, the siderophores, with their higher affinity for iron, sequester the Fe³⁺ from the dye complex.[2] This releases the free CAS dye, resulting in a color change from blue to orange, yellow, or purple, depending on the type of siderophore.[2][4] The intensity of the color change, measured spectrophotometrically, is proportional to the amount of siderophore present.[5]

High-Performance Liquid Chromatography (HPLC) , on the other hand, is a powerful separation technique. It physically separates different components in a mixture based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). For siderophore analysis, reversed-phase HPLC is commonly used to separate iron-siderophore complexes.[6] As the sample passes through the column, different siderophores are retained for varying lengths of time, allowing for their separation and individual quantification by a detector, often a UV-Vis spectrophotometer.[6]

Quantitative Performance: A Data-Driven Comparison

The choice between the CAS assay and HPLC often hinges on the specific requirements of the study, such as the need for high throughput, sensitivity, or specificity. The following table summarizes key quantitative performance parameters for both methods, using the well-characterized siderophore deferoxamine (B1203445) (or its iron-bound form, ferrioxamine) as an example.

ParameterCAS AssayHigh-Performance Liquid Chromatography (HPLC)
Principle Colorimetric, based on iron competitionChromatographic separation
Specificity Non-specific; detects any compound with a higher affinity for iron than CASHigh; can separate and quantify individual siderophores
Linear Range Approx. 0 - 100 nM (for a high-sensitivity version with DFOB)[7]0.3 - 80 nmol on-column (for ferrioxamine)[8], 2.5 - 500 µM (for desferrioxamine-chelatable iron)[9]
Limit of Detection (LOD) Dependent on the specific protocol and siderophore15.7 ng on-column (for desferrioxamine)[10], 0.2 nmol on-column (for ferrioxamine)[8], 0.42 µM (for desferrioxamine-chelatable iron)[9]
Limit of Quantification (LOQ) Not always reported; often semi-quantitative0.3 nmol on-column (for ferrioxamine)[8], 1.29 µM (for desferrioxamine-chelatable iron)[9]
Throughput High; suitable for screening in 96-well plate format[6][11]Lower; sequential sample analysis
Cost & Complexity Relatively low cost and simple instrumentationHigher initial instrument cost and more complex operation

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for both the quantitative CAS assay and a typical HPLC analysis of siderophores.

Quantitative Liquid CAS Assay Protocol

This protocol is adapted from the method described by Schwyn and Neilands (1987) and modified for a 96-well microplate format for higher throughput.

1. Preparation of CAS Assay Solution:

  • Dye Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Iron(III) Solution: Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Detergent Solution: Dissolve 73 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Mixing: Slowly add the iron solution to the dye solution while stirring. Then, slowly add the detergent solution to the iron-dye mixture and bring the final volume to 100 mL with deionized water. The solution should be a deep blue color. Autoclave and store in a dark bottle.

2. Sample Preparation:

  • Grow microorganisms in an iron-limited liquid medium to induce siderophore production.

  • Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

3. Quantification:

  • In a 96-well microplate, add 100 µL of the cell-free supernatant to 100 µL of the CAS assay solution.

  • For a reference (Ar), mix 100 µL of the uninoculated, sterile growth medium with 100 µL of the CAS assay solution.

  • Incubate the plate at room temperature for a specified time (e.g., 20 minutes to 1 hour).

  • Measure the absorbance of the samples (As) and the reference (Ar) at 630 nm using a microplate reader.

  • Calculate the siderophore units (a semi-quantitative measure) using the formula: Siderophore Units (%) = [(Ar - As) / Ar] * 100[5]

  • For absolute quantification, a standard curve should be prepared using a known siderophore (e.g., deferoxamine mesylate).

HPLC Protocol for Siderophore Quantification

This protocol provides a general framework for the analysis of siderophores. Specific parameters such as the column, mobile phase, and gradient may need to be optimized for different siderophores.

1. Sample Preparation:

  • Collect cell-free supernatant as described for the CAS assay.

  • To analyze the iron-bound form, add an excess of FeCl₃ to the supernatant to ensure all siderophores are complexed with iron.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Tris-HCl buffer (pH 5.0) or another suitable aqueous buffer.

  • Mobile Phase B: Acetonitrile or methanol.

  • Detection Wavelength: Typically around 430-450 nm for ferri-siderophore complexes.

  • Injection Volume: 20 µL.

  • Flow Rate: 1.0 mL/min.

3. Gradient Elution:

  • A gradient elution is often employed to achieve good separation. An example gradient is:

    • 0-5 min: 10% B
    • 5-25 min: 10% to 90% B
    • 25-30 min: 90% B
    • 30-35 min: 90% to 10% B
    • 35-40 min: 10% B (re-equilibration)

4. Quantification:

  • Create a calibration curve by injecting known concentrations of a siderophore standard.

  • Integrate the peak area of the siderophore in the sample chromatogram.

  • Determine the concentration of the siderophore in the sample by comparing its peak area to the calibration curve.

Visualizing the Methodologies

To further clarify the principles and workflows, the following diagrams are provided.

CAS_Assay_Principle cluster_before Before Siderophore Addition cluster_after After Siderophore Addition CAS_Fe_HDTMA Fe³⁺-CAS-HDTMA Complex (Blue) Siderophore_Fe Fe³⁺-Siderophore Complex CAS_Fe_HDTMA->Siderophore_Fe Iron Removal Free_CAS Free CAS Dye (Orange/Yellow) CAS_Fe_HDTMA->Free_CAS Dye Release Siderophore Siderophore Siderophore->Siderophore_Fe High Affinity for Fe³⁺

CAS Assay Chemical Principle

HPLC_Workflow Sample Sample (Siderophore Mixture) Injector Injector Sample->Injector Column HPLC Column (Stationary Phase) Injector->Column Separation Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase (Solvent) MobilePhase->Pump Detector Detector (e.g., UV-Vis) Column->Detector Detection DataSystem Data System (Chromatogram) Detector->DataSystem Signal

General HPLC Workflow

Conclusion: Making an Informed Choice

Both the CAS assay and HPLC are valuable tools for siderophore quantification, but they serve different primary purposes.

The CAS assay is an excellent, high-throughput screening tool for the initial detection of siderophore production.[11] Its simplicity and low cost make it ideal for analyzing a large number of samples qualitatively or semi-quantitatively. However, its lack of specificity is a significant drawback, as other iron-chelating molecules can interfere with the results.[12]

HPLC offers superior specificity and is the method of choice for accurate quantification and separation of individual siderophores from a mixture. When coupled with mass spectrometry (HPLC-MS), it can also provide structural information for siderophore identification. While it has a lower throughput and higher operational cost, the quality and detail of the data are unparalleled.

For researchers in drug development, the specificity and accuracy of HPLC are often indispensable for characterizing lead compounds and understanding their purity and concentration. For large-scale ecological or microbial screening studies, the CAS assay provides an efficient first pass to identify siderophore-producing organisms. Ultimately, the optimal choice of method will depend on the specific research question, the required level of data quality, and the available resources. In many research scenarios, a combination of both methods provides the most comprehensive understanding of siderophore production and identity.

References

Validation of Mordant Blue 29 assay for aluminum in acidic soils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common spectrophotometric methods for the determination of aluminum concentration in acidic soil extracts. The selection of an appropriate assay is critical for accuracy and reliability in environmental and agricultural research. This document outlines the experimental protocols and performance characteristics of three widely used colorimetric methods—Eriochrome Cyanine R, Pyrocatechol Violet, and 8-Hydroxyquinoline (B1678124)—and compares them with the instrumental technique of Atomic Absorption Spectroscopy (AAS). While the initial topic of interest was the Mordant Blue 29 assay, it is also known as Chrome Azurol S.[1][2][3][4] Due to the limited availability of validated protocols for its use in acidic soil analysis, this guide will focus on more extensively documented and validated alternative methods.

Comparison of Analytical Methods for Aluminum Determination

The selection of an appropriate method for aluminum analysis depends on factors such as required sensitivity, potential interferences in the sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of the selected methods.

Parameter Eriochrome Cyanine R Pyrocatechol Violet 8-Hydroxyquinoline Atomic Absorption Spectroscopy (AAS)
Principle Forms a red to pink complex with aluminum at pH 6.0.[5][6]Forms a colored complex with aluminum, often enhanced with a surfactant, measured around 580 nm.[7][8][9]Forms a complex with aluminum that can be measured spectrophotometrically or extracted for analysis.[10][11]Measures the absorption of light by free aluminum atoms in a flame or graphite (B72142) furnace.[12]
Wavelength 535 nm[5][13]~580 nm[7]395 nm[10]Varies by instrument, typically around 309.3 nm
Detection Limit Approx. 6 µg/L[6]As low as 3 µg/L in flow-injection systems.[14]Can measure as little as 100 ng of Al.[10]Dependent on atomizer (flame vs. furnace), can be in the low µg/L range.
Primary Interferences Fluoride, polyphosphates, iron, and manganese.[5][6]Iron; can be masked with reducing and chelating agents.[7]Other metal ions that form complexes; specificity can be controlled by pH and extraction.Matrix effects, ionization interference; can be minimized with releasing agents or specific furnace conditions.[12]
Advantages Simple, uses basic instrumentation.[5][6]High sensitivity.[14][15]Can be adapted to measure different forms of aluminum (labile vs. total).[10]High specificity and sensitivity, especially with a graphite furnace.
Disadvantages Susceptible to numerous interferences that require masking or correction.[5][6]Can underestimate total soluble aluminum if organically bound aluminum is not decomplexed.[8][16]Can be time-consuming, especially with an extraction step.Higher equipment cost, requires skilled operator.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are generalized protocols for each of the discussed methods for analyzing aluminum in a 1 M KCl soil extract.

Eriochrome Cyanine R Method

This method is based on the formation of a colored complex between aluminum and Eriochrome Cyanine R dye at a buffered pH of 6.0.[5][6]

Reagents:

  • Stock Aluminum Solution (100 mg/L)

  • Working Aluminum Standards

  • Eriochrome Cyanine R Dye Solution

  • Ascorbic Acid Solution (to remove iron and manganese interference)

  • Buffer Solution (pH 6.0)

  • EDTA Solution (for blank preparation)

Procedure:

  • Pipette a known volume of the soil extract into a flask.

  • Add ascorbic acid solution to eliminate interference from iron and manganese.

  • Add the Eriochrome Cyanine R dye solution and mix.

  • Add the buffer solution to adjust the pH to 6.0 and mix thoroughly.

  • Allow the color to develop for a specified time (e.g., 5-15 minutes).

  • Measure the absorbance at 535 nm against a reagent blank.

  • To correct for sample color and turbidity, a separate aliquot of the sample can be treated with EDTA to complex the aluminum before the addition of the dye.[5]

  • Prepare a calibration curve using working aluminum standards.

Pyrocatechol Violet (PCV) Method

This method relies on the reaction of aluminum with Pyrocatechol Violet to form a colored complex.[7] The addition of a surfactant can enhance the color development.

Reagents:

  • Stock Aluminum Solution (100 mg/L)

  • Working Aluminum Standards

  • Pyrocatechol Violet Reagent

  • Buffer Solution (e.g., imidazole (B134444) buffer, pH ~5.6-6.1)[7][8]

  • Reagents to mask interferences (e.g., hydroxylamine (B1172632) hydrochloride and o-phenanthroline for iron).[7]

Procedure:

  • To a sample of the soil extract, add the masking agents to remove iron interference.

  • Add the Pyrocatechol Violet reagent.

  • Add the buffer solution to adjust the pH for optimal color development.

  • Allow the reaction to proceed for the recommended time.

  • Measure the absorbance at approximately 580 nm.

  • Construct a calibration curve from the absorbance readings of the working aluminum standards.

8-Hydroxyquinoline Method

This method can be adapted to measure different fractions of aluminum, such as kinetically labile aluminum.[10] The aluminum-8-hydroxyquinoline complex can be measured directly or after extraction into an organic solvent.

Reagents:

  • Stock Aluminum Solution (100 mg/L)

  • Working Aluminum Standards

  • 8-Hydroxyquinoline Solution

  • Buffer Solution (e.g., ammonium (B1175870) acetate)

  • Organic Solvent (e.g., chloroform (B151607) or methyl isobutyl ketone - MIBK) for extraction method

Procedure:

  • Pipette the soil extract into a reaction vessel.

  • Add the 8-hydroxyquinoline solution and buffer to the desired pH.

  • For the extraction method, add the organic solvent and shake vigorously to extract the aluminum complex.

  • Allow the phases to separate.

  • Measure the absorbance of the organic phase at 395 nm.[10]

  • Prepare a calibration curve by treating and extracting the working aluminum standards in the same manner.

Atomic Absorption Spectroscopy (AAS) Method

AAS provides a highly specific and sensitive instrumental approach for aluminum determination.

Instrumentation:

  • Atomic Absorption Spectrophotometer

  • Nitrous oxide-acetylene flame or graphite furnace

Reagents:

  • Stock Aluminum Solution (1000 mg/L)

  • Working Aluminum Standards

  • Releasing agent (e.g., lanthanum chloride or cesium chloride) to suppress ionization interference.

  • 1 M Nitric Acid for sample digestion and preservation.[17]

Procedure:

  • The soil extract may require digestion with nitric acid to break down organic matter and release bound aluminum.[17][18]

  • Dilute the digested sample to a concentration within the linear range of the instrument.

  • Add a releasing agent to both samples and standards.

  • Aspirate the samples and standards into the AAS and measure the absorbance.

  • Generate a calibration curve from the absorbance of the standards to determine the aluminum concentration in the samples.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for preparing soil samples and performing a colorimetric analysis for aluminum.

G cluster_0 Sample Preparation cluster_1 Colorimetric Analysis A Collect Acidic Soil Sample B Air-dry and Sieve (<2mm) A->B C Extract with 1 M KCl B->C D Filter or Centrifuge C->D E Obtain Soil Extract D->E F Take Aliquot of Extract E->F Proceed to Analysis G Add Masking Agents (if needed) F->G H Add Chromogenic Reagent G->H I Add Buffer & Adjust pH H->I J Color Development I->J K Measure Absorbance J->K L Determine [Al] from Calibration Curve K->L G A Determine Aluminum in Soil Extract B High Specificity & Sensitivity Required? A->B C AAS B->C Yes D Colorimetric Method B->D No E Potential Interferences? D->E I Speciation of Al needed? D->I F Eriochrome Cyanine R (with masking) E->F Yes (Fe, Mn, F) G Pyrocatechol Violet (with masking) E->G Yes (Fe) H 8-Hydroxyquinoline (with extraction) I->H Yes

References

A Comparative Guide to Metallochromic Indicators: Eriochrome Black T vs. Mordant Blue 29 in Metal Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of metal ions is a critical aspect of quality control, environmental monitoring, and various analytical procedures. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) remains a cornerstone technique for this purpose, and the selection of an appropriate indicator is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly employed metallochromic indicators, Eriochrome Black T (EBT) and Mordant Blue 29, also known as Chrome Azurol S, highlighting their respective properties, applications, and the experimental protocols for their use.

Principle of Complexometric Titration

Complexometric titrations are volumetric analyses that rely on the formation of a stable, colored complex between a metal ion and an indicator. The titration involves the use of a chelating agent, most commonly EDTA, which forms a more stable, colorless complex with the metal ion. Initially, the indicator forms a colored complex with the metal ions in the sample. As the EDTA titrant is added, it progressively binds with the free metal ions. At the endpoint of the titration, the EDTA displaces the metal ions from the weaker indicator-metal complex. This releases the free indicator, resulting in a distinct color change that signals the completion of the reaction.

Eriochrome Black T: The Industry Standard

Eriochrome Black T is a widely recognized and extensively used indicator in complexometric titrations, particularly for the determination of water hardness (calcium and magnesium ions).[1][2] It is an azo dye that provides a sharp and clear color change at the endpoint, making it a reliable choice for manual titrations.[3]

Key Properties and Applications of Eriochrome Black T:

  • Versatility: EBT is suitable for the determination of a range of metal ions, including magnesium, calcium, zinc, and others, primarily in alkaline conditions.[1][4]

  • Distinct Color Change: In a buffered solution at pH 10, the free indicator is blue.[5] When complexed with metal ions like Ca²⁺ and Mg²⁺, it forms a wine-red complex.[2][5] The endpoint of the titration is marked by a clear transition from wine-red to a distinct blue.[2][3]

  • Optimal pH: The optimal pH range for using Eriochrome Black T is between 7 and 11, with pH 10 being ideal for most applications, typically maintained using an ammonia-ammonium chloride buffer.[1][2]

This compound (Chrome Azurol S): A Versatile Chromogenic Agent

This compound, or Chrome Azurol S, is a triphenylmethane (B1682552) dye that also functions as a metallochromic indicator. However, its primary and more documented application is in the spectrophotometric and colorimetric determination of various metal ions, including aluminum, beryllium, iron, and copper.[5] While it can be used as a visual indicator in complexometric titrations, detailed protocols for this application are less common compared to its use in instrumental analysis.

Key Properties and Applications of this compound:

  • Broad Metal Ion Reactivity: this compound forms colored complexes with a wide array of metal ions, making it a versatile reagent for their detection and quantification.

  • Color Change: In the presence of metal ions such as copper, nickel, and cobalt, Chrome Azurol S typically changes from yellow to blue.[4]

  • Spectrophotometric Applications: It is frequently used to form a colored complex with a metal ion, and the concentration of the metal is then determined by measuring the absorbance of the solution at a specific wavelength.[5]

Comparative Data of Eriochrome Black T and this compound

The following table summarizes the key characteristics of Eriochrome Black T and this compound for easy comparison.

FeatureEriochrome Black TThis compound (Chrome Azurol S)
Chemical Formula C₂₀H₁₂N₃NaO₇SC₂₃H₁₃Cl₂Na₃O₉S
Molecular Weight 461.38 g/mol 605.28 g/mol
Indicator Type Complexometric (Visual)Primarily Colorimetric/Spectrophotometric; also Complexometric (Visual)
Typical Applications Determination of water hardness (Ca²⁺, Mg²⁺), Zn²⁺, etc. by titration.Spectrophotometric determination of Al³⁺, Be²⁺, Fe³⁺, Cu²⁺; also used in titrations.[5]
Optimal pH Range 7-11 (typically pH 10)[1]Varies with the metal ion; for aluminum, a pH of 5 to 5.5 is common for colorimetric measurement.
Color Change (Free Indicator → Metal Complex) Blue → Wine-Red (at pH 10)[2][5]Yellow → Blue (in the presence of metal ions like Cu, Ni, Co)[4]
Endpoint Sharpness Generally sharp and distinct, though can be slow at the equivalence point.[3]Information on visual endpoint sharpness is less documented.
Interferences Can be affected by other metal ions like copper and iron.[3]Forms complexes with a wide range of metal ions, requiring masking agents for selectivity.

Experimental Protocols

Determination of Water Hardness using Eriochrome Black T

This protocol describes the standardized method for determining the total hardness of a water sample using an EDTA titration with Eriochrome Black T as the indicator.

Materials:

  • Water sample

  • 0.01 M EDTA standard solution

  • Ammonia-ammonium chloride buffer solution (pH 10)

  • Eriochrome Black T indicator solution

  • Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

  • Pipette 50 mL of the water sample into a 250 mL conical flask.

  • Add 1-2 mL of the ammonia-ammonium chloride buffer solution to bring the pH to approximately 10.

  • Add 2-3 drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color, indicating the presence of calcium and magnesium ions complexed with the indicator.[2]

  • Titrate the solution with the standardized 0.01 M EDTA solution from a burette. Swirl the flask continuously.

  • As the endpoint is approached, the color of the solution will begin to change from wine-red to purple.

  • The endpoint is reached when the last tinge of red disappears, and the solution turns a clear blue.[2]

  • Record the volume of EDTA solution used.

  • Repeat the titration at least two more times to ensure accuracy and calculate the average volume of EDTA used.

  • The total hardness of the water, expressed as mg/L of CaCO₃, can be calculated using the following formula: Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample where:

    • V_EDTA is the volume of EDTA solution used in liters.

    • M_EDTA is the molarity of the EDTA solution.

    • 100.09 is the molar mass of CaCO₃.

    • V_sample is the volume of the water sample in liters.

General Procedure for Complexometric Titration with a Visual Indicator

While a specific, widely adopted protocol for the visual titration of a particular metal ion using this compound is not as readily available, the following general procedure can be adapted. The key would be to determine the optimal pH and buffer system for the specific metal ion of interest.

Materials:

  • Sample solution containing the metal ion

  • Standard EDTA solution

  • Appropriate buffer solution

  • This compound (Chrome Azurol S) indicator solution

Procedure:

  • Pipette a known volume of the sample solution into a conical flask.

  • Add a suitable buffer to adjust the pH to the optimal range for the formation of the metal-indicator complex.

  • Add a few drops of the this compound indicator solution. The solution should develop the characteristic color of the metal-indicator complex.

  • Titrate with the standard EDTA solution until a sharp color change to that of the free indicator is observed.

  • Record the volume of EDTA used and perform replicate titrations for accuracy.

Visualizing the Chemistry

To better understand the components and processes discussed, the following diagrams have been generated.

Caption: Chemical structures of Eriochrome Black T and this compound.

Titration_Workflow start Start: Sample with Metal Ions (M²⁺) add_indicator Add Indicator (In) start->add_indicator form_complex Formation of Metal-Indicator Complex (M-In) (e.g., Wine-Red) add_indicator->form_complex titrate Titrate with EDTA form_complex->titrate endpoint Endpoint: EDTA displaces In from M-In titrate->endpoint free_indicator Free Indicator (In) is released (e.g., Blue) endpoint->free_indicator end End of Titration free_indicator->end

Caption: Logical workflow of a complexometric titration with a visual indicator.

Conclusion

Both Eriochrome Black T and this compound are valuable reagents in the field of analytical chemistry for the determination of metal ions. Eriochrome Black T is the established standard for visual complexometric titrations, particularly for water hardness, offering a reliable and sharp endpoint. This compound, while also capable of acting as a visual indicator, is more prominently utilized as a highly sensitive chromogenic agent in spectrophotometric and colorimetric analyses for a broader range of metals. The choice between these two indicators will ultimately depend on the specific metal ion to be analyzed, the required level of sensitivity, and the analytical technique (visual titration vs. spectrophotometry) employed. For routine visual titrations, Eriochrome Black T remains the preferred choice due to its well-documented protocols and distinct color change. For applications requiring higher sensitivity or for the analysis of metals like aluminum, this compound is an excellent option, especially when coupled with spectrophotometric detection.

References

A Head-to-Head Comparison: Pyoverdine-Specific Detection vs. the Universal CAS Assay for Pseudomonas Siderophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating bacterial iron acquisition, the accurate detection and quantification of siderophores is paramount. Pseudomonas species, notorious for their adaptability and, in some cases, pathogenicity, rely heavily on siderophores to scavenge iron from their environment. Among the most well-studied are the fluorescent pyoverdines. This guide provides an objective comparison of two common methods for siderophore analysis: direct pyoverdine detection and the Chrome Azurol S (CAS) assay.

This comparison delves into the principles, protocols, and performance of each method, supported by experimental data to aid in selecting the most appropriate assay for specific research needs.

Principle of Detection

The fundamental difference between the two assays lies in their specificity. Pyoverdine detection methods capitalize on the molecule's intrinsic fluorescent properties, offering high specificity for this class of siderophores.[1] In contrast, the CAS assay is a universal method that detects a broad range of siderophores based on their ability to chelate iron.[2][3]

In the CAS assay, the dye Chrome Azurol S is complexed with Fe(III) and a detergent, resulting in a blue-colored solution.[3][4] When a sample containing siderophores is introduced, the siderophores, with their high affinity for iron, strip the iron from the CAS complex.[2][3][4] This release of the free dye leads to a color change, typically to orange or yellow, which can be quantified spectrophotometrically.[2][4]

Pyoverdine, on the other hand, possesses a chromophore that fluoresces, typically with an excitation maximum around 400 nm and an emission maximum around 460 nm.[1][5] The intensity of this fluorescence is directly proportional to the concentration of pyoverdine, allowing for straightforward quantification using a fluorometer.

Performance Comparison

The choice between pyoverdine-specific detection and the CAS assay often depends on the specific research question. The following table summarizes the key performance characteristics of each method based on available data.

FeaturePyoverdine Detection (Fluorescence/Absorbance)Chrome Azurol S (CAS) Assay
Principle Intrinsic fluorescence or absorbance of the pyoverdine chromophore.[1]Competition for iron between the siderophore and the CAS-iron complex, resulting in a color change.[2][3]
Specificity Highly specific to pyoverdine and other fluorescent siderophores produced by Pseudomonas.Universal assay for all types of siderophores (hydroxamates, catecholates, etc.).[2][3]
Detection Method Fluorometry or UV-Vis Spectrophotometry.Colorimetry (Spectrophotometry).[2]
Typical Wavelength Excitation: ~400 nm, Emission: ~460 nm (Fluorescence); ~400 nm (Absorbance).[1][5][6]~630 nm (decrease in absorbance).[2]
Advantages - High specificity for pyoverdine.- High sensitivity.- Rapid measurement.- Universal detection of all siderophore types.- Well-established and widely used method.
Disadvantages - Only detects fluorescent siderophores; will not detect other siderophores like pyochelin.- Fluorescence can be quenched by various factors, including the presence of iron and other metals.[7][8]- Non-specific; detects any strong iron chelator.- The detergent used (e.g., HDTMA) can be toxic to some microorganisms, inhibiting growth in agar-based assays.[3] - Can be less sensitive than fluorescence-based methods.
Typical Application Quantification of pyoverdine production in known pyoverdine-producing Pseudomonas strains.Screening of microbial cultures for general siderophore production; quantification of total siderophore output.
Reported Pyoverdine Concentration in P. aeruginosa 200-500 mg/L in iron-depleted conditions.[9] Another study reported concentrations up to 325 µM in culture supernatants.[6]Not directly applicable for specific pyoverdine concentration without a pure pyoverdine standard.

Experimental Protocols

Detailed methodologies for both assays are crucial for obtaining reliable and reproducible results.

Pyoverdine Quantification by Fluorescence Spectroscopy

This protocol is adapted from methods used to quantify pyoverdine in bacterial supernatants.

1. Culture Preparation:

  • Grow Pseudomonas species in an iron-deficient medium (e.g., succinate (B1194679) medium) to induce siderophore production.

  • Incubate the culture under appropriate conditions (e.g., 28-37°C with shaking) for 24-48 hours.

2. Sample Preparation:

  • Centrifuge the bacterial culture to pellet the cells (e.g., 10,000 x g for 10 minutes).

  • Collect the cell-free supernatant. This supernatant contains the secreted pyoverdine.

3. Fluorescence Measurement:

  • Transfer the supernatant to a suitable cuvette or microplate for fluorescence reading.

  • Use a spectrofluorometer to measure the fluorescence.

  • Set the excitation wavelength to approximately 400 nm and the emission wavelength to approximately 460 nm.

  • Record the fluorescence intensity.

4. Quantification:

  • To obtain an absolute concentration, a standard curve should be generated using purified pyoverdine of a known concentration.

  • Alternatively, results can be expressed as relative fluorescence units (RFU) or normalized to cell density (e.g., OD600).

Chrome Azurol S (CAS) Assay - Liquid Method

This protocol describes the quantitative liquid CAS assay.

1. Preparation of CAS Assay Solution:

  • CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Detergent Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Slowly mix the CAS solution with the iron(III) solution. While stirring, slowly add the detergent solution. The resulting solution should be a deep blue color. Autoclave and store in the dark.

2. Culture Preparation:

  • Grow the bacterial strain in an appropriate iron-limited medium.

  • After incubation, centrifuge the culture to obtain the cell-free supernatant.

3. Assay Procedure:

  • In a microplate well or a test tube, mix 100 µL of the bacterial supernatant with 100 µL of the CAS assay solution.[2]

  • As a reference, use 100 µL of uninoculated culture medium mixed with 100 µL of the CAS assay solution.

  • Incubate the mixture at room temperature for a specified period (e.g., 20 minutes to a few hours).

4. Measurement and Calculation:

  • Measure the absorbance of the mixture at 630 nm using a spectrophotometer.[2]

  • The amount of siderophore is inversely proportional to the absorbance at 630 nm.

  • The percentage of siderophore units can be calculated using the following formula: % Siderophore Units = [(Ar - As) / Ar] x 100 where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

Visualizing the Methodologies

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated.

experimental_workflow cluster_pyoverdine Pyoverdine Detection cluster_cas CAS Assay p1 Culture Growth (Iron-deficient medium) p2 Centrifugation p1->p2 p3 Collect Supernatant p2->p3 p4 Fluorescence Measurement (Ex: 400nm, Em: 460nm) p3->p4 p5 Quantification p4->p5 c1 Culture Growth (Iron-deficient medium) c2 Centrifugation c1->c2 c3 Collect Supernatant c2->c3 c4 Mix with CAS Reagent c3->c4 c5 Incubation c4->c5 c6 Absorbance Measurement (630nm) c5->c6 c7 Quantification c6->c7 detection_principles cluster_pyo Pyoverdine Detection Principle cluster_cas_principle CAS Assay Principle Pyoverdine Pyoverdine Emission Fluorescence Emission (460nm) Pyoverdine->Emission Excitation Excitation Light (400nm) Excitation->Pyoverdine Detector Detector Emission->Detector Siderophore Siderophore CAS_Fe CAS-Fe(III) Complex (Blue) Siderophore->CAS_Fe competes for Fe(III) Siderophore_Fe Siderophore-Fe(III) Complex CAS_Fe->Siderophore_Fe Free_CAS Free CAS (Orange/Yellow) CAS_Fe->Free_CAS

References

Cross-Reactivity of Mordant Blue 29 with Various Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Mordant Blue 29, also known as Chrome Azurol S, with a range of metal ions. The information is supported by experimental data from peer-reviewed scientific literature to assist in the development of robust analytical methods and to understand potential interferences.

Performance Overview

This compound is a triphenylmethane (B1682552) dye widely used as a chromogenic reagent in spectrophotometry for the quantification of various metal ions. Its utility stems from the formation of colored complexes with metal ions, leading to a measurable change in absorbance. While it is a sensitive reagent, it is known to be non-selective, exhibiting cross-reactivity with a multitude of metal ions. This guide outlines the reactivity of this compound with several metal ions, presenting quantitative data where available to facilitate a comparative assessment.

Quantitative Data Summary

The following table summarizes the known quantitative parameters for the interaction of this compound with different metal ions. The data has been compiled from various studies focused on the spectrophotometric determination of specific metals. It is important to note that experimental conditions such as pH and buffer systems can significantly influence these values.

Metal IonStoichiometry (Metal:Dye)Stability Constant (log K)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Wavelength (λmax) (nm)Optimal pH
Aluminum (Al³⁺)1:210.3-5455.8
Beryllium (Be²⁺)1:1-2.2 x 10⁴5684.6
Copper (Cu²⁺)1:15.2---
Scandium (Sc³⁺)1:16.8---
Thorium (Th⁴⁺)1:29.8---
Uranium (U⁶⁺)1:15.9---
Zirconium (Zr⁴⁺)--3.93 x 10³5984.2[1]

Note: A hyphen (-) indicates that the data was not available in the reviewed literature.

Qualitative Reactivity

  • Cobalt (Co²⁺)

  • Gallium (Ga³⁺)

  • Iron (Fe³⁺)

  • Manganese (Mn²⁺)

  • Mercury (Hg²⁺)

  • Nickel (Ni²⁺)

  • Silver (Ag⁺)

  • Vanadium (V³⁺)

  • Zinc (Zn²⁺)

Experimental Protocols

The following is a generalized experimental protocol for the spectrophotometric determination of a metal ion using this compound, based on common methodologies reported in the literature.[1][2] Researchers should optimize these parameters for their specific analytical needs.

Objective: To determine the concentration of a specific metal ion by measuring the absorbance of its complex with this compound.

Materials:

  • This compound (Chrome Azurol S) solution (e.g., 0.05% w/v in deionized water)

  • Standard stock solution of the target metal ion (e.g., 1000 ppm)

  • Buffer solution appropriate for the target metal ion (e.g., acetate (B1210297) buffer for Be²⁺)[2]

  • Deionized water

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion by diluting the stock solution with deionized water to achieve a range of concentrations.

  • Complex Formation:

    • In a series of volumetric flasks, add a specific volume of each standard solution (and a blank with deionized water).

    • Add an appropriate volume of the buffer solution to maintain the optimal pH for complex formation.

    • Add a fixed volume of the this compound solution.

    • Dilute to the final volume with deionized water and mix thoroughly.

    • Allow the solution to stand for a specified time to ensure complete complex formation.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-dye complex.

    • Use the blank solution to zero the spectrophotometer.

    • Measure the absorbance of each standard solution.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.

  • Sample Analysis: Prepare the unknown sample in the same manner as the standard solutions and measure its absorbance. Determine the concentration of the metal ion in the sample from the calibration curve.

Interference Study: To assess the cross-reactivity with other metal ions, a known concentration of the potential interfering ion is added to a standard solution of the target metal ion, and the change in absorbance is measured. Masking agents, such as EDTA, can be employed to minimize interference from specific ions.[2]

Visualizations

Experimental Workflow for Testing Metal Ion Cross-Reactivity

G Experimental Workflow for Cross-Reactivity Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions (this compound, Metal Ions) C Mix this compound, Target Metal Ion, and Buffer A->C B Prepare Buffer Solution B->C D Add Potential Interfering Metal Ion C->D Introduce Interferent E Incubate for Complex Formation C->E Control (No Interferent) D->E F Measure Absorbance at λmax E->F G Compare Absorbance with Control (No Interferent) F->G H Determine Percent Interference G->H

Caption: Workflow for assessing the interference of various metal ions.

Signaling Pathway of Metal Ion Detection

G General Mechanism of Metal Ion Detection MB29 This compound (Free Dye) Complex This compound-Metal Complex (Colored) MB29->Complex Metal Metal Ion (Mn+) Metal->Complex Signal Change in Absorbance Complex->Signal Generates

Caption: Simplified mechanism of colorimetric metal ion detection.

References

A Comparative Guide to Iron Detection: Mordant Blue 29 vs. Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of iron in biological samples is paramount. This guide provides a detailed comparison of Mordant Blue 29 with two widely used alternatives, Prussian blue and Ferrozine-based assays, offering insights into their sensitivity, specificity, and experimental protocols to aid in the selection of the most suitable method for your research needs.

Iron is a critical element in numerous physiological and pathological processes, making its precise measurement essential in various fields of study. While several techniques exist for iron detection, they differ significantly in their principles, applications, and performance characteristics. This guide focuses on a comparative analysis of this compound (also known as Chrome Azurol S), the traditional Prussian blue stain, and the quantitative Ferrozine-based colorimetric assay.

Performance Characteristics at a Glance

The selection of an appropriate iron detection method hinges on the specific requirements of the experiment, such as the need for quantification, the type of sample, and the expected iron concentration. The following table summarizes the key performance characteristics of this compound, Prussian blue, and Ferrozine-based assays.

FeatureThis compound (Chrome Azurol S)Prussian BlueFerrozine-Based Assays
Principle Colorimetric; detects iron-binding compounds (siderophores) that scavenge iron from an iron-dye complex, causing a color change from blue to orange.[1]Histochemical; ferric iron (Fe³⁺) reacts with potassium ferrocyanide to form an insoluble blue pigment (ferric ferrocyanide).[2][3][4][5][6]Colorimetric; ferrous iron (Fe²⁺) forms a stable, colored complex with the Ferrozine (B1204870) reagent.[7][8]
Detected Iron Form Primarily indirect detection of ferric iron (Fe³⁺) via chelators.Ferric iron (Fe³⁺).[2][3][9]Ferrous iron (Fe²⁺); total iron can be measured after reduction of Fe³⁺ to Fe²⁺.[7][8]
Sensitivity Qualitative to semi-quantitative for siderophore detection. Quantitative data for direct iron detection is not well-established.High; can detect single granules of iron in cells.[4][5] Primarily a qualitative or semi-quantitative method.[10]High; quantitative with a low limit of detection.
Limit of Detection Not well-defined for direct iron quantification.Not typically expressed as a concentration; detects visually identifiable iron deposits.[10][11]As low as 0.040 µg/mL.[12] Other reported values include ~0.5 µM to 12 µg/dL.[13]
Specificity Not entirely specific for iron; can be adapted to detect other metal ions like copper, aluminum, and arsenic.[14]High for ferric iron; does not react with ferrous iron or other metals under standard acidic conditions.[2][9]Generally good for iron, but can be subject to interference from other metal ions and chelating agents like EDTA.[8][13]
Primary Application Detection of siderophores (iron-chelating compounds) produced by microorganisms.[1][15]Histological staining of tissues and cells to visualize iron deposits.[3][4]Quantitative measurement of iron in a variety of biological samples, including serum, plasma, and cell lysates.[7]

Experimental Methodologies

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are the summarized experimental protocols for each of the discussed iron detection methods.

This compound (Chrome Azurol S) Assay for Siderophore Detection

The Chrome Azurol S (CAS) assay is a widely used method for detecting the production of siderophores by microorganisms.[1][15] The principle is based on the competition for iron between the strong chelator Chrome Azurol S (in a complex with a detergent) and any siderophores present in the sample.

Experimental Workflow:

prep Prepare CAS Assay Solution (Chrome Azurol S, FeCl3, HDTMA, Piperazine) mix Mix Sample with CAS Assay Solution prep->mix sample Prepare Sample (e.g., bacterial culture supernatant) sample->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at ~630 nm or Observe Color Change incubate->measure

Figure 1. Workflow for the Chrome Azurol S (CAS) assay.

Protocol:

  • Prepare the CAS assay solution: This involves the sequential mixing of Chrome Azurol S, a ferric chloride solution, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine (B1678402) buffer solution.[16]

  • Sample Preparation: Centrifuge the microbial culture to obtain the supernatant, which will contain any secreted siderophores.

  • Reaction: Mix the culture supernatant with the CAS assay solution.

  • Incubation: Allow the reaction to proceed at room temperature.

  • Detection: A color change from blue to orange or pink indicates the presence of siderophores. The change in absorbance can be measured spectrophotometrically at approximately 630 nm for a semi-quantitative estimation of siderophore production.[16]

Prussian Blue Staining for Histological Iron Detection

Prussian blue staining is a classic histochemical technique for the visualization of ferric iron deposits in tissue sections and cultured cells.[3][4]

Experimental Workflow:

fix Fix Sample (e.g., tissue section, cells) hydrate (B1144303) Deparaffinize and Hydrate to Distilled Water fix->hydrate stain Incubate in Working Solution (Potassium Ferrocyanide and HCl) hydrate->stain wash1 Rinse with Distilled Water stain->wash1 counterstain Apply Counterstain (e.g., Nuclear Fast Red) wash1->counterstain wash2 Rinse with Distilled Water counterstain->wash2 dehydrate Dehydrate and Mount wash2->dehydrate

Figure 2. Workflow for Prussian blue staining.

Protocol:

  • Sample Preparation: Deparaffinize and hydrate formalin-fixed, paraffin-embedded tissue sections to distilled water. For cultured cells, fix the cells with an appropriate fixative.

  • Staining Solution: Prepare a fresh working solution by mixing equal parts of 2% potassium ferrocyanide and 2% hydrochloric acid.[10]

  • Incubation: Immerse the slides in the staining solution for 10-20 minutes at room temperature.[4][10]

  • Washing: Rinse the slides thoroughly with distilled water.

  • Counterstaining: Counterstain with a suitable nuclear stain, such as Nuclear Fast Red, for 5 minutes to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of alcohol, clear in xylene, and mount with a coverslip.

  • Visualization: Ferric iron deposits will appear as a bright blue color.

Ferrozine-Based Assay for Quantitative Iron Determination

The Ferrozine-based assay is a sensitive and widely used colorimetric method for the quantification of iron in various biological samples.[7] The assay relies on the formation of a magenta-colored complex between ferrous iron and the Ferrozine reagent.

Signaling Pathway:

Fe3 Fe³⁺ (in sample) Fe2 Fe²⁺ Fe3->Fe2 Reduction reductant Reducing Agent (e.g., Ascorbic Acid) reductant->Fe2 complex Fe²⁺-Ferrozine Complex (Magenta) Fe2->complex ferrozine Ferrozine ferrozine->complex measure Measure Absorbance at ~562 nm complex->measure

Figure 3. Principle of the Ferrozine-based iron assay.

Protocol:

  • Sample Preparation: Prepare samples (e.g., serum, plasma, cell lysates) and iron standards of known concentrations. For total iron measurement, a releasing agent is added to liberate iron from binding proteins, and a reducing agent (e.g., ascorbic acid or hydroxylamine) is used to convert all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reaction: Add the Ferrozine reagent to the prepared samples and standards.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes) to allow for color development.

  • Measurement: Measure the absorbance of the magenta-colored complex at approximately 562 nm using a spectrophotometer.

  • Quantification: Determine the iron concentration in the samples by comparing their absorbance to the standard curve generated from the iron standards.

Conclusion

The choice of an iron detection method should be guided by the specific research question and the nature of the samples being analyzed.

  • This compound (Chrome Azurol S) is a valuable tool for screening and semi-quantitatively assessing the production of iron-chelating siderophores by microorganisms. Its utility for the direct and quantitative measurement of iron in biological samples is less established, and its specificity can be a limitation.

  • Prussian blue staining remains the gold standard for the in situ visualization of ferric iron deposits in tissues and cells.[3][4] Its high sensitivity and specificity for ferric iron make it an indispensable qualitative and semi-quantitative technique in histology and pathology. However, it is not suitable for precise quantification of iron concentration.

  • Ferrozine-based assays are highly recommended for the accurate and sensitive quantification of total iron or ferrous iron in a wide range of biological fluids and cell extracts.[7] The availability of commercial kits and the straightforward colorimetric readout make it a robust and accessible method for many research laboratories.

By understanding the principles, performance characteristics, and experimental protocols of these distinct methods, researchers can make an informed decision to select the most appropriate technique for their iron detection needs, ensuring the generation of accurate and meaningful data.

References

A Researcher's Guide to Colorimetric Siderophore Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of siderophores—small, high-affinity iron-chelating molecules produced by microorganisms—is crucial. This guide provides a comprehensive comparison of the most common colorimetric methods for siderophore detection, complete with quantitative performance data, detailed experimental protocols, and workflow diagrams to aid in experimental design and execution.

Siderophores play a significant role in microbial iron acquisition and are implicated in virulence, biofilm formation, and symbiotic interactions. Their study is pivotal in understanding microbial physiology, identifying novel antimicrobial targets, and developing therapeutic agents. The choice of detection method can significantly impact experimental outcomes, making a thorough understanding of the available assays essential. This guide focuses on the widely used universal Chrome Azurol S (CAS) assay and specific assays for the chemical classification of siderophores, including the Arnow's method for catechols, the Csaky's and Rioux's tests for hydroxamates and catechols respectively.

Quantitative Comparison of Colorimetric Siderophore Detection Methods

The selection of an appropriate assay depends on the specific research question, the expected type of siderophore, and the required sensitivity. The following table summarizes the key quantitative parameters of the most common colorimetric methods.

Method Siderophore Type Detected Principle Wavelength of Measurement Limit of Detection (LOD) Key Advantages Key Disadvantages
Chrome Azurol S (CAS) Assay Universal (all types)Competition for iron between the siderophore and the CAS-iron complex, causing a color change from blue to orange/yellow.[1][2]630 nm[3]~2.5 µMUniversal for all siderophore types; simple and widely used.[1][3]Non-specific; can be inhibited by certain media components; detergent can be toxic to some microbes.[3][4][5]
Arnow's Method CatecholNitration of the catechol ring in the presence of nitrous acid, forming a colored product.[3]510 nmNot explicitly defined, but highly sensitive.Specific for catechol-type siderophores; relatively simple and fast.[3]Less sensitive than the Rioux method; can be affected by other phenolic compounds.[6]
Csaky's Test HydroxamateHydrolysis of hydroxamates to hydroxylamine, followed by oxidation and coupling to form a colored azo dye.[3][7]526 nm[7]0.25 µg/mL (~5 µM for a 500 Da siderophore)[4][8]Highly sensitive and specific for hydroxamate-type siderophores.[3]Multi-step procedure involving heating and several reagents.[7]
Rioux's Method CatecholReduction of Fe³⁺ to Fe²⁺ by the catechol group, followed by the formation of a colored complex with 1,10-phenanthroline.[6]510 nm[6]Linear range: 0.16 to 60 µM[6]Highly sensitive (approximately seven times more than Arnow's); effective for substituted catechols.[6]Requires heating and is a multi-step procedure.[6]

Experimental Workflows and Signaling Pathways

To visualize the experimental process, the following diagrams illustrate the general workflow for siderophore detection and the reaction principles of the specific assays.

Siderophore_Detection_Workflow cluster_prep Sample Preparation cluster_detection Siderophore Detection cluster_analysis Data Analysis Culture Microbial Culture in Iron-Deficient Medium Centrifuge Centrifugation Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant CAS_Assay Universal Detection (CAS Assay) Supernatant->CAS_Assay Universal Screen Specific_Assay Specific Detection (Arnow's, Csaky's, Rioux's) Supernatant->Specific_Assay Specific Typing Spectro Spectrophotometry CAS_Assay->Spectro Specific_Assay->Spectro Quantify Quantification Spectro->Quantify CAS_Assay_Principle CAS_Fe_Complex CAS-Fe³⁺ Complex (Blue) Siderophore_Fe_Complex Siderophore-Fe³⁺ Complex CAS_Fe_Complex->Siderophore_Fe_Complex + Siderophore Free_CAS Free CAS (Orange/Yellow) CAS_Fe_Complex->Free_CAS Releases Siderophore Siderophore Siderophore->Siderophore_Fe_Complex Binds Fe³⁺ Specific_Assay_Principles cluster_arnow Arnow's Method (Catechol) cluster_csaky Csaky's Test (Hydroxamate) Catechol Catechol Siderophore Reagents_A + Nitrite-Molybdate Reagent + NaOH Catechol->Reagents_A Colored_Product_A Colored Product (Yellow to Orange-Red) Reagents_A->Colored_Product_A Hydroxamate Hydroxamate Siderophore Hydrolysis Acid Hydrolysis Hydroxamate->Hydrolysis Hydroxylamine Hydroxylamine Hydrolysis->Hydroxylamine Oxidation Oxidation Hydroxylamine->Oxidation Nitrite Nitrite Oxidation->Nitrite Coupling + Sulfanilic Acid + Naphthylamine Nitrite->Coupling Colored_Dye Azo Dye (Deep Pink) Coupling->Colored_Dye

References

A Researcher's Guide to the Quantitative Validation of Siderophore Production: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and microbial biotechnology, the accurate quantification of siderophores—small, high-affinity iron-chelating compounds produced by microorganisms—is crucial for understanding microbial iron acquisition, virulence, and for the development of novel therapeutic agents. This guide provides a detailed comparison of the primary method for quantitative siderophore validation, the Chrome Azurol S (CAS) assay, with other alternative techniques, supported by experimental data and detailed protocols.

The Gold Standard: Chrome Azurol S (CAS) Assay

The CAS assay stands as the most widely used and universally accepted method for both detecting and quantifying siderophores.[1][2][3] Its principle lies in a competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S. In the assay reagent, CAS is complexed with ferric iron (Fe³⁺) and a detergent like hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex.[4][5] When siderophores are introduced, they sequester iron from this complex due to their higher affinity, leading to the release of the free CAS dye and a corresponding color change from blue to orange, yellow, or purple, which can be quantified spectrophotometrically.[3][5][6]

Quantitative CAS Assay Performance

The quantitative liquid CAS assay is highly sensitive and can be adapted for high-throughput screening in a 96-well microplate format.[1][7] The amount of siderophore is typically expressed in terms of percent siderophore units (psu) or correlated with a standard curve of a known siderophore like deferoxamine (B1203445) mesylate (DFOM).

ParameterPerformance of Quantitative CAS Assay
Principle Competitive iron binding between siderophore and CAS dye, leading to a measurable color change.
Detection Wavelength 630 nm[1][6]
Output Decrease in absorbance at 630 nm is proportional to the siderophore concentration.
Quantification Calculated as percent siderophore units (psu) or by using a standard curve of a known siderophore.
Advantages Universal for all types of siderophores, high sensitivity, adaptable to high-throughput screening.[1][7]
Disadvantages Indirect quantification, potential interference from other chelating agents, toxicity of the HDTMA detergent to some microorganisms (can be mitigated with the O-CAS modification).[1][5]

Alternative Methods for Siderophore Quantification

While the CAS assay is a universal method, other techniques can be employed for the quantification of specific types of siderophores. These methods are often used as complementary assays to confirm the results of the CAS assay and to characterize the type of siderophore being produced.

MethodPrincipleTarget Siderophore TypeAdvantagesDisadvantages
Arnow's Assay Colorimetric method based on the reaction of catechol groups with nitrous acid to form a yellow-colored compound.[1]CatecholatesSpecific for catecholate-type siderophores, simple and rapid.Not universal, requires a standard curve of a known catecholate.
Spectrophotometric Analysis of Pyoverdine Direct quantification of pyoverdine from bacterial supernatant by measuring its absorbance at a specific wavelength (around 380-400 nm).[6]PyoverdineDirect and rapid quantification, does not require a specific reagent.Only applicable to pyoverdine-producing organisms like Pseudomonas aeruginosa.
Spectrophotometric Analysis of Pyochelin Quantification of pyochelin after extraction from the supernatant by measuring its absorbance at a specific wavelength (around 313 nm).[6]PyochelinSpecific for pyochelin.Requires an extraction step before quantification.[6]
Cross-feeding Bioassays Utilizes a tester strain that is unable to produce its own siderophores but can utilize specific siderophores produced by the test organism for growth under iron-limiting conditions.[1][3]Various (depends on the tester strain)Provides a biological measure of siderophore activity.Qualitative to semi-quantitative, dependent on the availability of suitable tester strains.

Experimental Protocols

Quantitative Liquid CAS Assay

1. Preparation of CAS Assay Solution:

  • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

  • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

  • Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

  • Slowly mix Solution 1 and Solution 2, then add Solution 3 while stirring vigorously. The resulting solution should be deep blue. Autoclave and store in a dark bottle.

2. Assay Procedure:

  • Grow the microbial culture in an iron-deficient medium to induce siderophore production.

  • Centrifuge the culture to obtain the cell-free supernatant.

  • In a microtiter plate, mix 100 µl of the supernatant with 100 µl of the CAS assay solution.

  • As a reference (Ar), mix 100 µl of the sterile culture medium with 100 µl of the CAS assay solution.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a microplate reader.

3. Calculation of Siderophore Units:

  • The percentage of siderophore units (psu) is calculated using the following formula: psu = [(Ar - As) / Ar] * 100

Arnow's Assay for Catecholate Siderophores

1. Reagents:

2. Assay Procedure:

  • To 1 ml of the culture supernatant, add 1 ml of 0.5 N HCl.

  • Add 1 ml of the nitrite-molybdate reagent and mix.

  • Add 1 ml of 1 N NaOH and mix. The appearance of a yellow color indicates the presence of catecholates.

  • Measure the absorbance at 510 nm.

  • Quantify the concentration using a standard curve prepared with a known catecholate siderophore (e.g., 2,3-dihydroxybenzoic acid).

Visualizing the Workflow

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Culture 1. Microbial Culture in Iron-Deficient Medium Supernatant 2. Harvest Cell-Free Supernatant Culture->Supernatant Mix 3. Mix Supernatant with CAS Reagent Supernatant->Mix Incubate 4. Incubate at Room Temperature Mix->Incubate Measure 5. Measure Absorbance at 630 nm Incubate->Measure Calculate 6. Calculate Percent Siderophore Units (psu) Measure->Calculate

Siderophore_Quantification_Decision_Tree Start Start: Need to Quantify Siderophore Production Universal Universal Quantification? Start->Universal CAS_Assay Use Quantitative CAS Assay Universal->CAS_Assay Yes Specific_Type Specific Siderophore Type Known? Universal->Specific_Type No Specific_Type->CAS_Assay No Catecholate Catecholate? Specific_Type->Catecholate Yes Pyoverdine Pyoverdine? Catecholate->Pyoverdine No Arnow_Assay Use Arnow's Assay Catecholate->Arnow_Assay Yes Spectro_Pyoverdine Direct Spectrophotometry (380-400 nm) Pyoverdine->Spectro_Pyoverdine Yes Other_Specific Use Other Specific Assays Pyoverdine->Other_Specific No Confirm_with_CAS Confirm with CAS Assay Arnow_Assay->Confirm_with_CAS Spectro_Pyoverdine->Confirm_with_CAS Other_Specific->Confirm_with_CAS

References

A Researcher's Guide to Protein Analysis: Cross-Validation of Mordant Blue 29 with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of proteins are paramount. While various techniques exist for protein visualization and analysis, understanding their compatibility is crucial for a seamless experimental workflow. This guide provides a comprehensive comparison between Mordant Blue 29, a dye with applications in protein detection, and mass spectrometry, the gold standard for protein identification and quantification. We will delve into their respective methodologies, compare their performance, and provide supporting data to guide your research decisions.

Methodologies at a Glance: this compound vs. Mass Spectrometry

This compound, also known as Chrome Azurol S, is a triarylmethane dye.[1] Its primary use in analytical chemistry is as an indicator for metal ions.[2] While it can be used to stain proteins, its mechanism is not as well-characterized for this purpose as other common protein stains.

Mass spectrometry (MS)-based proteomics, on the other hand, is a powerful and versatile technique for identifying and quantifying proteins in complex biological samples.[3][4] The most common approach, known as "bottom-up" proteomics, involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by a mass spectrometer.[5]

The following table summarizes the key differences in their experimental approaches:

FeatureThis compoundMass Spectrometry (Bottom-Up Proteomics)
Principle Colorimetric detection based on dye-protein interaction.Measurement of the mass-to-charge ratio of ionized peptides.
Sample Prep Typically involves fixing the protein in a gel matrix followed by staining and destaining.Protein extraction, reduction, alkylation, and enzymatic digestion.
Output Visual bands on a gel, indicating the presence and relative abundance of proteins.A list of identified proteins and their relative or absolute quantification.
Information Molecular weight estimation and relative quantity.Definitive protein identification, sequence information, post-translational modifications, and precise quantification.

Experimental Protocols

This compound Staining Protocol (Hypothetical for Protein Gels)

As specific protocols for using this compound for protein gel staining are not widely established, a general staining procedure would likely follow the principles of other colorimetric dyes like Coomassie Brilliant Blue.

  • Fixation: After electrophoresis, the gel is immersed in a fixing solution (e.g., 40% methanol, 10% acetic acid) to precipitate the proteins within the gel matrix.

  • Washing: The gel is washed with deionized water to remove the fixing solution.

  • Staining: The gel is incubated in a staining solution containing this compound. The optimal concentration and incubation time would require empirical determination.

  • Destaining: The gel is moved to a destaining solution to remove the background stain, allowing for the visualization of protein bands.

Mass Spectrometry Experimental Workflow

The following diagram illustrates a typical bottom-up proteomics workflow:

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Digestion Enzymatic Digestion ReductionAlkylation->Digestion LC Liquid Chromatography (LC) Separation Digestion->LC MS Mass Spectrometry (MS) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS DatabaseSearch Database Search MSMS->DatabaseSearch ProteinID Protein Identification DatabaseSearch->ProteinID Quantification Quantification ProteinID->Quantification

Caption: A typical workflow for bottom-up proteomics using mass spectrometry.

Data Presentation: A Comparative Analysis

Direct quantitative comparison data for this compound and mass spectrometry is not available in published literature. However, we can infer a comparison based on the known performance of similar staining methods and the established capabilities of mass spectrometry.

ParameterThis compound (Inferred)Mass Spectrometry
Sensitivity Likely in the nanogram range, similar to other colorimetric stains.Femtomole to attomole range.
Dynamic Range Limited, typically 1-2 orders of magnitude.3-5 orders of magnitude, depending on the method.[6]
Specificity Stains proteins non-specifically.Highly specific identification based on peptide fragmentation patterns.
Quantification Relative, based on band intensity.Relative or absolute, highly accurate.[7]
Throughput Low, limited by gel electrophoresis.High, with automated sample processing and data analysis.

Compatibility and Cross-Validation Challenges

A significant challenge in cross-validating results from a protein stain like this compound with mass spectrometry is the compatibility of the staining procedure with downstream MS analysis. Many staining protocols, particularly those involving aldehydes like glutaraldehyde (B144438) (sometimes used in silver staining), can chemically cross-link proteins, making them resistant to enzymatic digestion and hindering peptide extraction for MS analysis.[8]

While some stains are specifically designed to be MS-compatible, the properties of this compound in this regard are unknown.[9][10] If this compound were to be used, extensive destaining would be necessary to remove the dye, as it could interfere with the ionization process in the mass spectrometer.[11]

The following logical workflow illustrates the considerations for attempting a cross-validation:

Cross-Validation Logic Start Protein Sample SDS_PAGE SDS-PAGE Start->SDS_PAGE Staining This compound Staining SDS_PAGE->Staining Band_Excision Band Excision Staining->Band_Excision Incompatibility Potential Incompatibility (Cross-linking, Ion Suppression) Staining->Incompatibility Destaining Extensive Destaining Band_Excision->Destaining In_Gel_Digestion In-Gel Digestion Destaining->In_Gel_Digestion MS_Analysis Mass Spectrometry Analysis In_Gel_Digestion->MS_Analysis Incompatibility->MS_Analysis

Caption: Logical workflow for cross-validating a protein stain with mass spectrometry.

Conclusion and Recommendations

While this compound may have applications in the colorimetric detection of proteins, its use in workflows requiring downstream mass spectrometry analysis is not established and presents significant potential for incompatibility. For researchers needing definitive protein identification and accurate quantification, mass spectrometry is the unequivocal method of choice.

For optimal results, we recommend the following:

  • Prioritize Mass Spectrometry-Compatible Stains: If protein visualization on a gel is necessary before MS analysis, use a well-documented MS-compatible stain such as Coomassie Brilliant Blue or certain fluorescent dyes.[8]

  • Direct-to-MS Analysis: For high-throughput and quantitative studies, consider in-solution digestion of protein samples followed by direct analysis with LC-MS/MS, bypassing the need for gel electrophoresis and staining altogether.

  • Method Validation: If a novel staining method is to be employed, its compatibility with mass spectrometry must be rigorously validated by comparing results with and without staining to ensure no interference with protein identification and quantification.

By understanding the strengths and limitations of different protein analysis techniques, researchers can design more robust experiments and generate higher quality, more reliable data.

References

A Comparative Guide to Copper Detection in Biological Samples: Evaluating Mordant Blue 29 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mordant Blue 29 (also known as Chromeazurol S) with other leading methods for the detection and quantification of copper in biological samples. The following sections detail the performance, experimental protocols, and underlying principles of each technique to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Copper Detection in Biological Systems

Copper is an essential trace element involved in a myriad of physiological processes, from cellular respiration to neurotransmitter synthesis. However, dysregulation of copper homeostasis is implicated in various pathological conditions, including Wilson's disease, Menkes disease, neurodegenerative disorders, and cancer.[1][2][3] Consequently, the accurate and sensitive detection of copper in biological matrices such as blood, serum, and cells is crucial for both basic research and clinical diagnostics. This guide focuses on the accuracy and applicability of this compound and compares it with prominent alternative techniques.

This compound (Chromeazurol S) for Copper Detection

This compound, or Chromeazurol S (CAS), is a chromogenic agent that forms colored complexes with various metal ions, including copper.[4][5] Its primary application in a biological context has been in the Chrome Azurol S (CAS) assay for the detection of siderophores—small, high-affinity iron-chelating molecules produced by microorganisms.[6][7] The CAS assay can be adapted to detect chelators for other metals, including copper, by replacing iron in the reagent with the metal of interest.[7] In the presence of a chelating agent that removes copper from the CAS-copper complex, the solution changes color, allowing for indirect quantification.

Comparison of Copper Detection Methods

The following table summarizes the performance of this compound alongside other common methods for copper detection in biological samples.

MethodPrincipleSample Type(s)Limit of Detection (LOD)ThroughputKey AdvantagesKey Disadvantages
This compound (Chromeazurol S) ColorimetricPrimarily microbial cultures; potentially adaptable for biological fluidsNot well-established for direct copper quantification in biological samplesHighSimple, inexpensive, high-throughput potentialLacks specificity for copper, potential for interference from other metals and proteins, limited validation for direct quantification in biological matrices[4][7]
Fluorescent Probes FluorescenceLive cells, tissues, biological fluidsNanomolar to micromolar range (e.g., 0.10 µM, 1.20 µM)[8][9]High (suitable for high-content screening)High sensitivity, spatiotemporal resolution in living systems, variety of probes available for different copper species (Cu+, Cu2+)[10][11]Can be sensitive to the cellular environment (pH, viscosity), potential for phototoxicity and bleaching, may require specific imaging equipment[8]
Click Chemistry-Based Assays Catalytic reaction leading to a detectable signal (e.g., fluorescence, color change)Biological fluids, cell lysates, live cellsMicromolar range (e.g., 1.8 µM for a colorimetric assay)[12]Moderate to HighHigh specificity for copper(I), rapid reaction kinetics, can be adapted for various detection modalities[12][13]Requires synthesis of specific probes, may require a reducing agent to convert Cu2+ to Cu+
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of atoms and mass-to-charge ratio detectionSerum, plasma, whole blood, tissues, urineParts per billion (ppb) or lowerLow to Moderate"Gold standard" for elemental analysis, extremely high sensitivity and accuracy, capable of isotopic analysis[14][15]Requires expensive instrumentation, extensive sample preparation (digestion), destroys the sample, provides total elemental concentration only[16]

Experimental Protocols

This compound (Chromeazurol S) Assay (Adapted from Siderophore Detection)

This protocol is an adaptation of the CAS assay for the qualitative or semi-quantitative detection of copper-chelating agents. Its direct application for accurate copper quantification in biological samples requires further validation.

Reagent Preparation:

  • CAS Solution: Dissolve 60.5 mg of Chromeazurol S in 50 mL of deionized water.

  • HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Copper Solution: Prepare a 1 mM solution of CuSO₄ in 10 mM HCl.

  • Shuttle Solution: Mix the CAS and HDTMA solutions. While stirring, slowly add the copper solution. The solution will turn blue. Autoclave and store in the dark.

Procedure:

  • Mix 500 µL of the biological sample (e.g., cell lysate, diluted serum) with 500 µL of the CAS shuttle solution.

  • Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm. A decrease in absorbance indicates the presence of a substance that has removed copper from the CAS complex.

Note: For quantitative analysis, a standard curve would need to be prepared using known concentrations of a strong copper chelator, and the results would be expressed as chelator equivalents rather than a direct copper concentration.

Fluorescent Probe-Based Copper Detection in Live Cells

This is a general protocol for imaging intracellular copper using a fluorescent probe. Specific details will vary depending on the probe used.

Materials:

  • Fluorescent copper probe (e.g., a fluorescein-based probe)[8]

  • Live cells cultured on a suitable imaging dish

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescent probe at a specific concentration (e.g., 5-10 µM) in cell culture media for a designated time (e.g., 30 minutes) at 37°C.[10]

  • Wash the cells with PBS to remove the excess probe.

  • If investigating the response to exogenous copper, treat the cells with a solution of a copper salt (e.g., CuSO₄) for a specific duration.[10]

  • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence intensity would indicate the presence of copper.

Click Chemistry-Based Copper Detection

This protocol outlines a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for copper detection.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized reporter molecule (e.g., a fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (reducing agent)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Biological sample

Procedure:

  • Prepare a reaction mixture containing the azide (B81097) and alkyne components in a suitable buffer.

  • Add the biological sample to the reaction mixture.

  • Prepare a fresh solution of the copper catalyst by pre-mixing CuSO₄ and THPTA ligand.

  • Add the copper catalyst to the reaction mixture.

  • Initiate the click reaction by adding a fresh solution of sodium ascorbate.[17]

  • Incubate the reaction at room temperature for 15-30 minutes.[17]

  • Detect the signal from the reporter molecule (e.g., measure fluorescence). The signal intensity is proportional to the amount of copper(I) that catalyzed the reaction.

ICP-MS Analysis of Copper in Serum

This protocol provides a general workflow for the determination of total copper concentration in a serum sample.

Materials:

  • Serum sample

  • Trace-metal-free nitric acid (HNO₃)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

  • Sample Digestion:

    • In a trace-metal-free digestion vessel, combine a precise volume of serum (e.g., 0.3 mL) with a defined volume of concentrated nitric acid (e.g., 1.5 mL) and deionized water (e.g., 1.5 mL).[14]

    • Digest the sample using a microwave digestion system according to a validated temperature and time program (e.g., 25 minutes at 190°C).[14]

    • Allow the digested sample to cool and dilute to a final volume with deionized water.

  • Instrument Calibration:

    • Prepare a series of external calibration standards with known copper concentrations in a matrix-matching solution (e.g., 1-5% nitric acid).

  • Analysis:

    • Introduce the digested sample and calibration standards into the ICP-MS.

    • Measure the ion intensity for the copper isotopes (e.g., ⁶³Cu and ⁶⁵Cu).

    • Quantify the copper concentration in the sample by comparing its signal to the calibration curve.

Signaling Pathways and Experimental Workflows

Cellular Copper Homeostasis

The maintenance of appropriate intracellular copper levels is a tightly regulated process involving a network of transporters and chaperones.

CopperHomeostasis Cellular Copper Homeostasis Pathway Extracellular Extracellular Copper (Cu2+) CTR1 CTR1 (Copper Transporter 1) Extracellular->CTR1 Reduction to Cu+ Cu_pool Intracellular Labile Copper Pool (Cu+) CTR1->Cu_pool Import Atox1 Atox1 (Copper Chaperone) Cu_pool->Atox1 CCS CCS (Chaperone for SOD1) Cu_pool->CCS COX17 COX17 Cu_pool->COX17 ATP7A_B ATP7A / ATP7B (Copper ATPases) Atox1->ATP7A_B TGN Trans-Golgi Network ATP7A_B->TGN Copper loading Vesicular_Export Vesicular Export ATP7A_B->Vesicular_Export Export (High Copper) Cuproenzymes Cuproenzymes TGN->Cuproenzymes SOD1 SOD1 CCS->SOD1 Copper insertion Mitochondrion Mitochondrion Cytochrome_c_oxidase Cytochrome c oxidase Mitochondrion->Cytochrome_c_oxidase Copper insertion COX17->Mitochondrion

Caption: A simplified diagram of the cellular copper homeostasis pathway.

This pathway illustrates the entry of copper into the cell via the CTR1 transporter, its delivery by chaperones like Atox1 and CCS to various cellular compartments and cuproenzymes, and its export via ATP7A/B to maintain cellular balance.[2][18]

General Workflow for Copper Detection in Serum

The following diagram outlines a typical experimental workflow for quantifying copper in a serum sample using different analytical techniques.

CopperDetectionWorkflow Workflow for Copper Detection in Serum cluster_methods Analytical Methods start Serum Sample Collection centrifugation Centrifugation to separate serum start->centrifugation serum Serum centrifugation->serum colorimetric Colorimetric Assay (e.g., this compound) serum->colorimetric fluorescent Fluorescent Assay serum->fluorescent icpms ICP-MS serum->icpms sample_prep_color Dilution / Reagent Addition colorimetric->sample_prep_color sample_prep_fluor Dilution / Probe Addition fluorescent->sample_prep_fluor sample_prep_icpms Acid Digestion icpms->sample_prep_icpms measurement_color Spectrophotometry sample_prep_color->measurement_color measurement_fluor Fluorometry sample_prep_fluor->measurement_fluor measurement_icpms Mass Spectrometry sample_prep_icpms->measurement_icpms data_analysis Data Analysis and Quantification measurement_color->data_analysis measurement_fluor->data_analysis measurement_icpms->data_analysis

Caption: A generalized workflow for the detection of copper in serum samples.

Conclusion

The choice of method for copper detection in biological samples depends critically on the specific research question, the required sensitivity and specificity, the sample type, and the available instrumentation. While this compound (Chromeazurol S) offers a simple and inexpensive colorimetric option, its utility for accurate, direct quantification of copper in complex biological matrices is limited by its lack of specificity and the scarcity of validated protocols. For high-sensitivity and spatiotemporal resolution in living systems, fluorescent probes are the method of choice. For highly specific and rapid detection, particularly of copper(I), click chemistry-based assays present a powerful tool. For the most accurate and sensitive quantification of total copper, ICP-MS remains the gold standard, despite its cost and complexity. Researchers should carefully consider the advantages and disadvantages of each method to ensure the selection of the most appropriate technique for their studies.

References

Safety Operating Guide

Proper Disposal of Mordant Blue 29: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Mordant Blue 29, ensuring compliance with safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All handling should occur in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention if irritation persists.[2]

Step-by-Step Disposal Procedure

The primary and universally recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[2][4] Adherence to local, state, and national environmental regulations is mandatory.

  • Waste Collection and Storage:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats), in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be in good condition, leak-proof, and kept securely closed except when adding waste.

    • Label the container clearly with "HAZARDOUS WASTE" and "this compound". Include the full chemical name and any other components of the waste mixture with their approximate percentages.

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular solid waste.[3] Mordant dyes can be harmful to aquatic life and persist in the environment.

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water).

    • The first rinseate must be collected and disposed of as hazardous waste along with the chemical itself.

    • Subsequent rinses, if local regulations permit, may be disposed of down the drain with copious amounts of water. Always consult your EHS department for specific guidance on container decontamination and disposal.

    • Obliterate or remove the original label from the empty and decontaminated container before recycling or disposal.

Chemical Treatment Considerations (for specialized facilities)

While direct disposal through a licensed contractor is the standard procedure for most laboratories, chemical degradation methods for similar dyes have been explored in research settings. Methods like Fenton oxidation have been shown to be effective in degrading azo dyes. However, these processes are complex, require specialized equipment and expertise, and can produce hazardous byproducts and sludge that also require proper disposal. Therefore, chemical treatment is not recommended for general laboratory settings and should only be performed by trained personnel in facilities equipped for chemical waste treatment.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative and identifying information for this compound.

PropertyValue
CAS Number 1667-99-8
Molecular Formula C₂₃H₁₃Cl₂Na₃O₉S
Molecular Weight 605.28 g/mol
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2)
GHS Pictogram Exclamation Mark
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

MordantBlue29_Disposal cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal cluster_decon Container Decontamination start Generate this compound Waste wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe collect_waste Collect in a Designated, Compatible, & Sealed Container wear_ppe->collect_waste label_container Label as 'HAZARDOUS WASTE' with Chemical Name & Composition collect_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs licensed_disposal Disposal by a Licensed Hazardous Waste Company contact_ehs->licensed_disposal rinse_container Triple Rinse Empty Container licensed_disposal->rinse_container After Waste Removal collect_rinsate Collect First Rinseate as Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Clean Container per Institutional Policy collect_rinsate->dispose_container

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Mordant Blue 29

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Mordant Blue 29 (also known as Chrome Azurol S), CAS Number 1667-99-8. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and serious eye irritation. Therefore, adherence to proper PPE protocols is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.To protect against splashes and dust, preventing serious eye irritation[1].
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation[1][2].
Lab Coat or Protective ClothingStandard laboratory coat or appropriate protective clothing.To prevent contamination of personal clothing and skin[1][2][3].
Respiratory Protection Not generally required with adequate ventilation.Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.To prevent respiratory tract irritation from dust inhalation[1][2].

Operational Plans: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the integrity of the chemical.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when working with the powdered form to prevent dust dispersion[2].

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe in dust or vapors[2].

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical[2].

  • Clothing: Remove and wash any contaminated clothing before reuse[2].

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area[2].

  • Keep the container tightly closed to prevent contamination and moisture absorption[2].

  • Store locked up and away from incompatible materials, such as strong oxidizing agents[2][3].

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate responses to emergencies can significantly mitigate potential harm.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention if irritation persists[2].
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[2].
Inhalation Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention[2].
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2].

Spill Response Protocol:

In the event of a spill, the primary objectives are to contain the spill, clean it up safely, and dispose of the waste properly.

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill. For powdered spills, avoid creating dust.

  • Clean-up:

    • Wear appropriate PPE as outlined in Table 1.

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust[1].

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Experimental Workflow: Chemical Spill Response

spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain solid_spill Solid Spill contain->solid_spill liquid_spill Liquid Spill contain->liquid_spill sweep Sweep/Vacuum Solid solid_spill->sweep Action absorb Absorb with Inert Material liquid_spill->absorb Action collect Collect Waste in Labeled Container sweep->collect absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and empty containers, must be disposed of as hazardous waste.

Disposal Protocol:

  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and appropriate waste container.

  • Regulatory Compliance: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations. This should be carried out by a licensed waste disposal company[2].

  • Container Rinsing:

    • Thoroughly empty all contents from the original container.

    • The first rinse of the container must be collected and disposed of as hazardous waste[4].

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste[4]. After thorough rinsing and air-drying, the container can be disposed of as regular waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.